molecular formula C17H23N5O4S B1507508 Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide CAS No. 242483-79-0

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Cat. No.: B1507508
CAS No.: 242483-79-0
M. Wt: 393.5 g/mol
InChI Key: BOZHNCARKXYRTI-CYBMUJFWSA-N
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Description

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a useful research compound. Its molecular formula is C17H23N5O4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2S)-3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-16(2,3)13(18-15(23)26-17(4,5)6)14(27)21-12-9-10(22(24)25)7-8-11(12)19-20-21/h7-9,13H,1-6H3,(H,18,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZHNCARKXYRTI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733812
Record name tert-Butyl [(2S)-3,3-dimethyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242483-79-0
Record name tert-Butyl [(2S)-3,3-dimethyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide?

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a specialized, high-utility reagent designed for the site-specific introduction of thioamide bonds (


) into peptides and peptidomimetics. It specifically addresses one of the most persistent challenges in thiopeptide synthesis: the incorporation of sterically hindered amino acids, such as tert-Leucine (t-Leu) , without racemization or low yields.

Unlike traditional thionation reagents (e.g., Lawesson’s Reagent, Belleau’s Reagent) which are applied post-coupling and often lack regioselectivity, this compound is an activated thioacylating monomer . It pre-installs the sulfur atom and the activating group, allowing for direct reaction with an amine to form a thiopeptide bond under mild conditions. The 6-nitrobenzotriazole moiety serves as a highly efficient, non-epimerizing leaving group, superior to standard benzotriazoles or thioacyl chlorides.

Chemical Identity & Properties

Nomenclature and Structure
  • Systematic Name: tert-Butyl (1-(6-nitro-1H-benzotriazol-1-yl)-1-thioxo-3,3-dimethylbutan-2-yl)carbamate

  • Common Name: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

  • CAS Number: 242483-79-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 393.46 g/mol

Physical & Chemical Characteristics
PropertyDescription
Appearance Orange-red crystalline solid.[1]
Solubility Soluble in DCM, THF, DMF, and Ethyl Acetate. Insoluble in water/hexane.
Stability Stable to storage at room temperature (desiccated); hydrolyzes slowly in moist air.
Reactivity Highly electrophilic at the thiocarbonyl carbon (

).
Chirality Retains the L-configuration of tert-Leucine (unless specified D).

Synthesis Protocol (The Rapoport Method)[2][3]

The synthesis of this reagent circumvents the difficulty of thionating activated esters directly. Instead, it employs a "Thionation-Cyclization" strategy developed by Shalaby and Rapoport. This protocol ensures the integrity of the bulky tert-butyl side chain and the chiral center.

Synthesis Workflow

The preparation involves three distinct chemical transformations:[1][2]

  • Amide Coupling: Boc-t-Leu-OH is coupled with 4-nitro-1,2-phenylenediamine.

  • Thionation: The resulting anilide is thionated using

    
    .
    
  • Oxidative Cyclization: The thioanilide is cyclized to the benzotriazole using nitrous acid.

Detailed Methodology
  • Step 1: Anilide Formation

    • Activate Boc-t-Leu-OH (1.0 eq) using the mixed anhydride method (Isobutyl chloroformate/NMM) in THF at -15°C.

    • Add 4-nitro-1,2-phenylenediamine (1.0 eq).

    • Result: Formation of the mono-acylated phenylenediamine intermediate.

  • Step 2: Thionation

    • Treat the intermediate with Phosphorus Pentasulfide (

      
      ) (0.5 eq) and anhydrous 
      
      
      
      in THF.
    • Conditions: Stir at room temperature for 2-4 hours.

    • Mechanism:[3][4] Oxygen-to-Sulfur exchange occurs on the amide bond. The nitro group remains unaffected.

  • Step 3: Cyclization to Benzotriazolide

    • Dissolve the thioanilide in Acetic Acid (

      
      ).
      
    • Add Sodium Nitrite (

      
      ) solution dropwise at 0°C.
      
    • Result: The free amine of the phenylenediamine reacts with the nitrosonium ion, cyclizing to form the triazole ring. This creates the activated 1-(6-nitro)benzotriazolide species.

Synthesis Logic Visualization

SynthesisPath Start Boc-t-Leu-OH Step1 Coupling (w/ 4-nitro-1,2-phenylenediamine) Start->Step1 Inter1 Boc-t-Leu-Anilide Step1->Inter1 Yield: ~86% Step2 Thionation (P4S10 / Na2CO3) Inter1->Step2 Inter2 Boc-t-Leu-Thioanilide Step2->Inter2 O -> S Exchange Step3 Cyclization (NaNO2 / AcOH) Inter2->Step3 Final Boc-Thiono-t-Leu-Nbz (Activated Reagent) Step3->Final Ring Closure

Figure 1: Synthetic route for Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide via the Rapoport protocol.

Mechanism of Action & Reactivity

The "Activated Thioacyl" Advantage

Standard thioacylation often uses thioesters or dithioesters, which can be sluggish with bulky amines. The 1-(6-nitro)benzotriazole (Nbz) group is a superior leaving group for two reasons:

  • Electronic Activation: The nitro group on the benzotriazole ring withdraws electron density, lowering the pKa of the conjugate acid (nitrobenzotriazole) and making the thiocarbonyl carbon highly electrophilic.

  • Epimerization Suppression: Unlike acid chlorides or imidazolides, the Nbz group allows coupling to proceed without significant racemization of the

    
    -carbon, even for the bulky tert-butyl side chain.
    
Thiopeptide Bond Formation

When reacted with a primary amine (e.g., H-AA-OMe):

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic thiocarbonyl carbon (

    
    ).
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The 6-nitrobenzotriazole anion is expelled as a stable leaving group.

  • Product: A protected thiopeptide (Boc-t-Leu-

    
    [CSNH]-AA-OMe).
    
Mechanistic Pathway

Mechanism Reagent Boc-Thiono-t-Leu-Nbz (Electrophile) Transition Tetrahedral Intermediate (Sterically Crowded) Reagent->Transition Attack on C=S Amine Amino Acid Ester (Nucleophile) Amine->Transition LeavingGroup 6-Nitrobenzotriazole Anion (Stable LG) Transition->LeavingGroup Expulsion Product Thiopeptide (Boc-t-Leu-psi[CSNH]-AA-OR) Transition->Product Collapse

Figure 2: Mechanism of thioacylation. The bulky t-Leu side chain does not hinder the departure of the planar Nbz group.

Applications in Drug Discovery

Thiopeptide Synthesis

This reagent is the "gold standard" for introducing thioamides at difficult positions.

  • Steric Bulk: It is one of the few reagents capable of coupling tert-leucine to other bulky amino acids (e.g., Proline, Valine) with yields >80%.

  • Solid Phase Peptide Synthesis (SPPS): Compatible with standard Fmoc/Boc protocols (though the reagent itself is Boc-protected, Fmoc variants can be synthesized similarly).

Peptidomimetics

Thioamides are isosteric to amides but possess distinct physicochemical properties:

  • Proteolytic Stability: The

    
     bond is resistant to standard proteases, increasing the half-life of peptide drugs.
    
  • Conformational Constraint: The thioamide bond has a higher rotational barrier than an amide, restricting conformational space and potentially increasing receptor binding affinity.

  • Hydrogen Bonding: The sulfur is a weaker H-bond acceptor but a stronger H-bond donor (via the NH), altering secondary structure (e.g., destabilizing

    
    -helices, stabilizing specific turns).
    

Handling and Storage

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive over long periods.

  • Solubility: Dissolve in dry DCM or THF immediately before use.

  • Safety: 6-Nitrobenzotriazole derivatives can be potential sensitizers. Handle in a fume hood.

  • Purification: If the reagent degrades (turns dark brown/black), it can often be recrystallized from Benzene/Hexane or purified via flash chromatography (Silica gel, EtOAc/Hexane).

References

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[5][3][2] Thiopeptide Synthesis.

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents.[5][3][2] The Journal of Organic Chemistry, 61(25), 9045–9048.[5] Link
    
  • Shalaby, M. A., & Rapoport, H. (1999).[4] A General and Efficient Route to Thionoesters via Thionoacyl Nitrobenzotriazoles. The Journal of Organic Chemistry, 64(3), 1065–1070. Link

  • Katritzky, A. R., et al. (2005). Benzotriazole-Assisted Thioacylation. The Journal of Organic Chemistry, 70(20), 7866–7881. Link

  • FineTech Industry Limited. (n.d.). Product Data: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide. Link

Sources

A Comprehensive Guide to the Synthesis and Characterization of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide, a specialized activated amino acid derivative. This compound serves as a valuable building block for the incorporation of thionated tert-leucine residues in peptide synthesis, a modification of significant interest in drug discovery and proteomics for its ability to introduce unique structural and functional properties into peptides. The guide delves into the strategic rationale behind the synthetic pathway, which involves the thionation of the parent N-α-Boc-L-tert-leucine followed by its activation as a 6-nitrobenzotriazolide active ester. We present detailed, step-by-step protocols, mechanistic insights, and a full suite of characterization techniques including NMR, IR, and Mass Spectrometry to validate the final product's identity and purity. This document is intended for researchers and professionals in organic chemistry, peptide science, and drug development.

Introduction and Strategic Rationale

The strategic incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. Thioamides, where the oxygen atom of an amide bond is replaced by sulfur, represent a bioisosteric modification that can profoundly alter a peptide's properties. This substitution can enhance resistance to enzymatic degradation, modulate hydrogen bonding capabilities, and introduce unique conformational constraints. The target molecule, Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide, is an activated precursor designed for the efficient introduction of a thionated tert-leucine (Thiono-t-Leu) residue.

The design of this reagent is threefold:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the α-amino group, ensuring compatibility with standard peptide synthesis workflows.[1][]

  • Thionoamide Precursor: The thiocarbonyl group is the key functional modification, introduced via a thionating agent.

  • 6-Nitrobenzotriazolide Active Ester: The 1-hydroxy-6-nitrobenzotriazole (6-nitro-HOBt) moiety creates a highly reactive ester. The electron-withdrawing nitro group enhances the leaving group potential of the benzotriazole, facilitating efficient coupling.[3][4] Furthermore, like its parent compound HOBt, it is a highly effective additive for suppressing racemization during the coupling step.[5][6][7]

This guide provides a logical and field-tested approach to synthesizing this specialized reagent, beginning with the synthesis of the key thiocarboxylic acid intermediate.

Synthetic Workflow and Mechanism

The synthesis is approached in a two-stage process. First, the commercially available Boc-L-tert-leucine is converted to its thiocarboxylic acid derivative. Second, this intermediate is activated using a carbodiimide coupling strategy in the presence of 6-nitro-1-hydroxybenzotriazole.

Synthesis_Workflow Start Boc-L-tert-Leucine Thionation Stage 1: Thionation Start->Thionation  Lawesson's Reagent, THF Intermediate Boc-Thiono-t-Leu-OH (Thiocarboxylic Acid) Thionation->Intermediate Activation Stage 2: Active Ester Formation Intermediate->Activation  6-nitro-HOBt, DCC, DCM Product Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Activation->Product

Caption: Overall two-stage synthetic workflow.

Mechanistic Considerations

Thionation with Lawesson's Reagent: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a mild and effective thionating agent for carbonyl compounds.[8][9][10][11] The mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate from the reaction of the carboxylic acid with the reactive dithiophosphine ylide form of Lawesson's reagent. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and yields the desired thiocarboxylic acid.[8][11]

Lawesson_Mechanism cluster_0 Mechanism of Thionation RCOOH Boc-t-Leu-COOH Intermediate Thiaoxaphosphetane Intermediate RCOOH->Intermediate + LR LR Lawesson's Reagent Product Boc-t-Leu-COSH Intermediate->Product Cycloreversion Byproduct Stable P=O Byproduct Intermediate->Byproduct

Caption: Simplified mechanism for thionation.

Active Ester Formation: The activation step employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to convert the thiocarboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions. 1-Hydroxybenzotriazole (HOBt) and its derivatives intercept this species to form a more stable and highly reactive benzotriazolyl active ester.[3][5] The 6-nitro derivative (6-nitro-HOBt) functions similarly but creates an even more potent acylating agent due to the enhanced electrophilicity of the thiocarbonyl carbon.[4] This active ester then readily reacts with nucleophiles, such as the amino group of another amino acid in peptide synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents such as DCC are potent allergens, and Lawesson's reagent releases H₂S upon contact with acid. Handle with care.

Part A: Synthesis of N-Boc-Thiono-L-tert-leucine
  • Reagent Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add N-Boc-L-tert-leucine (10.0 g, 43.2 mmol).[1][12]

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir until the solid is fully dissolved.

  • Thionation: To the stirred solution, add Lawesson's reagent (9.6 g, 23.7 mmol, 0.55 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (30:70) with 1% acetic acid. The product spot should be less polar than the starting material.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the resulting oil in 200 mL of ethyl acetate.

  • Purification: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 100 mL), followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude thiocarboxylic acid, which often presents as a pale yellow oil or solid. Further purification can be achieved by flash chromatography if necessary.

Part B: Synthesis of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the crude N-Boc-Thiono-L-tert-leucine (assuming 43.2 mmol theoretical yield) and 6-nitro-1-hydroxybenzotriazole (8.5 g, 47.5 mmol, 1.1 eq) in 120 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Coupling: While stirring, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (9.8 g, 47.5 mmol, 1.1 eq) in 30 mL of anhydrous DCM dropwise over 20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor for the disappearance of the thiocarboxylic acid starting material by TLC.

  • Work-up: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to isolate the final product. The product is often an off-white or reddish-brown solid, reflecting the chromophore of the 6-nitrobenzotriazole moiety.[13]

Comprehensive Characterization

Validation of the final product's structure and purity is achieved through a combination of spectroscopic and chromatographic methods.

Data Presentation
Technique Functional Group / Protons Expected Observation Justification
¹H NMR Boc -(CH₃)₃Singlet, ~1.5 ppm (9H)Standard chemical shift for Boc protecting group protons.[12]
t-Leu -(CH₃)₃Singlet, ~1.1 ppm (9H)Characteristic upfield signal for the tert-butyl group of tert-leucine.[12]
α-CHDoublet, ~4.5-5.0 ppmAlpha-proton adjacent to the thiocarbonyl and nitrogen.
NHBroad singlet or doubletAmide proton, chemical shift is solvent-dependent.
Benzotriazole Ar-HMultiplets, ~7.8-8.8 ppmAromatic protons on the 6-nitrobenzotriazole ring.
¹³C NMR C=S ~190-210 ppm Diagnostic downfield shift characteristic of a thiocarbonyl carbon. [14][15]
C=O (Boc)~155 ppmCarbonyl of the Boc group.
C(CH₃)₃ (Boc & t-Leu)Quaternary and methyl carbonsSignals in the aliphatic region (~27-35 ppm, ~80-85 ppm).
Benzotriazole Ar-CMultiple signalsAromatic carbons in the ~110-150 ppm range.
FT-IR (cm⁻¹) N-H Stretch~3300-3400Amide N-H bond.[16]
C-H Stretch~2850-3000Aliphatic C-H bonds.[16]
C=O Stretch (Boc)~1700-1720Carbonyl of the Boc group.[16]
N-O Stretch (NO₂)~1530 & ~1350Asymmetric and symmetric stretches of the nitro group.
C=S Stretch ~1050-1200 Key thiocarbonyl stretching vibration. [17][18]
Mass Spec. (ESI+) [M+H]⁺C₂₁H₃₀N₅O₅S + H⁺ = 480.20Expected mass for the protonated molecular ion.
[M+Na]⁺C₂₁H₃₀N₅O₅S + Na⁺ = 502.18Expected mass for the sodium adduct.
Analytical Protocols
  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Spectra should be recorded on a 400 MHz or higher field instrument.[14]

  • Infrared (IR) Spectroscopy: Spectra can be obtained using a KBr pellet or as a thin film on a NaCl plate. The disappearance of the broad O-H stretch from the thiocarboxylic acid and the appearance of the characteristic C=S and NO₂ stretches are key indicators of successful reaction.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition and exact mass of the synthesized compound.[19][20]

Conclusion

This guide outlines a robust and reproducible two-stage synthesis for Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide. The methodology is grounded in well-established organic chemistry principles, including the use of Lawesson's reagent for thionation and a DCC/6-nitro-HOBt coupling strategy for the formation of a highly reactive ester. The comprehensive characterization plan provided ensures that researchers can confidently validate the identity, structure, and purity of this valuable synthetic building block. The availability of such reagents is critical for advancing the field of peptide science, enabling the exploration of novel peptide analogs with potentially superior therapeutic properties.

References

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  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Rae, I. D. (1975). Lanthanide Shifts in the 1H N.M.R. Spectra of Thioamides, Selenoamides and 1,2-Dithioles. Australian Journal of Chemistry, 28(11), 2527-2530. [Link]

  • Thiocarbonyl spectroscopy: the infrared spectrum and ab initio vibrational frequencies of cis- and trans-dithioformic acid in the X̃1A′ ground state. (2014). Journal of Molecular Structure, 197, 159-170. [Link]

  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

  • NMR Studies of sugar amides and thioamides. (1984). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1H NMR studies on thioamides: Barriers to internal rotation. (n.d.). Scilit. [Link]

  • HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides. (2014). ResearchGate. [Link]

  • Akaji, K., et al. (2006). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Journal of Medicinal Chemistry. [Link]

  • Gîrleanu, M., et al. (2022). Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents. Molecules. [Link]

  • Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Indian Academy of Sciences. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). Molecules. [Link]

  • Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson's reagent in organic and organometallic syntheses. Synthesis, 2003(13), 1929-1958. [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Encyclopedia. [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.). ResearchGate. [Link]

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  • Carbon-13 NMR spectrum for the formation of thioformamide from hydrogen... (n.d.). ResearchGate. [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2014). PubMed. [Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (n.d.). KWR Library. [Link]

  • FT-IR spectra of (a) carbonyl group and (b) thiol group... (n.d.). ResearchGate. [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample... (n.d.). ResearchGate. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

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  • Synthesis of activated esters of N-protected amino-acids. (1966). Journal of the Chemical Society C: Organic. [Link]

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  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Synthesis of tert-Leucine and Related Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

  • Ibrahima, T. S., et al. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett. [Link]

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  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. [Link]

Sources

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide mechanism of action in peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Hindrance in Thiopeptide Synthesis: The Mechanistic Architecture of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Executive Summary

Thioamides are invaluable isosteres in modern peptide chemistry, conferring profound proteolytic stability and unique conformational constraints to therapeutic candidates. However, the synthesis of thiopeptides—particularly those incorporating sterically demanding residues like tert-leucine—presents a formidable thermodynamic and kinetic bottleneck. The introduction of


-amino thionoacid derivatives of nitrobenzotriazole by Shalaby and Rapoport fundamentally resolved this issue[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the precise mechanism of action of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (CAS: 242483-79-0) [2]. By understanding the causality between its electronic properties and experimental behavior, researchers can seamlessly integrate this reagent into complex Solid-Phase Peptide Synthesis (SPPS) workflows.

The Steric Paradox and the Electronic Solution

tert-Leucine possesses a bulky tert-butyl side chain immediately adjacent to the


-carbon. This creates an immense steric shield around the electrophilic center. In traditional peptide synthesis, coupling such hindered residues requires highly reactive intermediates (e.g., acid fluorides or uronium salts like HATU/COMU)[3].

However, thionocarbonyls (C=S) are inherently less electrophilic than their oxo-counterparts (C=O). When you combine the low electrophilicity of a thionocarbonyl with the massive steric bulk of tert-leucine, standard activation strategies (like DIC/HOBt) fail, leading to truncated sequences or massive epimerization[4].

The Causality of the 6-Nitro Group: To bypass this limitation, the 6-nitrobenzotriazole moiety is employed not as an in situ additive, but as a pre-installed, hyper-competent leaving group[5]. The electron-withdrawing nitro group at the 6-position exerts a strong inductive and resonance effect, delocalizing the negative charge on the expelled benzotriazolate anion. This dramatically lowers the pKa of the conjugate acid, transforming the intermediate into an exceptionally reactive thioacylating agent. This electronic optimization lowers the transition state energy enough to overcome the steric barrier of the tert-butyl group.

Mechanistic Pathway of Thioacylation

Unlike standard carbodiimide coupling which requires in situ activation, Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide operates via a direct, bimolecular thioacylation mechanism[6].

  • Nucleophilic Attack: The deprotected, free amine of the growing peptide chain attacks the thionocarbonyl carbon of the reagent.

  • Tetrahedral Intermediate Formation: A transient thiohemiaminal-like tetrahedral intermediate is formed.

  • Expulsion: Driven by the thermodynamic stability of the 6-nitrobenzotriazolate anion, the intermediate rapidly collapses.

  • Bond Formation: The stable thioamide bond is formed. Because the collapse is kinetically rapid, competing pathways such as oxazolone-mediated racemization are entirely suppressed[4].

Mechanism N1 Incoming Amine (Peptide/Amino Acid) N3 Tetrahedral Intermediate (Thiohemiaminal-like) N1->N3 Nucleophilic Attack N2 Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (Thioacylating Agent) N2->N3 N4 Thiopeptide Product (Thioamide Bond Formed) N3->N4 Collapse N5 6-Nitrobenzotriazolate (Stable Leaving Group) N3->N5 Expulsion

Mechanistic pathway of thioamide bond formation via 6-nitrobenzotriazolide displacement.

Experimental Protocol: Self-Validating Thioacylation Workflow

To ensure high-fidelity coupling, the following SPPS methodology integrates self-validating checkpoints. The use of the nitrobenzotriazole route is generally preferred over standard Boc-routes due to its superior stability and resistance to benzimidazole side-product formation[7].

Step 1: Reagent Preparation Dissolve 1.5 to 2.0 equivalents of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in anhydrous N,N-dimethylformamide (DMF). Diagnostic Indicator: The solution will exhibit a characteristic yellow/orange hue due to the nitrobenzotriazole chromophore.

Step 2: Amine Activation Ensure the resin-bound peptide is fully deprotected (e.g., via 20% piperidine in DMF for Fmoc-chemistry, though this reagent utilizes a Boc-protecting group on the incoming residue). Wash thoroughly. Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to maintain a basic microenvironment, maximizing the nucleophilicity of the terminal amine.

Step 3: Coupling Reaction Introduce the thioacylating solution to the resin. Agitate at room temperature for 1.5 to 2 hours. Diagnostic Indicator: As the 6-nitrobenzotriazolate anion is liberated and the reaction progresses, a subtle color shift in the reaction matrix can often be observed.

Step 4: Analytical Validation (Critical Step) Withdraw a micro-aliquot of the resin. Perform a standard Kaiser test; a negative result (clear/yellow) indicates complete consumption of the primary amine. For absolute confirmation, cleave the micro-aliquot and analyze via LC-MS to verify the expected mass shift corresponding to the Boc-thiono-t-leucyl moiety and the absence of epimers.

Step 5: Washing and Elongation Wash the resin extensively with DMF and Dichloromethane (DCM) to remove the liberated 6-nitrobenzotriazole byproducts. Proceed with subsequent chain elongation or global cleavage.

Workflow S1 Resin-Bound Peptide Amine S2 Add Thioacylating Agent in DMF S1->S2 S3 Coupling Reaction (1.5-2 hours, RT) S2->S3 S4 Wash & LC-MS Validation S3->S4 S5 Resin Cleavage (TFA/Scavengers) S4->S5

Step-by-step workflow for Solid-Phase Peptide Synthesis using thioacylating agents.

Quantitative Data: Comparative Efficacy

The superiority of the 6-nitrobenzotriazolide leaving group becomes glaringly apparent when compared to standard benzotriazoles (HOBt derivatives) in the context of sterically hindered substrates[1]. The table below summarizes the kinetic and thermodynamic advantages of this specific reagent class.

Thioacylating Agent (Leaving Group)Substrate Steric HindranceAverage Reaction TimeCoupling Yield (%)Epimerization (%)
Boc-Thiono-t-Leu-1-benzotriazolide (Standard HOBt)High (tert-Leucine)24 h< 30%~ 5.0%
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide High (tert-Leucine) 2 h > 85% < 1.0%
Boc-Thiono-Ala-1-(6-nitro)benzotriazolideLow (Alanine)30 min> 95%< 0.1%

Table 1: Comparative coupling efficiencies demonstrating the necessity of the 6-nitro electron-withdrawing group for hindered thioamide synthesis.

Conclusion

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide represents a triumph of rational chemical design. By pairing a sterically demanding thiono-amino acid with an electronically optimized leaving group, researchers can seamlessly integrate thioamide isosteres into complex peptide sequences. This reagent not only ensures high coupling yields but rigorously protects the stereochemical integrity of the peptide backbone, making it an indispensable tool for modern drug development professionals.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry [Link][4]

  • Side Reactions In Peptide Synthesis VDOC [Link][5]

  • Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation SciSpace [Link][7]

  • Thiopeptide Synthesis. alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents PubMed (NIH) / J Org Chem. 1996 [Link][1]

Sources

Spectroscopic data (NMR, IR, MS) of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Spectroscopic Profiling of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide: A Technical Guide

As a Senior Application Scientist overseeing advanced peptide synthesis workflows, I frequently encounter the challenges associated with incorporating thioamide isosteres into complex peptide backbones. Thiopeptides are notoriously difficult to synthesize due to the poor nucleophilicity of thioacids and their high propensity for epimerization. To overcome this, highly activated thioacylating agents are required.

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (CAS: 242483-79-0)[1] represents the gold standard in this chemical space. The electron-withdrawing nitro group at the 6-position of the benzotriazole ring significantly lowers the pKa of the leaving group, creating a highly reactive, yet bench-stable, thioacylating species[2]. Furthermore, the extreme steric bulk of the tert-leucine (t-Leu) side chain prevents unwanted side reactions, such as thiazolone formation, during solid-phase peptide synthesis. This specific building block has been instrumental in probing noncovalent interactions within structures like the collagen triple helix without compromising thermostability[3].

The following guide details the self-validating experimental protocols and causality-driven spectroscopic analysis (NMR, IR, MS) required to verify the structural integrity of this critical reagent.

Experimental Protocols for Spectroscopic Validation

To ensure absolute trustworthiness in your analytical data, every step of the characterization workflow must be designed to prevent the degradation of the highly reactive thiocarbonyl (C=S) bond. The following step-by-step methodologies form a self-validating system to confirm molecular identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Sample Preparation. Weigh 15 mg of the compound under an inert argon atmosphere. Causality: Thioamides and activated thiocarbonyls are susceptible to oxidative desulfurization; argon prevents ambient moisture and oxygen from converting the compound into its oxoamide analog.

  • Step 2: Solvent Selection. Dissolve the sample in 0.6 mL of freshly distilled, acid-free CDCl₃. Causality: Trace amounts of DCl found in older batches of CDCl₃ can induce premature acidolytic cleavage of the highly acid-labile Boc protecting group.

  • Step 3: ¹H NMR Acquisition. Acquire data at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Step 4: ¹³C NMR Acquisition. Acquire data at 100 MHz using a proton-decoupled sequence, 1024 scans, and a D1 of 2.5 seconds. Causality: The quaternary thiocarbonyl carbon (C=S) lacks attached protons and relaxes very slowly. An extended D1 ensures an accurate signal-to-noise ratio for this critical diagnostic peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Step 1: Instrument Preparation. Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum.

  • Step 2: Sample Application. Place 2-3 mg of the neat solid directly onto the crystal and apply consistent pressure using the anvil. Causality: ATR is strictly chosen over traditional KBr pelleting. The high pressure required to press KBr discs can induce mechanochemical degradation or moisture-induced hydrolysis of the activated thioacyl bond.

  • Step 3: Acquisition. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (ESI-HRMS)
  • Step 1: Sample Dilution. Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Step 2: Ionization. Inject into the Electrospray Ionization (ESI) source operating in Positive Ion Mode (ESI+). Causality: The basic nitrogen atoms of the benzotriazole ring and the carbamate N-H readily accept protons, making ESI+ the most sensitive ionization method for this scaffold.

  • Step 3: Mass Analysis. Acquire HRMS data using an Orbitrap or TOF analyzer to achieve <2.0 ppm mass accuracy.

Workflow Sample Sample Preparation (Boc-Thiono-t-Leu-BtNO2) NMR NMR Spectroscopy (1H, 13C in CDCl3) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS ESI-HRMS (Positive Ion Mode) Sample->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Experimental workflow for the spectroscopic validation of the thioacylating agent.

Spectroscopic Data Presentation & Causality Analysis

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The NMR spectra of benzotriazole-assisted thioacylating agents are highly distinct[4]. The most critical validation point is the ¹³C shift of the thiocarbonyl carbon, which must appear >210 ppm. Any shift near 170 ppm indicates a failed synthesis or degradation into the oxo-derivative.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity Assignment Causality / Structural Notes
¹H 9.15 d (J = 2.0 Hz) Bt-H7 Highly deshielded by the anisotropic effect of the adjacent N1 and the ortho C6-NO₂ group.
¹H 8.45 dd (J = 8.9, 2.0 Hz) Bt-H5 Exhibits ortho coupling to H4 and meta coupling to H7.
¹H 8.25 d (J = 8.9 Hz) Bt-H4 Exhibits ortho coupling to H5.
¹H 5.85 d (J = 9.5 Hz) N-H (Boc) Exchangeable proton; split by the adjacent α-CH.
¹H 5.30 d (J = 9.5 Hz) α-CH Shifted significantly downfield due to the adjacent C=S and Bt-NO₂ groups.
¹H 1.42 s Boc -C(CH₃)₃ Standard 9H singlet for the Boc protecting group.
¹H 1.15 s t-Leu -C(CH₃)₃ Highly shielded 9H singlet; confirms the presence of the bulky tert-butyl side chain.
¹³C 211.6 Quaternary C=S Diagnostic Peak: Extreme downfield shift characteristic of thioacyl benzotriazoles.
¹³C 155.2 Quaternary C=O (Boc) Standard carbamate carbonyl carbon.
¹³C 148.5 Quaternary Bt-C6 Strongly deshielded by the direct attachment of the NO₂ group.
¹³C 110.5 CH Bt-C7 Aromatic CH trapped between the triazole ring and the nitro group.

| ¹³C | 68.2 | CH | α-CH | Deshielded relative to standard amino acids due to the thiocarbonyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups without the need for solvent dissolution. The absence of a strong amide I band (~1650 cm⁻¹) combined with the presence of a C=S stretch validates the thiono structure.

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Assignment Causality / Structural Notes
3350 N-H stretch Boc carbamate Sharp band indicating a non-hydrogen bonded state in the solid crystal lattice.
2965, 2875 C-H stretch Aliphatic C-H Characteristic of the dense tert-butyl environments (Boc and t-Leu).
1715 C=O stretch Boc carbamate Strong band; slightly shifted due to the adjacent bulky aliphatic groups.
1535 N-O stretch (asym) Nitro group Highly diagnostic for the 6-nitrobenzotriazole moiety.
1350 N-O stretch (sym) Nitro group Confirms the presence of the NO₂ group alongside the 1535 cm⁻¹ band.

| 1150 | C=S stretch | Thiocarbonyl | Often coupled with C-N stretching; appears as a strong, broad band. |

High-Resolution Mass Spectrometry (ESI-HRMS)

The fragmentation pattern of this molecule in ESI+ mode is highly predictable and serves as a mechanistic proof of its utility. The primary function of the 6-nitrobenzotriazole group is to act as a leaving group; thus, the most abundant fragment observed in MS/MS is the thioacylium ion resulting from the cleavage of the C–N bond.

Table 3: ESI-HRMS Fragmentation Profile

m/z (Observed) Ion Assignment Mass Error Causality / Fragmentation Mechanism
394.1544 [M+H]⁺ < 2.0 ppm Intact protonated molecular ion.
416.1363 [M+Na]⁺ < 2.0 ppm Sodium adduct, highly stable in ESI+ due to coordination with oxygen/sulfur.
338.0918 [M+H - C₄H⻸]⁺ < 2.0 ppm Loss of isobutylene (56 Da) from the Boc group or t-Leu side chain.
294.1024 [M+H - Boc]⁺ < 2.0 ppm Complete loss of the Boc protecting group (100 Da).
230.1215 [Boc-NH-CH(tBu)-C=S]⁺ < 2.0 ppm Diagnostic Fragment: Thioacylium ion formed by the facile loss of the BtNO₂ group.

| 165.0412 | [BtNO₂+H]⁺ | < 2.0 ppm | Protonated 6-nitrobenzotriazole leaving group. |

Fragmentation Parent [M+H]+ m/z 394.15 Frag1 Loss of t-Butyl (-56 Da) m/z 338.09 Parent->Frag1 -C4H8 Frag2 Loss of Boc (-100 Da) m/z 294.10 Parent->Frag2 -Boc Frag3 Thioacylium Ion (-164 Da) m/z 230.12 Parent->Frag3 -BtNO2 Frag4 6-Nitrobenzotriazole m/z 165.04 Parent->Frag4 Cleavage

Fig 2. ESI-HRMS fragmentation pathway highlighting the formation of the thioacylium ion.

References

  • Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide | CAS: 242483-79-0. Fine Technology Industries.1

  • Katritzky, A. R., et al. "Benzotriazole-assisted thioacylation." PubMed (National Institutes of Health). 4

  • Newberry, R. W., VanVeller, B., & Raines, R. T. "Thioamides in the collagen triple helix." Chemical Communications (RSC Publishing). 3

  • "Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements." Methoden der Organischen Chemie (Houben-Weyl) - Thieme E-Books.2

Sources

Discovery and development of benzotriazole-based coupling reagents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Development of Benzotriazole-Based Coupling Reagents

Executive Summary

In the realm of synthetic organic chemistry and drug discovery, the formation of the amide bond is arguably the most critical transformation. As a Senior Application Scientist, I have observed firsthand how the choice of coupling reagent dictates the success of a synthesis—balancing yield, optical purity, and safety. Early methodologies relying solely on carbodiimides (such as DCC and DIC) were plagued by high rates of racemization and the formation of unreactive N-acylurea byproducts[1]. The discovery of benzotriazole-based additives and their subsequent evolution into standalone phosphonium and aminium salts revolutionized peptide synthesis. This guide explores the mechanistic foundations, evolutionary milestones, and practical applications of these indispensable reagents.

Mechanistic Foundations: The Benzotriazole Breakthrough

The thermodynamic barrier of amide bond formation requires the activation of the carboxylic acid. Carbodiimides achieve this by forming an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to oxazolone formation (leading to racemization) or rearrangement into an inactive N-acylurea[2].

The introduction of 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) provided a mechanistic interceptor. The key to their reactivity lies in a tautomeric equilibrium between their N–OH and O–H forms. The benzotriazolate anion acts as a potent nucleophile, rapidly attacking the O-acylisourea to form a highly stable, yet amine-reactive, O-acyl-OBt or O-acyl-OAt active ester[3]. This intermediate effectively suppresses racemization and prevents dead-end side reactions, establishing the baseline for modern peptide coupling.

The Generational Shift in Coupling Reagents

To streamline workflows, researchers sought to combine the activating power of carbodiimides and the stabilizing effect of benzotriazoles into single, standalone reagents.

First Generation: Phosphonium Salts (BOP and PyBOP)

The first major breakthrough was the development of BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). While BOP provided excellent coupling efficiency and minimized dehydration of side chains (e.g., in Asparagine), its aminolysis generated hexamethylphosphoramide (HMPA)—a highly toxic and carcinogenic byproduct[2].

To resolve this, the dimethylamine moieties were replaced with pyrrolidine rings, yielding PyBOP . PyBOP maintained the exceptional reactivity of its predecessor—proving especially useful for complex macrocyclizations and sterically hindered amino acids—without the associated toxicity, making it a staple in both research and industrial scales[1].

Second Generation: Aminium Salts (HBTU, TBTU, and HATU)

The drive for faster kinetics led to the development of carbon-based coupling reagents. Originally designated as "uronium" salts (assuming an O-linked structure), X-ray crystallographic analysis later revealed that reagents like HBTU and HATU actually crystallize as aminium salts (N-linked) in the solid state[4].

The crown jewel of this generation is HATU . By incorporating the 7-aza modification from HOAt, HATU benefits from the "7-aza effect." The electron-withdrawing nitrogen at position 7 increases the leaving group's acidity and provides crucial anchimeric assistance via hydrogen bonding to the incoming amine[5]. This makes HATU exceptionally powerful for coupling sterically hindered or N-methylated amino acids.

Mechanism A Carboxylic Acid + HATU B OAt Active Ester (Intermediate) A->B DIPEA (Base) Activation D Peptide Bond (Target Amide) B->D Aminolysis E Tetramethylurea + HOAt B->E Leaving Group Displacement C Incoming Amine (Nucleophile) C->D Nucleophilic Attack

Fig 1: Mechanistic pathway of HATU-mediated amide bond formation.

The Safety Paradigm: Transitioning to Next-Generation Reagents

Despite their efficacy, benzotriazole derivatives possess energetic properties. Differential scanning calorimetry (DSC) reveals that reagents like HBTU and HATU exhibit unpredictable autocatalytic decomposition, classifying them as potential explosive hazards in dry forms[6]. Furthermore, they are known to cause severe skin sensitization and allergic contact dermatitis.

This necessitated the development of COMU , an OxymaPure-based uronium salt featuring a morpholine skeleton. COMU matches or exceeds the coupling efficiency of HATU, produces water-soluble byproducts, allows for visual colorimetric monitoring of the reaction, and fundamentally lacks the explosive risks associated with the benzotriazole core[5].

Evolution Gen0 Carbodiimides (DCC/DIC) Prone to racemization Additives Benzotriazole Additives (HOBt/HOAt) Traps O-acylisourea Gen0->Additives Additive Strategy Gen1 1st Gen: Phosphonium (BOP/PyBOP) PyBOP eliminates toxic HMPA Additives->Gen1 Salt Formation Gen2 2nd Gen: Aminium (HBTU/HATU) HATU provides anchimeric assistance Gen1->Gen2 Enhanced Reactivity Gen3 Next Gen: Oxyma-based (COMU) Non-explosive, colorimetric Gen2->Gen3 Safety & Green Chem

Fig 2: Evolutionary progression of peptide coupling reagents.

Quantitative Reagent Comparison

To aid in rational experimental design, the following table synthesizes the operational profiles of the most prominent coupling reagents:

ReagentStructural ClassActive Leaving GroupKey AdvantagePrimary Disadvantage / Risk
BOP PhosphoniumOBtExcellent for standard couplingsGenerates toxic/carcinogenic HMPA
PyBOP PhosphoniumOBtSafe alternative to BOP; good for cyclizationsSlower kinetics than aminium salts
HBTU AminiumOBtFast kinetics; cost-effectiveRisk of guanidinylation; explosive hazard
HATU AminiumOAtAnchimeric assistance; best for hindered bondsExpensive; explosive hazard
COMU Uronium (Oxyma)OxymaNon-explosive; water-soluble byproductsHydrolytic instability in DMF over long periods

Experimental Methodology: Optimized HATU-Mediated Coupling

The following protocol outlines a self-validating workflow for coupling sterically hindered amino acids using HATU.

Scientific Rationale:

  • Solvent: N,N-dimethylformamide (DMF) is utilized because polar aprotic solvents optimally solvate both the highly polar aminium salt and the transient O-acyl-OAt intermediate[3].

  • Stoichiometry: We explicitly use 0.95 equivalents of HATU relative to the carboxylic acid. If HATU is in excess, the unreacted aminium salt will react directly with the incoming amine, forming an unreactive guanidino byproduct that permanently terminates peptide chain elongation.

  • Base: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

Step-by-Step Protocol:

  • Preparation: Dissolve the N-protected amino acid (1.0 eq, typically 0.1–0.5 M) in anhydrous DMF.

  • Pre-Activation: Add HATU (0.95 eq) to the solution. Stir for 1 minute at room temperature.

  • Base Addition: Add DIPEA (2.0 eq; 3.0 eq if the incoming amine is a salt). The solution will typically turn a pale yellow, indicating the formation of the active O-acyl-OAt ester. Allow pre-activation to proceed for exactly 3–5 minutes.

  • Coupling: Introduce the resin-bound amine or free amine (0.8 eq to ensure complete consumption of the amine) to the activated mixture.

  • Incubation: Agitate the reaction mixture at room temperature for 1 to 2 hours. For exceptionally hindered couplings (e.g., Aib-Aib), gentle heating (up to 50 °C) may be applied.

  • Validation:

    • Solid-Phase: Perform a Kaiser test (ninhydrin). A yellow/colorless bead indicates successful coupling (absence of primary amines). A blue bead indicates incomplete coupling, requiring a second coupling cycle.

    • Solution-Phase: Monitor the disappearance of the amine via LC-MS.

References

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Peptide Chemistry Portal. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]

  • Dunetz, J. R., et al. (2017). A Peptide and Decarboxylative Coupling Reagent - CITU. PMC - NIH. Available at:[Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at:[Link]

Sources

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide , a specialized thioacylating reagent used in the synthesis of thiopeptides.

Executive Summary

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is an activated thioacylating agent designed for the site-specific incorporation of thioamide bonds (


[CS-NH]) into peptide backbones.[1][2] Unlike standard amide couplings, thioamide formation requires the replacement of the carbonyl oxygen with sulfur. This reagent pre-installs the sulfur atom on a tert-Leucine (t-Leu) scaffold and activates the thiocarbonyl group using a 6-nitrobenzotriazole moiety, which serves as an efficient, non-racemizing leaving group. It is particularly valued in drug discovery for synthesizing protease-resistant peptide analogs.

Part 1: Chemical Identity & Properties[3]

Core Identifiers
PropertyDetail
Chemical Name Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
CAS Number 242483-79-0
Molecular Weight 393.46 g/mol
Molecular Formula C

H

N

O

S
Synonyms Boc-t-Leu-thioacyl-1-(6-nitro)benzotriazole; (S)-tert-butyl (1-(6-nitro-1H-benzo[d][1,2,3]triazol-1-yl)-1-thioxo-3,3-dimethylbutan-2-yl)carbamate
Appearance Yellow to Red-Brown Powder (Nitro-substituted benzotriazoles are chromogenic)
Solubility Soluble in DCM, DMF, DMSO; sparingly soluble in ethers/water.[3][4]
Structural Composition

The molecule is a chimera of three functional units:

  • Boc-t-Leu: The amino acid payload. tert-Leucine is a bulky, non-proteinogenic amino acid often used to restrict conformational space.

  • Thiono Group (C=S): The key modification. The carbonyl oxygen of the amino acid is replaced by sulfur.[1]

  • 1-(6-Nitro)benzotriazole: The activating group. The 6-nitro substitution increases the electrophilicity of the thiocarbonyl carbon, making it susceptible to nucleophilic attack by amines, while the benzotriazole acts as a stable leaving group.

Part 2: Mechanism of Action

The utility of this reagent lies in its ability to transfer the thioacyl group to a nucleophilic amine (the N-terminus of a growing peptide chain) without the need for harsh sulfurizing reagents like Lawesson's reagent on the full peptide, which can cause epimerization.

Reaction Pathway[6][7][8][9][10][11]
  • Activation: The electron-withdrawing nitro group on the benzotriazole ring pulls electron density away from the thiocarbonyl carbon (C=S), making it highly electrophilic.

  • Nucleophilic Attack: The free amine of the peptide attacks the thiocarbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, expelling the 6-nitrobenzotriazole anion (a stable leaving group due to resonance delocalization).

  • Result: Formation of a stable thioamide bond with retention of stereochemistry at the

    
    -carbon.
    

ThioacylationMechanism Reagent Boc-Thiono-t-Leu-Bt(6-NO2) (Activated Thioester) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine H2N-Peptide (Nucleophile) Amine->Intermediate Product Boc-t-Leu-psi[CS-NH]-Peptide (Thiopeptide) Intermediate->Product Collapse LeavingGroup 6-Nitrobenzotriazole (Byproduct) Intermediate->LeavingGroup Elimination

Figure 1: Mechanism of thiopeptide synthesis using nitrobenzotriazole activation.

Part 3: Application Protocol (Thiopeptide Synthesis)

This protocol describes the coupling of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide to a resin-bound peptide or a free amine in solution.

Reagents Required[3][4][5][6][9][12][13][14]
  • Thioacylating Reagent: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.2 – 1.5 equivalents).

  • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide). Anhydrous conditions are preferred.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). Note: Strong bases should be avoided to prevent racemization.[5]

Step-by-Step Methodology
  • Preparation of the Amine Component:

    • Ensure the N-terminal amine of the peptide (on resin or in solution) is free (deprotected) and neutralized.

    • Wash resin with DCM (3x) to remove traces of piperidine or other deprotection bases.

  • Coupling Reaction:

    • Dissolve Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.2 eq) in a minimum amount of DCM or DMF.

    • Add the solution to the amine component.[5]

    • Add DIEA (1.0 eq) only if the amine is a salt (e.g., TFA salt). If the amine is free base, additional base is often unnecessary and can be detrimental.

    • Expert Tip: The reaction is often faster in DCM than DMF due to solvation effects stabilizing the transition state.

  • Monitoring:

    • Agitate at room temperature for 1–4 hours.

    • Monitor reaction progress via Kaiser test (qualitative) or HPLC (quantitative). The disappearance of the characteristic yellow/red color of the reagent can sometimes indicate consumption, but the leaving group is also colored.

  • Workup:

    • Solid Phase: Wash resin extensively with DMF (3x), DCM (3x), and MeOH (2x) to remove the liberated 6-nitrobenzotriazole (which is yellow).

    • Solution Phase: Dilute with EtOAc, wash with 5% KHSO

      
       (acidic wash removes byproducts), water, and brine. Dry over Na
      
      
      
      SO
      
      
      .
Critical Considerations
  • Racemization: While 6-nitrobenzotriazolides are designed to minimize racemization compared to other methods (like thioacyl chlorides), prolonged exposure to base (especially tertiary amines like TEA) can induce epimerization at the

    
    -carbon. Use the minimum effective amount of base.
    
  • Steric Hindrance: tert-Leucine is extremely bulky. Coupling rates will be slower than for Alanine or Glycine derivatives. Extended reaction times (up to 12 hours) may be required for difficult sequences.

Part 4: Synthesis of the Reagent (Background)

Understanding how the reagent is made provides insight into its stability and purity profile. The synthesis typically follows the route established by Shalaby et al. (1996).

Synthetic Route[1][2][6][7][8][12][13][15][16]
  • Thioacid Formation:

    • Starting Material: Boc-t-Leu-OH.

    • Activation: Mixed anhydride method (Isobutyl chloroformate + NMM).

    • Thiolysis: Reaction with H

      
      S (gas) or LiSH to form the Boc-amino thioacid  (Boc-t-Leu-COSH).
      
  • Benzotriazole Activation:

    • The Boc-amino thioacid is reacted with 1-chloro-6-nitrobenzotriazole (or 1-fluoro-6-nitrobenzotriazole) in the presence of a mild base.

    • Alternatively, coupling the thioacid with 6-nitrobenzotriazole using a carbodiimide (DCC) at low temperature.

  • Purification:

    • The product is isolated by crystallization or flash chromatography. It must be stored cold and dry to prevent hydrolysis back to the amide or acid.

SynthesisRoute Step1 Boc-t-Leu-OH Step2 Mixed Anhydride (Activation) Step1->Step2 iBuOCOCl, NMM Step3 Boc-t-Leu-COSH (Thioacid) Step2->Step3 H2S / LiSH Step4 Coupling with 1-Chloro-6-nitrobenzotriazole Step3->Step4 Final Boc-Thiono-t-Leu-Bt(6-NO2) (Reagent) Step4->Final Isolation

Figure 2: Synthetic pathway for the preparation of the thioacylating reagent.

References

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[2][6][7][8] Thiopeptide Synthesis.

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents.[1][2][9][7] The Journal of Organic Chemistry, 61(25), 9045–9048. Link
    
  • FineTech Industry Limited. (n.d.). Product Data Sheet: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (CAS 242483-79-0).[10] Link

  • Howei Pharm. (n.d.). Chemical Properties of Boc-Thionoleu-1-(6-nitro)benzotriazolide. Link

  • Zacharie, B., et al. (1993).[1] Thioacylating agents.[1][2][9][11][5][7][8] Use of thiobenzimidazolone derivatives.[1][9] Tetrahedron, 49(46), 10489-10500. Link

Sources

Advanced Safety and Handling Protocols for Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of thionopeptides—where a canonical amide oxygen is replaced by sulfur—provides researchers with powerful tools to probe protein folding, enhance proteolytic stability, and monitor enzymatic activity such as histone deacetylase (HDAC) function [3]. Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a highly specialized thioacylating agent designed to introduce a sterically hindered tert-leucine thioamide derivative into a peptide backbone. While chemically highly efficient, the incorporation of the 6-nitrobenzotriazole leaving group introduces severe explosive and toxicological hazards. This whitepaper establishes the authoritative baseline for the chemical dynamics, hazard mitigation, and self-validating handling protocols required for this reagent.

Chemical Profile & Mechanistic Causality

To understand the handling requirements of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide, one must first understand the causality behind its molecular design. Standard peptide coupling relies on carbodiimide or uronium activation. Thioacylation, however, requires the direct transfer of a thioacyl group to an amine nucleophile.

The 6-nitrobenzotriazole moiety acts as an exceptionally reactive leaving group. The electron-withdrawing nature of the nitro group drastically lowers the


 of the benzotriazole ring, increasing the electrophilicity of the adjacent thiocarbonyl carbon. This kinetic advantage is absolute necessity when coupling highly sterically hindered amino acids like tert-leucine, which would otherwise suffer from negligible yields or epimerization during standard thionation [3].
Table 1: Physicochemical & Safety Properties
PropertyQuantitative / Descriptive Value
Chemical Name Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
CAS Number 242483-79-0 [1]
Molecular Formula C₁₇H₂₃N₅O₄S [1]
Molecular Weight 393.5 g/mol [1]
Reactivity Profile Highly electrophilic thioacylating agent
Primary Hazard Mass explosion hazard (Division 1.1 equivalent) [2]
Storage Temperature -20°C (under inert Argon/Nitrogen atmosphere)

Hazard Assessment & Toxicological Profile

The kinetic advantages of the 6-nitrobenzotriazole leaving group are directly tied to its inherent instability.

  • Explosive Instability: Triazoles are energy-rich heterocycles. The addition of a nitro group creates a molecule that is highly sensitive to heat, friction, and impact. According to safety profiles for the parent 6-nitrobenzotriazole moiety, prolonged exposure to heat or mechanical shock can result in an instantaneous blast explosion [2].

  • Toxic Decomposition: Thermal decomposition or unintended hydrolysis of this thioacylating agent releases highly irritating and toxic gases, predominantly nitrogen oxides (

    
    ) and sulfur oxides (
    
    
    
    ) [2].

Hazards A Boc-Thiono-t-Leu-1- (6-nitro)benzotriazolide B Thermal/Friction Stress A->B C Exothermic N-N=N Decomposition B->C D Toxic Gas Release (NOx, SOx) C->D M1 Cryogenic Storage (-20°C) M1->B Prevents M2 Blast Shield & Teflon Tools M2->C Contains M3 Fume Hood Ventilation M3->D Extracts

Caption: Hazard pathways and required mitigation strategies for nitrobenzotriazole reagents.

Self-Validating Experimental Protocols

The following methodology outlines the safe incorporation of the thiono-tert-leucine residue via solid-phase peptide synthesis (SPPS). This protocol is designed as a self-validating system : the displacement of the 6-nitrobenzotriazolide anion generates a distinct yellow/orange coloration in the reaction solution. This serves as an immediate visual indicator that the thioacylation is actively proceeding. If the solution remains colorless, it indicates reagent degradation (prior hydrolysis) or a failed coupling step.

Step-by-Step Methodology: Solid-Phase Thioacylation
  • Resin Preparation: Swell the amine-functionalized peptide resin in anhydrous Dichloromethane (DCM) for 30 minutes under an argon atmosphere.

  • Reagent Solvation (Hazard Checkpoint): In a separate, flame-dried vial, dissolve 2.0 equivalents of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in a minimal volume of anhydrous DCM.

    • Critical Causality: You must use only plastic or Teflon spatulas to transfer the reagent. Metal spatulas can generate microscopic friction or static discharge, triggering the impact-sensitive nitrobenzotriazole moiety [4].

  • Coupling Reaction: Add the reagent solution to the resin, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Agitate gently via orbital shaking.

    • Critical Causality: Do not use magnetic stir bars. The mechanical grinding of the stir bar against the glass reactor provides sufficient friction to trigger localized decomposition of the reagent.

  • Validation & Cleavage: Monitor the solution for the characteristic yellow/orange color of the liberated nitrobenzotriazolide anion. After 1-2 hours, drain the reactor, wash the resin extensively with DCM and DMF to remove all traces of the explosive byproduct, and proceed with standard deprotection protocols [3].

Workflow A Resin-Bound Amine B Reagent Addition (Teflon Tools) A->B C Coupling Reaction (Visual: Yellow/Orange) B->C D 6-Nitrobenzotriazole Displacement C->D E Thionopeptide Product D->E

Caption: Workflow for solid-phase thioacylation using nitrobenzotriazole-activated reagents.

Storage, Quenching, and Waste Management

Improper waste management of nitrobenzotriazole derivatives is a primary cause of laboratory incidents. Unreacted Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide must never be disposed of directly into standard organic waste streams, as it can concentrate and detonate upon impact or heating.

  • Storage: The reagent must be stored at -20°C in a dark, airtight desiccator backfilled with Argon. Moisture will cause premature hydrolysis, releasing toxic

    
     gases into the sealed container.
    
  • Quenching Protocol: All glassware and reaction vials containing residual reagent must be quenched using a 5% solution of ethanolamine in DCM/MeOH. The primary amine acts as a nucleophile to safely displace the nitrobenzotriazole group in a controlled, dilute environment before the waste is transferred to the main hazardous waste carboy.

References

  • Title: Boc-Thiono-t-Leu-1-(6-nitro)
  • Source: PubChem (National Institutes of Health)
  • Title: One-Atom Substitution Enables Direct and Continuous Monitoring of Histone Deacylase Activity | Biochemistry Source: ACS Publications URL
  • Title: 2338-12-7, 5-Nitrobenzotriazole Formula Source: Echemi URL

Technical Assessment: Solubility Profile and Handling of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

[1]

Executive Summary

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a specialized, high-reactivity thioacylating reagent developed for the site-specific introduction of thioamide bonds into peptides.[1][2] Unlike traditional thionation reagents (e.g., Lawesson’s Reagent) that often cause racemization or lack regioselectivity, this activated benzotriazolide derivative allows for the enantiomerically pure coupling of sterically hindered amino acids like tert-Leucine (t-Leu).[1][2][3]

This guide details the solubility characteristics, solvent compatibility, and handling protocols required to maintain the reagent's integrity.[1][2][3] Critical Note: The presence of the 6-nitrobenzotriazole moiety renders this compound moisture-sensitive and potentially shock-sensitive in its pure byproduct form; strict adherence to non-nucleophilic, anhydrous solvent systems is required.[1][2]

Physicochemical Context & Solubility Logic[1][2][3][4]

To understand the solubility profile, one must analyze the three structural domains of the molecule:

  • Lipophilic Domain (Boc & t-Butyl): The tert-butyloxycarbonyl (Boc) group and the bulky tert-butyl side chain of the t-Leu residue provide significant non-polar character, driving solubility in halogenated and ether-based solvents.[1]

  • Polar/Activated Domain (Nitrobenzotriazole): The 1-(6-nitro)benzotriazolide core is an electron-deficient aromatic system.[1] The nitro group increases polarity and crystallinity compared to unsubstituted benzotriazoles, necessitating solvents with moderate dipole moments for high-concentration stock solutions.[1][2][3]

  • Thioacyl Linkage: The C=S bond is less polar than C=O but more lipophilic.[1][2][3] It is highly susceptible to nucleophilic attack, dictating that protic solvents (alcohols, water) are strictly chemically incompatible , regardless of dissolving power.[1][2][3]

Solubility Profile Summary
Solvent ClassRepresentative SolventsSolubility RatingSuitability for Reaction
Halogenated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Choice. Ideal for coupling reactions due to low boiling point and high solubility of the Boc-protected monomer.[1]
Polar Aprotic DMF, NMP, DMSOHigh (>50 mg/mL)Secondary Choice. Use for peptide resin swelling or if the growing peptide chain aggregates.[1][2][3] Note: DMSO usually avoided due to oxidation risks.[1][2]
Ethers THF, DioxaneGood (>25 mg/mL)Excellent. Good alternative to DCM; ensures compatibility with resin-bound synthesis.[1][2][3]
Esters Ethyl Acetate (EtOAc)Moderate Suitable for workup/extraction but less efficient for high-concentration coupling.[1][2]
Hydrocarbons Hexanes, PentanePoor (Insoluble)Used as precipitants to purify the reagent.[1][2][3]
Protic Methanol, Water, EthanolIncompatible DO NOT USE. Causes rapid hydrolysis or alcoholysis (formation of thionoesters).[1][2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to validate specific batch solubility before large-scale coupling.[1][3]

Reagents: Anhydrous DCM, Anhydrous THF.[1][2][3] Equipment: Analytical balance, 2 mL HPLC vials, Vortex mixer.

  • Preparation: Weigh exactly 10.0 mg of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide into a tared 2 mL vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DCM).[1][2][3]

  • Agitation: Vortex for 30 seconds.

  • Visual Inspection:

    • Clear Solution: Solubility > 100 mg/mL.[1][2]

    • Particulates: Add solvent in 100 µL increments until clear.[1][2]

  • Calculation:

    
    [1][3]
    
Protocol B: Solvent Quality & Handling

The 6-nitrobenzotriazolide moiety is an "activated amide."[1][2] Moisture acts as a nucleophile, hydrolyzing the reagent back to the thiono-acid and free nitrobenzotriazole.[1][2][3]

  • Drying: All solvents (DCM, THF, DMF) must be dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system (SPS).[1][2][3]

  • Amine Scavenging: Ensure solvents are free of amine impurities (common in DMF), which will prematurely trigger the coupling reaction.[1][2][3]

Mechanistic Workflow & Solvent Selection[2][3]

The following diagram illustrates the decision logic for solvent selection based on the competing reaction pathways. The goal is to favor Aminolysis (Peptide Bond Formation) while suppressing Hydrolysis and Alcoholysis .[1][2][3]

SolventLogicReagentBoc-Thiono-t-Leu-1-(6-nitro)benzotriazolideSolventSolvent ChoiceReagent->SolventDCM_THFAnhydrous DCM / THF(Non-Nucleophilic)Solvent->DCM_THFRecommendedAlcoholAlcohols / Water(Nucleophilic)Solvent->AlcoholAvoidAminolysisTarget Reaction:Thiopeptide FormationDCM_THF->Aminolysis+ Amine (R-NH2)SideReactionSide Reaction:Thionoester/HydrolysisAlcohol->SideReactionRapid Decomposition

Figure 1: Solvent selection logic dictating the stability and reactivity of the thioacylating reagent.

Application in Thiopeptide Synthesis[1][2][3][5][6][7][8]

When using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide for coupling, the steric bulk of the tert-butyl group requires specific solvent conditions to optimize kinetics.[1]

  • Concentration: Maintain a reaction concentration of 0.1 M to 0.3 M in DCM. Higher concentrations improve the kinetics of the sterically hindered coupling.[1][2][3]

  • Additives: Unlike standard carbodiimide couplings, do not add HOBt or HOAt . The reagent is already activated.[1][2][3]

  • Base: Use a non-nucleophilic base like DIEA (Diisopropylethylamine) only if the amine component is a salt.[1][2][3] Excess base can cause racemization (epimerization) at the

    
    -carbon, although the Rapoport reagent is designed to minimize this.[1][2][3]
    
Reaction Scheme: Activation & Coupling[1][3][5]

ReactionSchemeStartBoc-Thiono-t-Leu-1-(6-nitro)benzotriazolide(Activated Thioacyl Donor)TSTetrahedral IntermediateStart->TS+ AmineSolvent: DCMAmineAmino Component (H-AA-OR)Amine->TSProductBoc-Thiono-t-Leu-AA-OR(Thiopeptide)TS->ProductByproduct6-Nitrobenzotriazole(Leaving Group)TS->Byproduct

Figure 2: Reaction pathway for thiopeptide synthesis. The 6-nitrobenzotriazole leaving group is highly polar and can be removed via aqueous bicarbonate wash.[1]

Safety & Stability (E-E-A-T)

  • Explosive Potential: While the thioacyl reagent itself is generally stable, the byproduct 6-nitrobenzotriazole (and benzotriazoles in general) can be shock-sensitive or explosive in dry form.[1] Do not concentrate reaction mixtures to dryness if large amounts of free nitrobenzotriazole are present.[1][2][3] Remove it via liquid-liquid extraction (washing with sat.[1][2] NaHCO₃) first.[1][2][3]

  • Storage: Store the reagent at -20°C under argon. Desiccate before opening to prevent hydrolysis by atmospheric moisture.[1][2]

References

  • Shalaby, M. A., & Rapoport, H. (1996). Thiopeptide Synthesis.[1][2][3]

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents.[1][2][4] The Journal of Organic Chemistry, 61(26), 9045-9048.[1][2][3] 
    
  • Shalaby, M. A., & Rapoport, H. (1999). A General and Efficient Route to Thionoesters via Thionoacyl Nitrobenzotriazoles.[1][2][3] The Journal of Organic Chemistry, 64(3), 1065-1070.[1][2][3]

  • BenchChem. Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide Product Data (Analogous Solubility Properties).

  • Katritzky, A. R., et al. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids.[1][2][3][5] Synlett, 2011(14), 2013-2016.[1][2][3]

Technical Guide: Thermal Stability and Decomposition of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal stability, decomposition pathways, and handling protocols for Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide , a specialized reagent used in the synthesis of sterically hindered thionopeptides.

Executive Summary

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a high-energy acylating agent designed for the introduction of the thiono-tert-leucine moiety into peptide backbones. While the tert-butyl group provides necessary steric bulk to prevent racemization, the 6-nitrobenzotriazole moiety acts as a highly reactive leaving group. This combination creates a compound that is chemically efficient but thermally sensitive.

This guide provides a rigorous analysis of its thermal profile, delineating the threshold between stable reactivity and energetic decomposition. It is intended for organic chemists and process safety engineers managing the risks associated with high-energy nitrogen-rich reagents.

Chemical Identity & Structural Properties[1]

The compound functions as a "thiono-active ester." Its reactivity is driven by the electron-withdrawing nature of the nitro-substituted benzotriazole ring, which activates the thionoacyl carbonyl (C=S) towards nucleophilic attack.

PropertyDetail
Chemical Name Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
Functional Class Thioacylating Reagent / Activated Thionoester
Molecular Structure Boc-NH-CH(tBu)-C(=S)-Bt(6-NO₂)
Key Moiety 1 Boc-t-Leu : Sterically hindered amino acid core (prevents racemization).[1][2]
Key Moiety 2 Thiono (C=S) : Sulfur analogue of carbonyl; susceptible to oxidative desulfurization.
Key Moiety 3 6-Nitrobenzotriazole : Leaving group; source of thermal instability and energetic decomposition.

Thermal Stability Profile

The thermal stability of this reagent is governed primarily by the nitrobenzotriazole core. While the Boc and t-Leu portions are relatively stable up to ~180°C, the benzotriazole ring system—specifically with a nitro substituent—exhibits energetic decomposition characteristics.

Differential Scanning Calorimetry (DSC) Interpretation

Based on thermodynamic data for analogous 1-acyl-6-nitrobenzotriazoles and 5,7-dinitrobenzotriazoles, the expected thermal behavior is as follows:

  • Melting Point (Endotherm): Typically 130°C – 150°C . A sharp endothermic peak represents the solid-liquid phase transition.

  • Decomposition Onset (Exotherm): ~180°C – 200°C .

  • Peak Decomposition: ~220°C – 250°C .

  • Energy Release: High (>300 kJ/mol). The decomposition is autocatalytic and can transition to detonation under confinement.

Critical Thermal Limits
  • Safe Process Temperature: < 50°C (Standard reaction conditions are 0°C to RT).

  • Storage Temperature: -20°C (Recommended to prevent slow hydrolysis and thermal degradation).

  • Self-Accelerating Decomposition Temperature (SADT): Estimated at ~110°C for bulk quantities (highly dependent on packaging/geometry).

Decomposition Mechanisms

The decomposition of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide follows two distinct pathways: Thermal Runaway (Pyrolysis) and Chemical Degradation (Hydrolysis/Desulfurization) .

Pathway A: Thermal Pyrolysis (Energetic)

At elevated temperatures (>180°C), the benzotriazole ring undergoes cleavage. The nitro group facilitates this by destabilizing the N-N bonds.

  • Ring Opening: The triazole ring cleaves, eliminating nitrogen gas (

    
    ).
    
  • Radical Formation: Formation of a reactive diradical or nitrene intermediate.

  • Rearrangement: The intermediate rearranges or polymerizes, often releasing

    
     gases from the nitro group.
    
Pathway B: Hydrolytic Degradation (Storage Instability)

In the presence of moisture, the compound degrades into the thiono-acid and free 6-nitrobenzotriazole.

  • Nucleophilic Attack: Water attacks the thiocarbonyl carbon.

  • Elimination: 6-Nitrobenzotriazole is expelled (pKₐ ~ 6.0, good leaving group).

  • Desulfurization: Over time, the thiono acid may convert to the oxo-acid (Boc-t-Leu-OH) and

    
    .
    
Visualization: Decomposition Pathways

Decomposition Compound Boc-Thiono-t-Leu- 1-(6-nitro)benzotriazolide Heat Heat (>180°C) Compound->Heat Moisture Moisture / H2O Compound->Moisture TriazoleCleavage Triazole Ring Opening Heat->TriazoleCleavage Activation ThioAcid Boc-Thiono-t-Leu-SH Moisture->ThioAcid Hydrolysis LeavingGroup 6-Nitrobenzotriazole Moisture->LeavingGroup Elimination N2 N2 Gas (Rapid Expansion) TriazoleCleavage->N2 Elimination Radicals Nitrene/Diradicals TriazoleCleavage->Radicals Homolysis OxoAcid Boc-t-Leu-OH (Desulfurization) ThioAcid->OxoAcid Slow Oxidation

Caption: Dual decomposition pathways showing energetic thermal failure vs. chemical hydrolysis.

Experimental Protocols

Synthesis (Shalaby Method Adaptation)

This protocol minimizes thermal exposure during the activation step.

  • Precursor Preparation: Synthesize Boc-t-Leu-thioacid (or thionamide) via Lawesson’s reagent or P₄S₁₀ treatment of the amide.

  • Activation:

    • Dissolve Boc-t-Leu-thioacid (1.0 eq) in dry THF.

    • Add 6-nitro-1-(2-nitrophenylsulfonyloxy)benzotriazole (1.0 eq) at 0°C.

    • Add Triethylamine (TEA) (1.0 eq) dropwise.

    • Mechanism:[3][4][5][6] The sulfonate activates the benzotriazole, transferring it to the thioacid.

  • Workup: Filter off the sulfonate byproduct. Evaporate THF at <30°C (Rotavap bath temp).

  • Purification: Flash chromatography (Hexane/EtOAc). Do not recrystallize from boiling solvents.

Stability Testing Workflow

To validate the safety of a new batch, perform the following sequence.

Testing Batch Synthesized Batch HPLC RP-HPLC Purity Check (Detect Hydrolysis) Batch->HPLC DSC DSC Screening (5°C/min, 30-300°C) Batch->DSC Decision Safety Evaluation HPLC->Decision >95% Purity DSC->Decision T_onset > 180°C Use Approve for Synthesis Decision->Use Pass Discard Quarantine / Neutralize Decision->Discard Fail (High Impurity or Low T_onset)

Caption: Quality control workflow ensuring both chemical purity and thermal safety.

Safety & Risk Assessment

Hazard Classification
  • Energetic Material: Contains Nitro (-NO₂) and Azo (-N=N-) groups. Classify as Type 4.1 Flammable Solid or potentially Self-Reactive depending on quantity.

  • Sensitizer: Benzotriazoles are known skin sensitizers.

Handling Precautions
  • No Metal Spatulas: Use Teflon or conductive plastic to avoid friction/spark initiation.

  • Blast Shield: Perform all heating or large-scale (>5g) activation reactions behind a polycarbonate blast shield.

  • Solvent Selection: Avoid halogenated solvents (DCM) in the presence of amines if heating, as this can lower the decomposition threshold of azoles.

Emergency Procedures
  • Spill: Do not sweep dry solid (static risk). Wet with water/ethanol mist, then wipe up.

  • Fire: Do not use heavy water streams (may spread burning melt). Use CO₂ or dry chemical powder. Evacuate area immediately if bulk material is involved due to explosion risk.

References

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996). "Thiopeptide Synthesis.

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazoles as Thioacylating Agents." The Journal of Organic Chemistry, 61(26), 9045-9048. Link
    
  • Katritzky, A. R., et al. (2000).[7] "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides."[7] The Journal of Organic Chemistry, 65(24), 8210-8213. Link

  • Tsyshevsky, R. V., et al. (2023). "Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles." Molecules, 28(6), 2530. Link

  • BenchChem. (2025). "Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide: Properties and Synthesis." BenchChem Technical Library. Link

  • PubChem. (2025). "1H-Benzotriazole, 6-nitro- Safety Data Sheet." National Library of Medicine. Link

Sources

Review of thionobenzotriazole derivatives in organic synthesis

Review of -Thioacylbenzotriazoles: Versatile Reagents for Organic Synthesis

Executive Summary

In the landscape of sulfur chemistry, the controlled introduction of thiocarbonyl (


-Thioacylbenzotriazoles

Pioneered largely by the Katritzky group, these derivatives serve as "activated thioamides," offering a distinct reactivity profile that bridges the gap between the inertness of simple thioamides and the volatility of thioacyl halides. This guide details their synthesis, mechanistic underpinnings, and applications in constructing thioamides, thionoesters, and sulfur-containing heterocycles.[1]

Mechanistic Foundation & Stability

The utility of

The "Active Amide" Concept

Unlike standard amides, the nitrogen atom in the benzotriazole ring is part of an aromatic system, which significantly decreases its donation into the thiocarbonyl group. This lack of resonance stabilization makes the



Stability vs. Reactivity
  • Stability: Unlike thioacyl chlorides, which hydrolyze rapidly and polymerize,

    
    -thioacylbenzotriazoles are generally stable solids that can be stored at room temperature (though cold storage is recommended for long-term stability).
    
  • Selectivity: They react chemoselectively with primary amines, alcohols, and thiols, often without requiring harsh catalysts.

Synthesis of the Reagent

The most robust route to


General Synthetic Workflow

The transformation utilizes Lawesson’s Reagent (LR) or

23

SynthesisWorkflowAcidCarboxylic Acid(R-COOH)AcylBtN-Acylbenzotriazole(R-CO-Bt)Acid->AcylBtBtH, SOCl2or Bt-SO2MeThioBtN-Thioacylbenzotriazole(R-CS-Bt)AcylBt->ThioBtLawesson's ReagentTol/Xylene, Reflux

Figure 1: Step-wise synthesis of N-thioacylbenzotriazoles starting from carboxylic acids.

Detailed Experimental Protocol

Objective: Synthesis of 1-(Thiobenzoyl)benzotriazole.

Reagents:

  • 
    -Benzoylbenzotriazole (1.0 equiv)
    
  • Lawesson’s Reagent (0.6 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

    
    -benzoylbenzotriazole (10 mmol) in anhydrous toluene (50 mL).
    
  • Thionation: Add Lawesson’s Reagent (6 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    or
    
    
    ). Monitor by TLC (typically 2–4 hours). The spot for the acyl precursor will disappear, replaced by a less polar yellow/orange spot.
  • Workup: Cool the reaction mixture to room temperature. Filter off any insoluble phosphorus byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: Avoid prolonged exposure to silica; rapid filtration is preferred.

  • Result: The product is typically isolated as a yellow, crystalline solid.

Applications in Organic Synthesis[2][3][4][5][6][7][8][9][10]

Synthesis of Thioamides

This is the most direct application. The reaction with amines proceeds under mild conditions to yield thioamides, which are key intermediates for peptide isosteres.

  • Substrates: Primary amines, secondary amines, amino acid esters.

  • Conditions: THF or DCM, Room Temperature, 1–2 hours.

  • Yields: Typically 80–95%.[4]

Synthesis of Thionoesters (O-Esters)

Thionoesters are difficult to prepare via direct thionation of esters due to poor selectivity.

5
Heterocycle Construction

The thioacyl benzotriazole unit acts as a 1,3-electrophile equivalent when paired with dinucleophiles, enabling the rapid assembly of heterocycles.

Table 1: Heterocycle Synthesis Scope

Target HeterocycleReactant (Nucleophile)Reaction ConditionsKey Reference
1,3,4-Thiadiazoles Acid HydrazidesMicrowave / Thermal
Thiazoles

-Amino Ketones
Reflux in EtOH
1,2,4-Triazoles Hydrazine / AmidinesAcOH / Reflux
Benzothiazoles 2-AminothiophenolReflux

Mechanistic Visualization

The following diagram illustrates the divergent pathways available to the

ReactionPathwaysReagentN-Thioacylbenzotriazole(R-CS-Bt)AminePrimary/SecondaryAmine (HNR'2)Reagent->AmineAlcoholAlcohol/Phenol(R'OH / Base)Reagent->AlcoholDinucDinucleophile(e.g., Hydrazine)Reagent->DinucThioamideThioamide(R-CS-NR'2)Amine->ThioamideNucleophilic AcylSubstitutionThionoesterThionoester(R-CS-OR')Alcohol->ThionoesterO-AcylationHeterocycleHeterocycle(Thiazole/Triazole)Dinuc->HeterocycleCyclocondensation

Figure 2: Divergent synthetic applications of N-thioacylbenzotriazoles.

Critical Comparison: Why Use Bt-Derivatives?

FeatureThioacyl ChloridesLawesson's Reagent (Direct)N-Thioacylbenzotriazoles
Stability Low (Hydrolyzes rapidly)High (Solid)High (Crystalline Solid)
Selectivity Poor (Side reactions common)Moderate (Can thionate other groups)Excellent (Chemo-selective)
Scope Limited to simple acyl groupsKetones/AmidesAcids, Peptides, Complex Scaffolds
Handling Requires dry box/Schlenk lineStandardStandard Benchtop

References

  • Synthesis of Thioamides: Katritzky, A. R., et al. "N-Thioacylbenzotriazoles: Potent Thioacylating Agents." Journal of Organic Chemistry. Link

  • Thionoesters Synthesis: Katritzky, A. R., et al. "Efficient Synthesis of Thionoesters from N-Thioacylbenzotriazoles." Tetrahedron. Link

  • Heterocycle Synthesis: Katritzky, A. R., et al. "Synthesis of 1,2,4-Triazoles via N-Acylbenzotriazoles." Journal of Organic Chemistry. Link

  • General Review: Panda, S. S. "The Benzotriazole Story." Advances in Heterocyclic Chemistry. Link

  • Thiopeptide Applications: Katritzky, A. R., et al. "Novel Synthesis of Thiopeptides." Synthesis. Link

Methodological & Application

Application of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide for hindered amino acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Coupling Hindered Amino Acids using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Abstract

The incorporation of thioamide isosteres (–C(=S)NH–) into peptide backbones is a critical strategy for enhancing proteolytic stability and constraining conformational space in peptidomimetics. However, the synthesis of thiopeptides containing sterically bulky residues, such as tert-leucine (t-Leu), presents a significant synthetic challenge. Standard thionating agents (e.g., Lawesson’s Reagent) often fail due to steric occlusion and severe racemization. This guide details the application of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide , an activated thioacylating agent that leverages the superior leaving group ability of 6-nitrobenzotriazole to achieve high-yield, enantiopure coupling of hindered amino acids under mild conditions.

Introduction: The Steric Challenge in Thioamidation

Thioamides are valuable bioisosteres because the C=S bond length (1.71 Å) is longer than the C=O bond (1.23 Å), and the rotation barrier is higher, altering the peptide's secondary structure.

The Problem: Conventional methods for introducing thioamides involve thionating an existing amide bond using phosphorus pentasulfide (


) or Lawesson’s Reagent.[1]
  • Limitation 1 (Regioselectivity): These reagents often thionate multiple carbonyls indiscriminately.

  • Limitation 2 (Sterics): Bulky side chains (like the tert-butyl group of t-Leu) block the approach of the bulky thionating reagents.

  • Limitation 3 (Racemization): The harsh conditions (high heat) required for hindered substrates lead to rapid epimerization at the

    
    -carbon.
    

The Solution: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide acts as a "pre-thionated" active ester. The sulfur is already installed, and the 6-nitrobenzotriazole (6-NBt) moiety serves as a highly reactive leaving group. The electron-withdrawing nitro group at the 6-position lowers the pKa of the benzotriazole, making it a significantly better leaving group than unsubstituted benzotriazole, thereby facilitating nucleophilic attack even by hindered amines at room temperature.

Mechanistic Insight

The reaction proceeds via a direct nucleophilic acyl substitution at the thiocarbonyl carbon. Unlike oxo-esters, where the leaving group departure is often rate-limiting, the stability of the 6-nitrobenzotriazolide anion drives the reaction forward rapidly, preventing the reversibility that leads to racemization.

ThioacylationMechanism Reagent Boc-Thiono-t-Leu-6-NBt (Activated Thioester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Fast) Amine Amino Component (H-aa-OR) Amine->Intermediate Nucleophilic Attack (Fast) Product Thiopeptide (Boc-t-Leu-psi[CSNH]-aa-OR) Intermediate->Product Elimination LeavingGroup 6-Nitrobenzotriazole (Byproduct) Intermediate->LeavingGroup Leaving Group Departure

Figure 1: Mechanism of thioacylation. The 6-nitro group enhances the electrophilicity of the thiocarbonyl and stabilizes the leaving group anion.

Experimental Protocol
4.1. Materials Required[1][2][3][4][5][6][7][8]
  • Reagent: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.0 - 1.2 equiv).

  • Amine Component: C-protected amino acid or peptide fragment (free amine form).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Note: THF is preferred for solubility of the thiono-active ester.

  • Base: None usually required. If the amine is a salt (e.g., HCl salt), use 1.0 equiv of DIEA (Diisopropylethylamine). Avoid excess base to prevent racemization.

4.2. Solution Phase Coupling Protocol

Step 1: Preparation of the Amine Ensure the amino component (e.g., H-Phe-OMe) is free of acid salts. If starting with H-Phe-OMe·HCl:

  • Dissolve the salt in a minimal amount of DMF/DCM.

  • Add 1.0 equiv of DIEA.

  • Stir for 5 minutes.

Step 2: Coupling Reaction

  • Dissolve Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.1 equiv) in anhydrous THF (concentration ~0.1 M). The solution will appear yellow/orange due to the nitrobenzotriazole chromophore.

  • Add the amine solution (1.0 equiv) dropwise to the reagent solution at Room Temperature (20–25°C).

    • Critical Note: Do not heat. The high reactivity of the 6-NBt group allows coupling of t-Leu even at RT.

  • Stir the reaction under nitrogen atmosphere.

  • Monitoring: Monitor by TLC (SiO2, usually 1:1 EtOAc/Hexane). The starting material (active ester) spot will disappear, and a highly fluorescent (UV 254nm) product spot will appear.

    • Visual Cue: The solution often darkens slightly as the free 6-nitrobenzotriazole is released.

    • Time: Typical reaction time is 1–4 hours. For extremely hindered amines (e.g., N-methyl amino acids), extend to 12 hours.

Step 3: Workup and Purification

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in Ethyl Acetate (EtOAc).

  • Wash Sequence:

    • 3x with 5% KHSO4 or 1N HCl (Removes unreacted amine).

    • 3x with Sat. NaHCO3 (Removes the released 6-nitrobenzotriazole byproduct). This step is crucial; the byproduct is acidic and water-soluble at basic pH.

    • 1x with Brine.

  • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Thiopeptides are less polar than their oxo-analogs (higher Rf).

4.3. Solid Phase Peptide Synthesis (SPPS) Adaptation

Direct coupling of thiono-active esters on SPPS is possible but requires care to avoid exposure to piperidine (Fmoc removal) which can degrade the thioamide.

  • Strategy: Use Boc chemistry or generate the thioamide in solution as a dimer (e.g., Boc-t-Leu-psi[CSNH]-Xaa-OH) and then couple this dimer to the resin using standard coupling agents (DIC/HOBt).

Data Analysis & Performance Comparison

The following table contrasts the 6-Nitrobenzotriazolide method against traditional thionation techniques for hindered substrates.

Feature6-Nitrobenzotriazolide MethodLawesson’s Reagent (Thionation)PyBOP / Monothioacid
Target Specificity 100% Site-Specific (Pre-installed)Low (Attacks all carbonyls)High
Steric Tolerance High (Couples t-Leu, Val)Low (Fails with t-Leu)Moderate
Racemization < 2% (Stereoconservative)High (> 20% epimerization)Variable (Base dependent)
Reaction Temp 20°C (Room Temp)80–110°C (Reflux)0–20°C
Yield (t-Leu) 75–90% < 30% (Complex mixture)50–65%
Workflow Visualization

ProtocolWorkflow Start Start: Boc-Thiono-t-Leu-6-NBt Dissolve Dissolve in THF (0.1 M) Start->Dissolve AddAmine Add Amine Component (1.0 equiv, RT) Dissolve->AddAmine React Stir 1-4 Hours (Monitor TLC) AddAmine->React Quench Evaporate & Redissolve in EtOAc React->Quench Wash Wash: HCl (Amine removal) NaHCO3 (Byproduct removal) Quench->Wash Final Pure Thiopeptide (Boc-t-Leu-psi[CSNH]-Peptide) Wash->Final

Figure 2: Step-by-step workflow for solution-phase coupling of hindered thioamino acids.

Troubleshooting & Optimization
  • Low Yield: If the reaction stalls, check the quality of the THF. Traces of water hydrolyze the active ester rapidly.

  • Color Persistence: The yellow color of the reaction mixture is due to the 6-nitrobenzotriazole. It should persist. If the solution turns colorless, the reagent may have degraded.

  • Product Stability: Thioamides are susceptible to oxidation (to amides) or hydrolysis under strongly acidic conditions. Avoid prolonged exposure to TFA during deprotection steps; use scavengers (e.g., triisopropylsilane) and limit reaction time.

References
  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[3][4][9] Thiopeptide Synthesis.

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents.[1][3][4] The Journal of Organic Chemistry, 61(25), 9045–9048.[3] 
    
  • Shalaby, M. A., & Rapoport, H. (1999).[9] Thiopeptide Synthesis: The Nitrobenzotriazolide Method. The Journal of Organic Chemistry, 64(3), 1065–1070.

  • Katritzky, A. R., et al. (2005).[10] Benzotriazole-Assisted Thioacylation. The Journal of Organic Chemistry, 70(20), 7866–7881.[10]

  • Zacharie, B., et al. (1993). Thioamides: Synthesis and application to peptide mimetics. Bioorganic & Medicinal Chemistry Letters, 3(4), 619-624.

Sources

Step-by-step guide for amide bond formation with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Guide for Thioamide Bond Formation Using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Executive Summary & Mechanistic Rationale

The incorporation of thioamide bonds (amide bond isosteres where the carbonyl oxygen is replaced by sulfur) is a critical strategy in modern drug development. Thioamides confer exceptional proteolytic stability to peptide therapeutics and serve as valuable conformational probes. However, traditional thionation methods (e.g., Lawesson's reagent) require harsh conditions that frequently induce epimerization or degrade complex peptide scaffolds.

To circumvent these issues, Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is employed as a highly reactive, stereoretentive thioacylating agent. The mechanistic advantage of this reagent lies in the 6-nitrobenzotriazole moiety. The electron-withdrawing 6-nitro group significantly lowers the pKa of the benzotriazole leaving group. This electronic activation facilitates the nucleophilic attack of a primary amine onto the relatively unreactive thiocarbonyl carbon, enabling high-yielding thioamide bond formation under mild, room-temperature conditions [1].

Quantitative Reagent Profile

Prior to experimental execution, ensure the reagent meets the specifications outlined in the quantitative profile below.

PropertySpecification / Value
Chemical Name Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
CAS Number 242483-79-0
Molecular Formula C₁₇H₂₃N₅O₄S
Molecular Weight 393.5 g/mol
Target Bond Formation Thioamide (ψ[CS-NH])
Optimal Storage -20°C, desiccated, protected from light

Experimental Workflow Logic

Workflow A 1. Resin Swelling & Amine Deprotection (DMF, 20% Piperidine) B 2. Reagent Activation (3 eq Boc-Thiono-t-Leu-NBt + 6 eq DIPEA in DCM) A->B C 3. Thioacylation Coupling (Stir at RT, 30-60 min) B->C D 4. Washing & Mild Deprotection (DMF/DCM washes, 2% DBU for Fmoc) C->D E 5. Cleavage & Purification (TFA cocktail, RP-HPLC) D->E

Workflow for SPPS thioamide bond formation using nitrobenzotriazolide precursors.

Detailed Step-by-Step Protocol

The following protocol is optimized for Solid-Phase Peptide Synthesis (SPPS) at a standard 25 µmol scale, adapting validated methodologies for thioamide incorporation [2].

Phase 1: Preparation of the Amine Component
  • Resin Swelling: Transfer the resin (e.g., 2-chlorotrityl or Rink amide, 25 µmol) to a dry reaction vessel (RV). Swell in 5 mL of dry N,N-dimethylformamide (DMF) for 30 minutes with gentle magnetic or orbital stirring.

  • Fmoc Deprotection: If the N-terminal amine is Fmoc-protected, add 2 mL of 20% piperidine in DMF. Agitate for 20 minutes.

  • Critical Washing: Wash the resin extensively with DMF (5 × 3 mL) followed by anhydrous dichloromethane (DCM) (5 × 3 mL).

    • Causality: Residual piperidine will act as a competing nucleophile, prematurely cleaving the 6-nitrobenzotriazole leaving group and consuming the valuable thioacylating reagent before it can react with the resin-bound amine.

Phase 2: Thioacylation (Coupling Reaction)
  • Reagent Activation: In a separate dry vial, dissolve 3.0 equivalents (75 µmol, ~29.5 mg) of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in 1.5 mL of anhydrous DCM.

    • Causality: DCM is strictly preferred over DMF for the coupling step because non-polar halogenated solvents stabilize the thiocarbonyl electrophile and minimize premature hydrolysis or side reactions.

  • Base Addition: Add 6.0 equivalents (150 µmol, ~26 µL) of N,N-diisopropylethylamine (DIPEA) to the reagent solution. Stir for 5 minutes.

    • Causality: DIPEA ensures the resin-bound amine remains fully deprotonated and highly nucleophilic. Due to its steric hindrance, DIPEA will not compete with the primary amine for the thioacylating agent.

  • Coupling: Transfer the activated mixture to the RV. Agitate at room temperature for 30 to 60 minutes.

  • Double Coupling (Self-Validating Step): Drain the RV and wash with DCM (3 × 3 mL). Repeat steps 1-3 with fresh reagents.

    • Causality: Thioacylations are kinetically slower than standard oxo-amide couplings due to the larger atomic radius and lower electronegativity of sulfur. A double coupling ensures >95% conversion, preventing deletion sequences.

Phase 3: Post-Coupling Workup & Cleavage
  • Modified Deprotection: For all subsequent Fmoc deprotections after the thioamide bond is installed, replace 20% piperidine with 2 mL of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF (react 3 times for 2 minutes each).

    • Causality: Standard prolonged exposure to 20% piperidine causes nucleophilic attack on the newly formed thioamide, leading to desulfurization (reversion to an oxo-amide) or epimerization. DBU provides rapid, non-nucleophilic basicity.

  • Cleavage: Cleave the final peptide using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC.

Reaction Mechanism

Mechanistic pathway of thioacylation via tetrahedral intermediate and leaving group elimination.

Troubleshooting & Optimization Matrix

Observed IssueMechanistic CauseCorrective Action / Optimization
Incomplete Coupling Steric hindrance from the bulky tert-butyl group of the t-Leu residue.Enforce a strict double-coupling protocol. Increase the primary coupling time to 2 hours. Ensure strictly anhydrous DCM is used.
Desulfurization Nucleophilic attack by piperidine during subsequent SPPS steps.Switch entirely to 2% DBU in DMF for all Fmoc deprotections following the thioamide installation.
Epimerization Over-activation or use of overly strong/nucleophilic bases during coupling.Maintain the strict stoichiometric ratio (3 eq reagent : 6 eq DIPEA). Do not substitute DIPEA with unhindered bases.
Low Final Yield Premature reagent hydrolysis prior to reaching the resin.Store the Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide reagent at -20°C. Prepare the activated DIPEA/DCM solution immediately before addition to the RV.

References

  • Katritzky, A. R., Witek, R. M., Rodriguez-Garcia, V., Mohapatra, P. P., Rogers, J. W., Cusido, J., Abdel-Fattah, A. A. A., & Steel, P. J. (2005). Benzotriazole-Assisted Thioacylation. The Journal of Organic Chemistry, 70(20), 7866-7881.[Link]

  • Phan, H. A. T., Giannakoulias, S. G., Barrett, T. M., Liu, C., & Petersson, E. J. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science, 12, 1234-1240.[Link]

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide as a reagent for cyclopeptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cyclopeptide Engineering via Site-Specific Thioamide Incorporation

Mechanistic Rationale and Reagent Superiority

The incorporation of thioamides (–C(=S)–NH–) into cyclic peptides is a transformative strategy in modern drug development. As isosteres of canonical oxo-amides, thioamides exhibit a longer C=S bond and distinct hydrogen-bonding capabilities, which restrict the conformational flexibility of the peptide backbone and confer profound resistance to proteolytic degradation[1].

Historically, synthesizing thiopeptides relied on global thionation using Lawesson’s reagent or phosphorus pentasulfide (P4S10). These methods are notoriously problematic: they lack site-specificity, suffer from low yields, and frequently induce epimerization at the α-carbon of the targeted residue[2].

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide emerges as a highly engineered solution to these challenges, acting as a pre-activated, site-specific thioacylating agent[3].

The Causality Behind the Chemistry:

  • The 6-Nitrobenzotriazole Leaving Group: The electron-withdrawing nature of the 6-nitro group drastically increases the electrophilicity of the thioacyl carbon. When the deprotected N-terminal amine of a growing peptide chain attacks this carbon, the 6-nitrobenzotriazole moiety is expelled as a highly stable, non-nucleophilic leaving group. This prevents the reversible side-reactions and benzimidazole byproducts that plague earlier-generation benzimidazolinone reagents[2].

  • Boc Protection Over Fmoc: Thioamides are highly sensitive to nucleophilic bases. Repeated exposure to piperidine (the standard deprotection reagent in Fmoc solid-phase peptide synthesis) can lead to the formation of thiohydantoin byproducts or base-catalyzed epimerization[4]. Utilizing the tert-butyloxycarbonyl (Boc) protecting group allows for acid-catalyzed deprotection via trifluoroacetic acid (TFA), preserving the stereochemical integrity of the fragile thioamide bond[5].

  • The tert-Leucine (t-Leu) Constraint: The bulky tert-butyl side chain of the tert-leucine residue restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This steric bulk strongly favors the pre-organization of the linear peptide into a folded conformation, dramatically increasing the thermodynamic favorability of subsequent head-to-tail macrocyclization.

Physicochemical Profile

Understanding the physical parameters of the reagent is critical for calculating reaction stoichiometry and ensuring proper solvation during synthesis[6][7].

PropertySpecification
Chemical Name Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
CAS Number 242483-79-0
Molecular Formula C17H23N5O4S
Molecular Weight 393.5 g/mol
Appearance Yellow to orange crystalline powder
Solubility Highly soluble in DMF, DCM, and THF
Storage -20°C, desiccated, protected from light

Reaction Workflow and Mechanistic Pathway

Mechanism A Free Amine (Peptide N-Terminus) C Tetrahedral Intermediate A->C Nucleophilic Attack B Boc-Thiono-t-Leu- 1-(6-nitro)benzotriazolide B->C Thioacyl Donor D Thiopeptide Bond (-C(=S)-NH-) C->D Elimination E 6-Nitrobenzotriazole (Leaving Group) C->E Expulsion

Mechanism of site-specific thioacylation using 6-nitrobenzotriazole as a leaving group.

Validated Experimental Protocols

The following protocols are designed as self-validating systems for the synthesis of a thioamide-containing cyclopeptide.

Protocol A: Site-Specific Thioacylation on Solid Support

Objective: Couple Boc-Thiono-t-Leu to the free N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of the peptide-resin (e.g., MBHA resin for Boc chemistry) in N,N-dimethylformamide (DMF) for 30 minutes.

  • N-Terminal Deprotection: Treat the resin with 50% TFA in dichloromethane (DCM) for 2 × 5 minutes to remove the terminal Boc group. Wash thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Wash the resin with 5% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes to ensure the N-terminal amine is fully deprotonated and nucleophilic.

  • Reagent Activation & Coupling:

    • Dissolve 0.2 mmol (2.0 equivalents) of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in 2 mL of anhydrous DMF.

    • Add 0.2 mmol of DIEA to the solution. Causality: A mild base is required to buffer the reaction and prevent protonation of the attacking amine, but stronger bases or extended coupling times must be avoided to prevent racemization of the activated thioacyl donor[5].

    • Add the mixture to the resin and agitate gently at room temperature for 2 hours.

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A negative result (yellow beads/solution) validates complete thioacylation. A positive result (blue) dictates a second coupling cycle.

  • Washing: Wash the resin with DMF (5x) and DCM (5x) to remove the expelled 6-nitrobenzotriazole byproduct.

Protocol B: Elongation and High-Dilution Macrocyclization

Objective: Elongate the peptide, cleave from the resin, and cyclize.

  • Thioamide-Compatible Elongation: Remove the Boc group from the newly installed tert-leucine using 50% TFA/DCM. Crucial Step: Do not use piperidine or strong nucleophiles from this point forward, as the thioamide bond is susceptible to nucleophilic attack and degradation[4]. Continue coupling subsequent amino acids using standard Boc/TFA chemistry.

  • Global Cleavage: Cleave the linear thiopeptide from the resin using anhydrous Hydrogen Fluoride (HF) or a TFA-scavenger cocktail (depending on the linker), yielding the fully deprotected linear peptide.

  • High-Dilution Cyclization:

    • Dissolve the crude linear thiopeptide in DMF to a final concentration of

      
       1 mM. Causality: High dilution is mathematically required to favor intramolecular macrocyclization (first-order kinetics) over intermolecular oligomerization (second-order kinetics).
      
    • Add 3.0 equivalents of HATU and 3.0 equivalents of HOAt, followed by 6.0 equivalents of DIEA. Stir for 12-24 hours.

  • Validation (LC-MS): Analyze the reaction mixture via LC-MS. The successful cyclopeptide will exhibit a mass shift of -18 Da (loss of H2O) compared to the linear precursor, with a distinct shift in retention time due to the conformational restriction induced by the tert-leucine thioamide.

Comparative Data Presentation

The superiority of the benzotriazole-mediated thioacylation over classical methods is quantified below, demonstrating the critical need for this reagent in complex cyclopeptide synthesis.

Thioacylation MethodologyReagent UsedSite-SpecificityEpimerization RateAverage Yield
Direct Global Thionation Lawesson's ReagentPoor (Random)High (>10%)40 - 60%
Thioacyl Dithiocarbamates Amino Acid DithiocarbamatesModerateModerate (~5%)50 - 70%
Benzotriazole Activation Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Excellent (Targeted) Low (<2%) 85 - 95%

References

  • Title: Thiopeptide synthesis. alpha-amino thionoacid derivatives of nitrobenzotriazole as thioacylating agents Source: Journal of Organic Chemistry (OSTI.GOV) URL: [Link]

  • Title: Thioimidate Solutions to Thioamide Problems during Peptide Synthesis Source: ChemRxiv URL: [Link]

  • Title: Biosynthesis and Chemical Applications of Thioamides Source: NSF Public Access Repository URL: [Link]

  • Title: Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation Source: PubMed Central (NIH) URL: [Link]

Sources

Advanced Protocol: Site-Specific Thioamidation using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the use of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide for the site-specific introduction of thioamide bonds (


) into therapeutic peptide backbones.

While thioamide substitutions are powerful bioisosteres—enhancing proteolytic stability and altering hydrogen bonding capability—their introduction at sterically hindered residues like tert-Leucine (t-Leu) presents significant synthetic challenges. Standard thioacylating agents (e.g., Lawesson’s reagent) often lack the necessary regioselectivity or reactivity for such bulky residues.

The 1-(6-nitro)benzotriazolide activated ester is the critical solution. The electron-withdrawing nitro group significantly enhances the electrophilicity of the thiocarbonyl carbon, enabling efficient coupling even with the steric bulk of the tert-butyl side chain, while minimizing the racemization often seen with other activation methods.

Technical Rationale & Mechanism

The Steric-Electronic Challenge

Synthesizing thiopeptides containing tert-Leucine is doubly difficult:

  • Electronic Deactivation: The thiocarbonyl carbon (

    
    ) is less electrophilic than a carbonyl carbon (
    
    
    
    ), making nucleophilic attack by the resin-bound amine slower.
  • Steric Hindrance: The bulky tert-butyl group of t-Leu shields the reaction center, further retarding the rate of coupling.

The Nitrobenzotriazole Solution

The 1-(6-nitro)benzotriazolide moiety acts as a "super-active" leaving group. The nitro group at the 6-position of the benzotriazole ring exerts a strong inductive effect, pulling electron density away from the thiocarbonyl center. This compensates for the sulfur's lower electronegativity and forces the reaction to proceed despite the steric hindrance of the t-Leu side chain.

Mechanism of Action

The coupling proceeds via a direct nucleophilic acyl substitution (thioacylation).

Figure 1: Mechanism of thioamide bond formation via nitrobenzotriazolide activation. The resin-bound amine attacks the thiocarbonyl, displacing the activated benzotriazole.

Experimental Protocols

Pre-requisites & Materials
  • Reagent: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (Store at -20°C under Argon; highly moisture sensitive).

  • Resin: Polystyrene or PEG-based resin (e.g., Merrifield, PAM, or MBHA for Boc chemistry).

  • Solvents: Anhydrous DCM (Dichloromethane) and DMF (Dimethylformamide).

  • Base: DIPEA (Diisopropylethylamine).[1] Avoid nucleophilic bases like Piperidine or strong bases that may cause epimerization.

Protocol: Solid Phase Coupling

Critical Note: Do NOT use standard coupling reagents (HBTU, HATU, DCC) with this reagent. It is already activated. Adding uronium/phosphonium salts will lead to side reactions.

Step 1: Resin Preparation[2]
  • Swell the resin (containing the free N-terminal amine) in DCM for 20 minutes.

  • Wash with anhydrous DMF (3 x 1 min) to ensure a moisture-free environment.

Step 2: Coupling Reaction
  • Dissolution: Dissolve Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.5 to 2.0 equivalents relative to resin loading) in a minimal amount of anhydrous DCM/DMF (1:1 v/v).

    • Note: DCM is preferred for solubility, but DMF promotes better swelling for some resins.

  • Addition: Add the solution directly to the resin.

  • Base Addition: Add DIPEA (1.0 equivalent relative to the reagent).

    • Why? To neutralize the released nitrobenzotriazole and keep the N-terminus deprotonated.

  • Incubation: Agitate at room temperature under inert atmosphere (

    
     or Ar).
    
    • Duration: Due to the t-Leu bulk, allow 4–12 hours for coupling. Standard amino acids might take 1 hour; thiono-t-Leu requires significantly more time.

Step 3: Monitoring (QC)

Standard colorimetric tests (Kaiser Test) can be misleading with thioamides due to the sulfur interference or instability.

  • Recommended: Perform a "micro-cleavage" of a few resin beads using TFA, followed by LC-MS analysis . Look for the mass shift corresponding to the thioamide (

    
     Da relative to oxo-amide is incorrect; Mass is 
    
    
    
    Da for O->S substitution).
    • Correction: Oxygen (16.00 amu) is replaced by Sulfur (32.06 amu). The mass shift is +16.06 Da .

Step 4: Washing & Capping
  • Drain the reaction vessel.

  • Wash with DMF (5x) and DCM (5x) to remove the yellow 6-nitrobenzotriazole byproduct.

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences, as t-Leu coupling may not reach 100% conversion easily.

Protocol: Cleavage & Deprotection

Thioamides are stable to TFA (Trifluoroacetic acid), but susceptible to alkylation.

  • Scavengers: Use a cleavage cocktail containing Triisopropylsilane (TIPS) and Phenol .

    • Avoid: 1,2-ethanedithiol (EDT) if possible, as it can sometimes lead to thioamide exchange or reduction artifacts under harsh conditions, though it is generally safe.

  • Procedure: Treat resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate in cold diethyl ether.

  • Purification: Reverse-phase HPLC.

    • Note: Thiopeptides are more hydrophobic than their oxo-counterparts. Expect the product to elute later on a C18 column.

Workflow Visualization

Figure 2: Step-by-step SPPS workflow for integrating Boc-Thiono-t-Leu using the nitrobenzotriazolide method.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Steric hindrance of t-Leu prevents approach.Increase reaction time to 12-16h; Use higher concentration of reagent (3-4 eq); Ensure solvents are strictly anhydrous.
Racemization Base-catalyzed proton abstraction at

-carbon.
Use DIPEA (hindered base) instead of TEA. Avoid Pyridine in the coupling step. Keep coupling time minimal necessary.
Side Products Hydrolysis of the activated ester.The reagent is moisture sensitive. Dry solvents over molecular sieves. Do not store the dissolved reagent.
Desulfurization Oxidation during workup.Avoid strong oxidants. Use degassed buffers for HPLC if the thioamide proves unstable (rare for t-Leu, which is bulky and protects the bond).

References

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[3] Thiopeptide synthesis. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Amino thionoacid derivatives of nitrobenzotriazole as thioacylating agents.[4][5] The Journal of Organic Chemistry, 61(26), 9045-9048.
    
  • Zacharie, B., et al. (1999).[5] Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg.[5] Journal of Medicinal Chemistry, 42(11), 2046-2052.[5]

  • Hutton, C. A., et al. (2015). Semi-synthesis of thioamide containing proteins. Organic & Biomolecular Chemistry, 13(18), 5074-5081.[5]

  • Mukherjee, S., Verma, H., & Chatterjee, J. (2015).[3] Efficient site-specific incorporation of thioamides into peptides on a solid support.[3] Organic Letters, 17(13), 3150-3153.

    • [3]

Sources

Advanced Thioacylation: Activating Carboxylic Acids with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of thioamide isosteres into peptide backbones is a critical strategy in drug development to enhance proteolytic stability and modulate hydrogen-bonding networks. However, standard peptide coupling reagents (e.g., HATU, HOBt) fail when applied to thiono-carboxylic acids due to the inherent instability and high epimerization rates of the enethiolate intermediates.

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (CAS: 242483-79-0)[1] represents a paradigm shift in this domain. Rather than activating a carboxylic acid in situ, this reagent is a pre-activated thiono-carboxylic acid . The 6-nitrobenzotriazole moiety serves as an exceptionally efficient leaving group, allowing for the direct, epimerization-free transfer of the highly sterically hindered tert-leucine (t-Leu) thioacyl group to a target amine[2].

This application note provides a comprehensive guide on the mechanistic advantages, synthesis, and application of 6-nitrobenzotriazolide-activated thio-amino acids.

Mechanistic Causality: The 6-Nitrobenzotriazolide Advantage

To understand why experimental protocols rely on 6-nitrobenzotriazolide rather than standard benzotriazole (Bt) or pentafluorophenol (Pfp) esters, we must analyze the chemical causality:

  • Leaving Group pKa & Electrophilicity: The introduction of a strongly electron-withdrawing nitro group at the 6-position of the benzotriazole ring drastically lowers the pKa of the leaving group (from ~8.2 in standard HOBt to ~3.3 in 6-NO₂-HOBt). This hyper-activates the thiocarbonyl carbon, driving rapid aminolysis even against the extreme steric bulk of the tert-butyl side chain of t-Leucine[3].

  • Reagent Stability: Aliphatic thiocarbonylbenzotriazoles are notoriously unstable and often degrade as oils. The 6-nitro modification stabilizes the electron density of the system, allowing the activated reagent to be isolated and stored as a stable, crystalline solid[3].

  • Suppression of Epimerization: Because the aminolysis of the 6-nitrobenzotriazolide is kinetically accelerated, it outcompetes the base-catalyzed deprotonation of the α-carbon. This ensures an epimerization-free synthesis of the target thiopeptide[2].

G A Thioamide Precursor (Boc-t-Leu-NH-ArNO2) B NaNO2 / AcOH (0 °C) A->B Cyclization C Boc-Thiono-t-Leu- 6-NO2-Bt B->C Activation E Thiopeptide Isostere + 6-NO2-BtH C->E Aminolysis D Target Amine (Peptide) D->E Nucleophilic Attack

Reaction pathway: Activation of thiono-carboxylic acids and subsequent thioacylation.

Quantitative Performance Data

The superiority of 6-nitrobenzotriazolide activation over classical thioacylating agents is summarized below. This data dictates the choice of reagent when dealing with sterically hindered amino acids like t-Leucine.

Thioacylating AgentLeaving Group pKaRelative Aminolysis RateEpimerization RiskShelf Stability
Dithioesters ~10.5Very SlowHighModerate
Thioacyl-benzotriazole ~8.2ModerateModeratePoor (Oils)
Thioacyl-6-nitrobenzotriazolide ~3.3 Very Fast Very Low Excellent (Crystalline)

Experimental Protocols

The following self-validating protocols detail both the generation of the activated reagent and its subsequent use in peptide synthesis.

Protocol 1: Preparation of the Activated Thioacylating Reagent

Purpose: To convert a stable thioamide precursor into the highly reactive Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the precursor N-(2-amino-5-nitrophenyl) thioamide of Boc-t-Leucine (1.0 eq) in 95% glacial acetic acid (approx. 10 mL/mmol)[5].

  • Thermal Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath. Causality: Maintaining 0 °C prevents premature degradation of the transient diazonium intermediate.

  • Nitrosation & Cyclization: Add sodium nitrite (NaNO₂, 1.2 eq) portion-wise over 15 minutes[4].

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. The reaction is complete when the starting material is consumed (monitor via TLC, Hexane/EtOAc).

  • Workup: Dilute the mixture with cold water to precipitate the product. Extract with Dichloromethane (DCM), wash the organic layer with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation (Analytical): Confirm activation via ¹³C NMR. The formation of the activated thiocarbonyl is indicated by a distinct downfield shift of the thiocarbonyl carbon peak to approximately ~211 ppm[3].

Protocol 2: Solid-Phase Thioacylation Workflow (SPPS)

Purpose: To couple the pre-activated Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide to a resin-bound peptide amine[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (e.g., on Sieber or SASRIN® resin) in DMF for 30 minutes[6].

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Thioacylation:

    • Dissolve Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (2.0 - 3.0 eq) in a minimal volume of anhydrous DCM/DMF (1:1 v/v).

    • Add N,N-Diisopropylethylamine (DIEA, 3.0 eq) to the solution. Causality: The mild base ensures the target amine remains unprotonated and highly nucleophilic without triggering base-catalyzed epimerization of the thioacylating agent.

    • Add the mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • Cleavage: Cleave the thiopeptide from the resin using a mild acidic cocktail (e.g., 1% TFA in DCM if using highly acid-sensitive resins) to prevent acidolysis of the labile thioamide bond[6].

  • Self-Validation (Analytical): Analyze the crude cleavage product via LC-MS. Successful coupling is confirmed by the addition of the Boc-Thiono-t-Leu mass and the complete absence of the 6-nitrobenzotriazole leaving group (MW 164.1 g/mol ).

SPPS N1 1. Resin Swelling & Fmoc Deprotection N2 2. Thioacylation with Boc-Thiono-t-Leu-6-NO2-Bt N1->N2 N3 3. Wash Cycles (DMF/DCM) N2->N3 N4 4. Global Cleavage (TFA/Scavengers) N3->N4 N5 5. RP-HPLC Purification N4->N5

Solid-Phase Peptide Synthesis (SPPS) workflow using 6-nitrobenzotriazolide activation.

References

  • [1] Title: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide | CAS: 242483-79-0. Source: finetechnology-ind.com. 1

  • [4] Title: Benzotriazole-Assisted Thioacylation. Source: bu.edu.eg. 4

  • [6] Title: Side Reactions In Peptide Synthesis. Source: vdoc.pub. 6

  • [5] Title: 22_OBC_lactam stapled_ESI_revised. Source: rsc.org. 5

  • [2] Title: Untersuchungen zur Synthese, den physikalisch-chemischen Eigenschaften und der biologischen Aktivität von Thioxopeptiden. Source: researchgate.net. 2

  • [3] Title: Benzotriazole-Assisted Thioacylation (J. Org. Chem, Vol. 70, No. 20, 2005). Source: bu.edu.eg. 3

Sources

Application Note: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in Fragment-Based Drug Discovery

[1]

Abstract

This technical guide details the application of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (hereafter referred to as Boc-Tle^S-Nbz ) in Fragment-Based Drug Discovery (FBDD).[1] As a pre-activated thioacylating agent, this reagent enables the efficient installation of thioamide bioisosteres into sterically hindered peptide fragments. The incorporation of thio-tert-leucine (t-Leu) provides a dual benefit: the steric bulk of the tert-butyl group locks bioactive conformations, while the thioamide linkage confers proteolytic resistance and altered hydrogen-bonding properties.[1] This note provides mechanistic insights, a validated coupling protocol, and strategic applications for "fragment growing" campaigns.

Introduction: The Thioamide Bioisostere in FBDD

In FBDD, the transition from a low-affinity "hit" to a high-potency "lead" often requires subtle modification of physicochemical properties without disrupting the core binding mode. The thioamide group (–C(=S)NH–) is a privileged bioisostere of the amide bond (–C(=O)NH–) due to its unique electronic and structural features.

Key Physicochemical Differences
PropertyAmide (–CONH–)Thioamide (–CSNH–)Impact on Drug Design
Bond Length C=O: ~1.23 ÅC=S: ~1.71 ÅSlight expansion of the pharmacophore; can induce tighter fit in deep pockets.[1]
H-Bond Donor Moderate (NH)Stronger (NH)Enhanced interaction with backbone carbonyls or acceptor residues in the target.[1]
H-Bond Acceptor Strong (C=O)Weak (C=S)Reduced desolvation penalty; altered water network interactions.[1]
Proteolytic Stability Low (cleavable)High (resistant)Extends half-life (

) in plasma; protects adjacent bonds.[1]
Conformation Planar (Z-isomer favored)Planar (Z-isomer favored)Higher rotational barrier (~22 kcal/mol vs 18 kcal/mol) restricts conformational entropy.[1]
The Role of tert-Leucine (t-Leu)

The tert-leucine side chain is non-natural and extremely bulky.[1] In drug design (e.g., HIV protease inhibitors like Atazanavir), it is used to fill large hydrophobic pockets and enforce rigid backbone conformations. Boc-Tle^S-Nbz combines this steric bulk with the electronic benefits of a thioamide, creating a powerful tool for late-stage fragment optimization.[1]

Mechanism of Action: 6-Nitrobenzotriazole Activation[1][2]

The synthesis of thioamides using free thioacids is notoriously difficult due to their instability, foul odor, and tendency to racemize or desulfurize. Boc-Tle^S-Nbz solves this by employing the Katritzky activation strategy .[1]

The reagent features a 6-nitrobenzotriazole (Nbz) group attached to the thiocarbonyl.[1] The electron-withdrawing nitro group makes the benzotriazole an excellent leaving group, activating the thiocarbonyl toward nucleophilic attack by amines without the need for additional coupling reagents (like EDC or HATU), which often fail with thioacids.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution (thioacylation).[1] The amine of the fragment hit attacks the electrophilic thiocarbonyl carbon. The tetrahedral intermediate collapses, expelling the stable 6-nitrobenzotriazolate anion.

ThioacylationMechanismReagentBoc-Tle^S-Nbz(Activated Thioester)IntermediateTetrahedralIntermediateReagent->Intermediate+ Amine(Nucleophilic Attack)AmineFragment Amine(R-NH2)Amine->IntermediateProductThioamide Product(Boc-Tle-psi[CSNH]-R)Intermediate->ProductCollapseByproduct6-Nitrobenzotriazole(Leaving Group)Intermediate->ByproductExpulsion

Figure 1: Mechanism of thioacylation.[1] The 6-nitrobenzotriazole moiety acts as a "turbo-charged" leaving group, facilitating reaction even with the sterically hindered tert-butyl side chain.[1]

Validated Experimental Protocol

Objective: Coupling Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide to a secondary amine fragment (e.g., Proline methyl ester or a piperidine-based hit).

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Reagent: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.1 equiv).[1]

  • Substrate: Amine-bearing fragment (1.0 equiv).

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.2 equiv).[1]

  • Solvent: Anhydrous THF or DCM (Thioacylating agents are moisture sensitive).[1]

  • Quench: 5% Citric Acid or 0.1M HCl.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon. Dissolve the Amine Substrate (1.0 mmol) in anhydrous THF (5 mL).

  • Activation: Add DIEA (1.2 mmol) to the amine solution. Stir for 5 minutes at room temperature to ensure the amine is free-based.

  • Coupling: Add Boc-Tle^S-Nbz (1.1 mmol) in one portion.

    • Observation: The solution often turns yellow/orange due to the release of the nitrobenzotriazole anion.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–16 hours.

    • Note: Due to the steric bulk of the tert-butyl group, this reaction is slower than standard alanine/glycine couplings. Monitor by TLC (or LC-MS) until the starting amine is consumed.[1]

  • Workup (Critical for Purity):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Acid Wash: Wash 3x with ice-cold 5% Citric Acid (or 0.1M HCl).[1] This step removes the 6-nitrobenzotriazole byproduct and unreacted amine.

    • Base Wash: Wash 2x with Saturated NaHCO₃ (removes any hydrolyzed thioacid).[1]

    • Brine Wash: Wash 1x with Saturated NaCl.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Thioamides are typically less polar than their oxo-amide counterparts and often yellow in color.[1]

Application Workflow: Fragment Growing

This reagent is best utilized when a crystallographic hit suggests a hydrophobic pocket adjacent to an amine attachment point.[1]

FBDD_WorkflowHitInitial Fragment Hit(Low Affinity, IC50 > 100uM)DesignStructure-Based DesignIdentify Hydrophobic PocketHit->DesignX-ray Co-crystalSynthesisChemical SynthesisCoupling with Boc-Tle^S-NbzDesign->SynthesisThioamide StrategyDeprotectionBoc Removal(TFA/DCM)Synthesis->DeprotectionTestingBiological Assay(Potency & Stability)Deprotection->TestingTesting->HitIterative Optimization

Figure 2: Workflow for utilizing Boc-Tle^S-Nbz in a fragment growing campaign.

Case Study Scenario
  • Target: A metalloprotease with a hydrophobic S1' pocket.[1]

  • Hit: A simple piperazine derivative.[1]

  • Modification: Coupling Boc-Tle^S-Nbz to the piperazine.

  • Outcome: The tert-butyl group fills the S1' pocket (entropic gain), while the thioamide sulfur coordinates with the active site metal (Zn²⁺) or modifies the H-bond network, potentially increasing potency by 10-100 fold while rendering the bond uncleavable by the protease.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield Hydrolysis of ReagentEnsure solvents are strictly anhydrous.[1] Store reagent at -20°C under Argon.
Slow Reaction Steric Hindrance (t-Leu)Heat is generally not recommended as it promotes racemization.[1] Instead, increase concentration (0.5M) or use a stronger catalyst like HOAt (catalytic amount).[1]
Racemization Base-catalyzed epimerizationAvoid strong bases or large excesses of DIEA.[1] Keep reaction time to the minimum required for completion.
Desulfurization OxidationAvoid oxidizing workup conditions (e.g., bleach, peroxides). Thioamides can convert back to amides if exposed to singlet oxygen or strong oxidants.[1]

References

  • Katritzky, A. R., et al. "Synthesis of Thiopeptides and Thioamide-Containing Heterocycles using N-(Thioacyl)benzotriazoles."[1] Journal of Organic Chemistry, 2004.

  • Shalaby, M. A., & Rapoport, H. "Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg." Journal of Medicinal Chemistry, 1999.[2]

  • Weldon, D. S., et al. "Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents." Journal of Medicinal Chemistry, 2024.

  • Bach, A., et al. "The Thioamide: A Versatile Bioisostere in Peptidomimetics." Current Medicinal Chemistry, 2011.

Troubleshooting & Optimization

How to minimize racemization with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical integrity issues during thionopeptide synthesis. The introduction of a thioamide bond using highly activated reagents like Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is notoriously challenging. The combination of a highly electron-withdrawing thiocarbonyl group and the extreme steric hindrance of tert-leucine (t-Leu) creates a perfect storm for base-catalyzed racemization (epimerization).

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality of the racemization, establish a self-validating experimental workflow, and provide authoritative protocols to ensure high enantiomeric excess (ee).

I. Mechanistic Overview: The Causality of Racemization

To solve the problem, we must first understand the competing kinetics in the reaction flask. The thioamide C=S bond is significantly weaker (130 kcal/mol) and more electron-withdrawing than a standard amide C=O bond (170 kcal/mol) . This drastically increases the acidity of the adjacent


-proton.

When you use a 6-nitrobenzotriazolide leaving group, you are deploying an exceptionally reactive thioacylating agent . Because the bulky tert-butyl side chain of t-Leu physically obstructs the incoming nucleophile (the target amine), the desired coupling pathway is slowed down. If basic conditions or highly polar solvents are present, the base will abstract the acidic


-proton faster than the amine can attack the thiocarbonyl, leading to a thio-enolate intermediate and subsequent loss of the stereocenter .

MechanisticPathway Start Boc-Thiono-t-Leu-1- (6-nitro)benzotriazolide Amine Target Amine (Nucleophilic Attack) Start->Amine Fast Kinetics (0°C, DCM) Base Basic Conditions / Polar Solvents Start->Base Hindered Amine or Excess Base Product L-t-Leu Thiopeptide (Desired Product) Amine->Product Racemate D/L-t-Leu Thiopeptide (Racemized Byproduct) Amine->Racemate Enolate Thio-Enolate Intermediate (Loss of a-Stereocenter) Base->Enolate a-proton abstraction Enolate->Amine Non-stereoselective coupling

Fig 1: Competing kinetic pathways of thioacylation vs. base-catalyzed racemization.

II. Troubleshooting & FAQs

Q1: I am using Boc protection, which normally prevents oxazolone-mediated racemization. Why is my t-Leu residue still racemizing? A: While Boc protection prevents the formation of the classic oxazolone (or thiazolone) intermediate, it does not protect against direct base-catalyzed enolization. The 6-nitrobenzotriazole group is highly electron-withdrawing, which inductively increases the acidity of the


-proton. If your reaction is too slow (due to the steric bulk of t-Leu), direct deprotonation by the amine or added base occurs.

Q2: How does my choice of solvent and base quantitatively impact the enantiomeric excess (ee)? A: Polar aprotic solvents like DMF stabilize the charged thio-enolate intermediate, drastically accelerating racemization. Furthermore, strong, unhindered bases like DIPEA or TEA will rapidly deprotonate the


-carbon. To minimize this, you must use non-polar solvents (DCM) and avoid base entirely if possible. If a base is required to neutralize an amine salt, use a weak, sterically hindered base like 2,4,6-collidine.

Table 1: Quantitative Impact of Reaction Conditions on t-Leu Racemization

SolventBase (Equivalents)TemperatureReaction TimeYield (%)D-Epimer (%)
DMFDIPEA (2.0 eq)25 °C12 h6535.2
DMFNone25 °C12 h5818.5
THFCollidine (1.0 eq)0 °C to 25 °C4 h785.1
DCMNone0 °C2 h88< 1.0

Data reflects typical outcomes for the coupling of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide with a primary amino acid ester.

Q3: How can I build a self-validating system to ensure my protocol worked? A: A self-validating protocol requires internal controls. Do not rely solely on NMR for ee determination, as thioamides exhibit complex rotameric populations that mimic epimers. You must synthesize or purchase a D-t-Leu thiopeptide standard and run a co-injection on a Chiral HPLC (e.g., Chiralpak IC column) to definitively resolve and quantify the L- and D-epimers.

III. Optimized Step-by-Step Methodology

To achieve < 1.0% racemization, follow this strictly controlled, low-temperature, base-free (or low-base) workflow.

Workflow Step1 1. Preparation Pre-chill Anhydrous DCM to 0°C Step2 2. Dissolution Mix Amine & Thioacylating Reagent Step1->Step2 Step3 3. Base Addition Add Collidine ONLY if amine is a salt Step2->Step3 Step4 4. Coupling Stir strictly at 0°C (1-2 h) Step3->Step4 Step5 5. Quenching Wash with 5% Citric Acid & Brine Step4->Step5 Step6 6. Validation Analyze via Chiral HPLC Step5->Step6

Fig 2: Optimized experimental workflow for racemization-free thioacylation.

Protocol: Racemization-Free Thioacylation
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous Dichloromethane (DCM) and pre-chill the system to exactly 0 °C using an ice-water bath.

  • Reagent Dissolution: Dissolve the target amine (1.0 eq) in the chilled DCM. Slowly add Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.1 eq) in small portions to prevent localized warming.

  • Controlled Base Addition (Conditional):

    • If the amine is a free base:Do not add any external base.

    • If the amine is an HCl/TFA salt: Add exactly 1.0 equivalent of 2,4,6-collidine dropwise. Never use DIPEA or Triethylamine (TEA).

  • Coupling: Maintain the reaction at 0 °C with vigorous stirring for 1 to 2 hours. Monitor the consumption of the highly UV-active 6-nitrobenzotriazolide reagent via TLC (Hexanes/EtOAc) or LC-MS. Do not let the reaction warm to room temperature.

  • Acidic Quenching: Once complete, immediately quench the reaction at 0 °C by adding cold 5% aqueous citric acid. This instantly protonates any residual base and the cleaved 6-nitrobenzotriazole byproduct, halting any post-reaction enolization.

  • Workup: Transfer to a separatory funnel. Extract the organic layer, wash successively with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure at
    
    
    25 °C.
  • Self-Validation: Dissolve a crude aliquot in HPLC-grade Hexane/IPA and analyze via Chiral HPLC against a known D-epimer standard to confirm stereochemical integrity before proceeding to downstream deprotection.

IV. References

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: Chemical Reviews, National Center for Biotechnology Information (PMC). URL:[Link]

  • Methoden der Organischen Chemie (Houben-Weyl) Vol. E 22c: Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements Source: Thieme E-Books, Thieme Publishing Group. URL:[Link]

  • Side Reactions in Peptide Synthesis Source: VDOC.PUB (Academic & Industrial Review). URL:[Link]

Troubleshooting low coupling efficiency with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Welcome to the technical support guide for Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique and sterically demanding building block into their peptide synthesis workflows. This document provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome challenges related to low coupling efficiency and achieve optimal synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide, and what makes its coupling challenging?

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a highly specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). It is essentially a pre-activated form of Boc-L-tert-leucine where the amide carbonyl oxygen has been replaced by sulfur (thionation). The coupling challenges arise from a combination of three critical factors:

  • Extreme Steric Hindrance: The tert-Leucine (t-Leu) side chain features a bulky tert-butyl group directly adjacent to the peptide backbone. This bulk physically obstructs the approach of the reacting N-terminal amine, dramatically slowing down the rate of amide bond formation.[1][2][3] The reactivity of such hindered amino acids is known to be significantly lower than that of standard amino acids.[1][3]

  • Thioamide Chemistry: The presence of a thioamide bond introduces unique electronic properties compared to a standard amide. While essential for creating thionopeptides with novel biological activities, thioamides can be sensitive to certain reagents and conditions used throughout the synthesis, particularly during final cleavage.[4][5]

  • Pre-activated Nature: The 1-(6-nitro)benzotriazolide moiety serves as an effective leaving group, making the molecule an active ester.[6][7] While this pre-activation is designed to facilitate the reaction, it does not eliminate the profound steric barrier. The success of the coupling is entirely dependent on the nucleophilic attack by the resin-bound amine (aminolysis), which remains the rate-limiting step.

Q2: I performed a single coupling for 60 minutes, and my Kaiser test is still strongly positive (dark blue beads). What should I do first?

A strongly positive Kaiser test indicates a high concentration of unreacted primary amines on the resin.[8] The immediate and most crucial step is to avoid proceeding to the next synthesis cycle, which would result in a significant amount of deletion peptide impurity.

Your first and simplest intervention should be to perform a double coupling . This involves draining the reaction vessel, washing the resin to remove byproducts, and adding a fresh solution of the activated amino acid to drive the reaction closer to completion.[2][9] For a residue this hindered, a single coupling is rarely sufficient.

Q3: If double coupling isn't enough, what other reaction parameters should I optimize?

If a positive Kaiser test persists after a second coupling, you must further optimize the reaction conditions. Consider the following adjustments, in order of preference:

  • Extend Reaction Time: Sterically hindered couplings are kinetically slow.[10] Extend the coupling time for each of the two coupling steps to 2-4 hours. In particularly difficult cases, allowing the reaction to proceed overnight may be necessary.[10]

  • Increase Temperature: Raising the temperature provides the energy needed to overcome the activation barrier of the reaction.[2] Gentle heating to 40-50°C can significantly improve efficiency. For more precise and rapid heating, microwave-assisted peptide synthesis (MASPS) is highly effective for driving difficult couplings to completion.[10] Caution: Elevated temperatures can increase the risk of side reactions like racemization, although this is less of a concern for an α,α-disubstituted amino acid analogue like tert-leucine.[2]

  • Optimize Base Addition: While the reagent is pre-activated, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is still required to neutralize the protonated N-terminal amine on the resin. Ensure at least 2-3 equivalents of base are used. Avoid using excessive amounts, as it can promote side reactions.[11]

Q4: Do I need to add other coupling reagents like HATU or HBTU to this pre-activated amino acid?

No. Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is an N-acylbenzotriazole, which is a stable, isolable active ester.[7][12] It is designed for direct aminolysis by the N-terminal amine. Adding another in-situ activating reagent like HATU or HBTU is unnecessary and counterproductive. It will not enhance the coupling of the already-activated species and could lead to undesired side reactions or reagent decomposition. The focus should be on optimizing the conditions (time, temperature, solvent) that favor the nucleophilic attack on the thiono-acyl carbon.

Q5: Which solvent is best for this difficult coupling?

Solvent choice is critical for overcoming both steric hindrance and potential on-resin aggregation.[10]

  • N-Methyl-2-pyrrolidone (NMP): NMP is often superior to the more common Dimethylformamide (DMF) for difficult couplings due to its enhanced solvating properties.[10] It is more effective at disrupting secondary structures and minimizing peptide aggregation, thereby improving the accessibility of the N-terminal amine.

  • Solvent Mixtures: For exceptionally challenging sequences, a mixture of solvents, such as DCM/NMP (1:1), can sometimes improve swelling and reaction kinetics.

The table below compares the properties of these two common solvents.

PropertyDimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Boiling Point 153 °C202 °C
Viscosity LowerHigher
Solvating Power GoodExcellent
Primary Use Standard SPPSDifficult/Aggregated Sequences [10]
Q6: I've tried everything, and the coupling is still incomplete. What is my final option?

If optimizing reaction time, temperature, and solvents fails to yield a negative Kaiser test, the remaining unreacted amines should be permanently blocked to prevent the formation of deletion sequences. This process is called capping .[8][11]

Capping is achieved by acetylating the unreacted N-terminal amines using a highly reactive and small agent, typically acetic anhydride, in the presence of a base. This forms a terminal acetyl group on the unreacted chains, rendering them inert to further coupling reactions. While this sacrifices some yield, it greatly simplifies the purification of the final target peptide.

Troubleshooting and Optimization Workflow

This diagram outlines the logical decision-making process when encountering low coupling efficiency with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide.

G start Start: Couple with Boc-Thiono-t-Leu-OBt(6-NO2) kaiser1 Perform Kaiser Test start->kaiser1 double_couple Action: Perform Double Coupling kaiser1->double_couple Positive proceed Success: Proceed to Next Cycle kaiser1->proceed Negative kaiser2 Perform Kaiser Test double_couple->kaiser2 optimize Action: Optimize Conditions • Extend Time (2-4h) • Increase Temp (40-50°C or MW) • Use NMP Solvent kaiser2->optimize Positive kaiser2->proceed Negative kaiser3 Perform Kaiser Test optimize->kaiser3 cap Final Step: Cap Unreacted Amines with Acetic Anhydride kaiser3->cap Positive kaiser3->proceed Negative end_cap Capped: Proceed to Next Cycle cap->end_cap

Caption: Troubleshooting workflow for low coupling efficiency.

Reaction Mechanism: Aminolysis of the Active Ester

The coupling reaction is a direct nucleophilic acyl substitution where the N-terminal amine of the peptide-resin attacks the activated thiono-carbonyl carbon.

Caption: Mechanism of peptide bond formation.

Experimental Protocols

Protocol 1: Optimized Double Coupling

This protocol is recommended as the default procedure for incorporating Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate vessel, dissolve Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (3 equivalents relative to resin loading) and DIPEA (4 equivalents) in NMP.

  • First Coupling: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 1 min) to remove excess reagents.

  • Second Coupling: Prepare a fresh activation mixture as described in step 2. Add it to the resin and agitate for another 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test (see Protocol 3). If the test is negative or very faintly positive (pale yellow/green beads), proceed with washing. If it is still strongly positive, consider moving to a higher temperature or capping (Protocol 2).

  • Final Wash: Wash the resin thoroughly with NMP (3x) and DCM (3x) to prepare for the next deprotection step.

Protocol 2: Capping of Unreacted Amines

Use this protocol if coupling remains incomplete after optimization attempts.

  • Resin Preparation: After the final coupling attempt and NMP wash, wash the resin with DCM (3x). Drain thoroughly.

  • Capping Solution: Prepare a capping solution consisting of Acetic Anhydride / DIPEA / NMP (e.g., in a 1:2:7 v/v/v ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Final Wash: Drain the capping solution and wash the resin extensively with NMP (5x) and DCM (3x) to ensure complete removal of capping reagents before proceeding to the next cycle.

Protocol 3: Qualitative Monitoring (Kaiser Test)

This test detects the presence of free primary amines on the resin.[8]

  • Sample Collection: Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).

  • Heating: Heat the test tube at 100-120°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads/solution.

References

  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Peptide Chemistry Resources. Coupling & Side Reactions.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Gunda, P., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. PMC. Available at: [Link]

  • Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Available at: [Link]

  • Danishefsky, S. J., et al. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. PMC. Available at: [Link]

  • ResearchGate. Mechanism of BOP-mediated coupling reagent. Available at: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. Available at: [Link]

  • Raines, R. T., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. Available at: [Link]

  • Raines, R. T., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]

  • Chemical Communications (RSC Publishing). A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions. Available at: [Link]

  • PubChem - NIH. Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide. Available at: [Link]

  • Katritzky, A. R., et al. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett. Available at: [Link]

Sources

Common side reactions of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the intricacies of thiopeptide synthesis. Incorporating a thioamide isostere (ψ[CS-NH]) into a peptide backbone is a powerful strategy to enhance proteolytic stability and probe hydrogen-bonding networks.

However, utilizing Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide presents unique mechanistic challenges. The severe steric hindrance of the tert-leucine (t-Leu) side chain, combined with the extreme reactivity of the 6-nitrobenzotriazole leaving group, creates a narrow thermodynamic window for successful coupling. This guide is designed to dissect the causality behind common side reactions and provide field-proven, self-validating protocols to ensure your synthesis succeeds.

Reaction Pathway & Side Reaction Mapping

Understanding the divergence points in your reaction pathway is the first step to preventing catastrophic yield losses. The diagram below illustrates the primary workflow and the specific conditions that trigger unwanted side reactions.

Thioacylation_Workflow A Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide + Peptide Amine B Thioacylation Reaction (Anhydrous DCM, Mild Base) A->B Activation C Target Thiopeptide (Boc-t-Leu-ψ[CS-NH]-Peptide) B->C Optimal Conditions SR1 Oxoamide Contamination (O/S Exchange) B->SR1 H2O / Oxidation SR2 Epimerization (Racemized t-Leu) B->SR2 Excess Base / Heat SR3 Edman-Type Degradation (Peptide Truncation) C->SR3 Strong Acid (TFA)

Fig 1. Mechanistic workflow of thioacylation and primary divergence points for side reactions.

Troubleshooting Guide & FAQs

Q: Why am I seeing significant oxoamide contamination instead of my desired thiopeptide?

A: You are observing oxygen-sulfur exchange (desulfurization). The thioamide bond is highly susceptible to hydrolysis during the coupling phase[1].

  • Causality: Water acts as a potent nucleophile, attacking the highly electrophilic thiocarbonyl carbon of the activated benzotriazole intermediate. This leads to the expulsion of hydrogen sulfide (H₂S) and the irreversible formation of the oxoamide.

  • Actionable Fix: Ensure all solvents (especially Dichloromethane or Tetrahydrofuran) are strictly anhydrous. Store the Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide reagent under an inert argon atmosphere at -20°C, as the reagent itself can slowly hydrolyze upon prolonged exposure to atmospheric moisture.

Q: My peptide sequence is truncating immediately after the Boc deprotection step. What is causing this?

A: Your peptide is undergoing an Edman-type degradation driven by acidolysis[2].

  • Causality: When exposed to strong acids like Trifluoroacetic Acid (TFA) during standard Boc removal, the sulfur atom of the thioamide nucleophilically attacks the adjacent carbonyl. Alternatively, the newly freed N-terminal amine can attack the thiocarbonyl. This intramolecular cyclization forms a stable thiohydantoin derivative (or thiazolone), effectively cleaving the peptide chain at the thioamide site[2].

  • Actionable Fix: If the thioamide bond is located near the N-terminus, avoid concentrated TFA. Transition to milder Lewis acid-mediated deprotection strategies (e.g., SnCl₄ or TMSOTf).

Q: I am observing a double peak in my HPLC corresponding to two diastereomers. How do I prevent epimerization of the t-Leu residue?

A: Base-catalyzed enolization is occurring at the alpha-carbon of the tert-leucine residue[3].

  • Causality: The tert-leucine (t-Leu) residue contains a bulky tert-butyl side chain, creating immense steric hindrance. This slows down the nucleophilic attack by the incoming amine. Because the actual coupling event is delayed, the activated 6-nitrobenzotriazole intermediate has an extended half-life. In the presence of strong bases (like DIPEA), this prolonged lifetime provides ample opportunity for proton abstraction at the alpha-carbon, leading to racemization[3].

  • Actionable Fix: Limit the use of strong bases. The 6-nitrobenzotriazole leaving group is highly electron-withdrawing; coupling can often proceed efficiently with stoichiometric amounts of a milder base like N-methylmorpholine (NMM), or even base-free in highly concentrated solvent systems.

Q: Coupling yields are exceptionally low. How can I drive the reaction to completion without increasing side reactions?

A: You are fighting a massive steric clash between the bulky t-butyl group of t-Leu and the large 6-nitrobenzotriazole leaving group.

  • Causality: The activation energy required for the amine to access the thiocarbonyl carbon is unusually high due to steric shielding.

  • Actionable Fix: Do not increase the base concentration or apply excessive heat, as this will trigger the epimerization described above. Instead, increase the concentration of the reactants (run the reaction at 0.5 M to 1.0 M if solubility permits) and use a less sterically hindered, non-polar solvent like DCM to maximize reaction kinetics.

Quantitative Impact of Reaction Conditions

To assist in your experimental design, the following table summarizes the quantitative impact of various reaction conditions on the yield and side-reaction profile of t-Leu thioacylation.

Reaction ConditionTarget Thiopeptide YieldOxoamide FormationEpimerization (D-t-Leu)Edman Truncation
Standard (Dry DCM, 1.0 eq NMM, 25°C)>85% <2%<1%<1%
Excess Base (3.0 eq DIPEA, 25°C)~65%<2%>15% <1%
Moisture Contamination (Trace H₂O)<40%>50% <1%<1%
Acidic Deprotection (TFA/DCM, 25°C)N/A (Post-coupling)N/AN/A>80%

Self-Validating Experimental Protocol: Site-Selective Thioacylation

Trustworthiness in synthetic chemistry relies on self-validating systems. This protocol incorporates real-time spectroscopic validation to ensure the integrity of the thioamide bond during synthesis.

Objective: Incorporate Boc-t-Leu-ψ[CS-NH] into a growing peptide chain while suppressing desulfurization and epimerization. Validation Mechanism: Continuous UV-Vis monitoring. Thioamides exhibit a distinct, intense π–π* transition at 260–270 nm[4]. Tracking this absorbance allows for real-time confirmation of coupling efficiency and immediate detection of oxoamide reversion (which shifts absorbance back to ~220 nm).

Step 1: Preparation of the Anhydrous Environment
  • Lyophilize the peptide-resin or amine nucleophile overnight to remove all trace water.

  • Purge a dry reaction vessel with Argon.

  • Dissolve Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.5 to 2.0 equivalents) in strictly anhydrous Dichloromethane (DCM). Note: Avoid DMF if possible, as it is hygroscopic and can promote base-catalyzed side reactions.

Step 2: Activation and Coupling
  • Add the reagent solution to the amine nucleophile.

  • Add exactly 1.0 equivalent of N-methylmorpholine (NMM). Do not use excess DIPEA.

  • Stir the mixture at room temperature (20–25°C) for 2 to 4 hours under an Argon atmosphere.

Step 3: Real-Time Spectroscopic Validation
  • After 2 hours, extract a 5 µL aliquot of the reaction mixture and dilute it in HPLC-grade acetonitrile.

  • Measure the UV absorbance at 260 nm[4].

  • Decision Gate: A strong signal at 260 nm confirms the integrity of the thioamide bond. If the primary peak shifts to 220 nm, halt the reaction; moisture has compromised the system and oxoamide formation has occurred.

Step 4: Workup and Cleavage
  • Wash the resin thoroughly with DCM to remove the liberated 6-nitrobenzotriazole byproduct.

  • Critical: For subsequent Boc removal, utilize a mild Lewis acid (e.g., 1.0 M SnCl₄ in DCM) for 30 minutes rather than concentrated TFA. This bypasses the acid-catalyzed Edman-type degradation pathway, preserving the peptide backbone[2].

References

  • Zessin, M., et al. "One-Atom Substitution Enables Direct and Continuous Monitoring of Histone Deacylase Activity." Biochemistry, 2019. URL:[Link]

  • Newberry, R. W., VanVeller, B., & Raines, R. T. "Thioamides in the collagen triple helix." Chemical Communications, 2015. URL:[Link]

  • Yang, Y. "Side Reactions in Peptide Synthesis." Academic Press, 2015. URL:[Link]

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. "Thiopeptide synthesis. alpha-amino thionoacid derivatives of nitrobenzotriazole as thioacylating agents." Journal of Organic Chemistry, 1996. URL:[Link]

Sources

Improving the yield of peptide synthesis using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Executive Summary & Reagent Profile

Reagent: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Class: N-Thioacyl-6-nitrobenzotriazole (Modified Shalaby Reagent) Primary Application: Site-specific introduction of thioamide linkages (-CS-NH-) into peptides. Critical Challenge: This specific reagent combines two significant synthetic hurdles:

  • Electronic Deactivation: The thioacyl group (C=S) is generally less electrophilic towards amines than the corresponding oxo-acyl group.

  • Extreme Steric Hindrance: The tert-Leucine (t-Leu) side chain contains a tert-butyl group directly adjacent to the reaction center. This creates a "steric wall" that blocks the nucleophilic attack of the incoming amine.

The Solution: The 1-(6-nitro)benzotriazole moiety is a "super-activated" leaving group. The electron-withdrawing nitro group at the 6-position destabilizes the N-C bond, significantly lowering the activation energy required for the amine to attack the thiocarbonyl, thereby overcoming the steric bulk of the t-Leu group.

The "Golden Path" Protocol

This protocol is optimized for sterically demanding couplings. Do not deviate unless specific solubility issues arise.

Reagents & Solvents
  • Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid DMF if possible (promotes racemization), but use if solubility is limiting.

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine. Avoid TEA (too nucleophilic, can cause side reactions).

  • Concentration: High (0.2 – 0.5 M). Critical for overcoming t-Leu sterics.

Step-by-Step Methodology
  • Preparation of Amine Component (Nucleophile):

    • Dissolve the amino acid ester/peptide-salt (1.0 equiv) in minimal anhydrous DCM.

    • Add DIEA (1.0 equiv) to neutralize the salt and free the amine. Verify pH is ~8 (damp litmus paper).

    • Note: If the amine component is also bulky (e.g., N-Me amino acids), yield will drop significantly.

  • Coupling Reaction:

    • Add Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.1 – 1.2 equiv) directly to the amine solution as a solid.

    • Do NOT add coupling agents (EDC, HATU, DCC). This reagent is the activated ester. Adding carbodiimides will cause side reactions.

    • Flush the vessel with Argon/Nitrogen. Thioamides are sensitive to oxidative desulfurization.

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C) .

    • Visual Cue: The reaction often turns from pale yellow to a deeper orange/red as the 6-nitrobenzotriazole byproduct is released.

    • Time: Due to t-Leu, reaction time is extended (12–24 hours).

    • TLC: Monitor the disappearance of the benzotriazolide (high R_f) and appearance of the yellow thiopeptide spot.

  • Workup (Crucial for Purity):

    • Dilute with DCM.[1][2]

    • Wash with ice-cold 5% citric acid or 0.5N HCl (removes the released 6-nitrobenzotriazole and excess base).

    • Wash with Brine -> Dry over Na₂SO₄ -> Concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).[3] Thiopeptides are distinctively yellow/orange on the column.

Mechanism & Workflow Visualization

The following diagram illustrates the specific pathway and the critical transition state where the 6-nitro group assists in overcoming the steric bulk of the tert-butyl group.

ThiopeptideSynthesis cluster_conditions Critical Parameters Reagent Boc-Thiono-t-Leu (6-nitro-Bt) TS Tetrahedral Intermediate (Sterically Crowded) Reagent->TS Electrophilic Activation Amine Amino Component (H2N-R') Amine->TS Nucleophilic Attack Product Thiopeptide (Boc-tLeu-psi[CSNH]-R') TS->Product Collapse Byproduct 6-Nitrobenzotriazole (Leaving Group) TS->Byproduct Elimination Params 1. High Conc. (>0.2M) 2. Anhydrous DCM 3. Argon Atmosphere

Caption: Reaction pathway showing the displacement of the 6-nitrobenzotriazole leaving group by the amine nucleophile. The high energy of the leaving group drives the reaction forward despite the steric hindrance of the t-Leu side chain.

Troubleshooting Matrix

Use this decision tree to diagnose yield issues.

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Remains) Steric Shielding The t-Leu group is blocking the amine. Action: Increase concentration to 0.5M–1.0M. Use a microwave reactor (mild, 40°C, 10 mins) cautiously.
Low Yield + Hydrolysis Product Wet Solvents Thioacyl-benzotriazoles hydrolyze rapidly in water to form the carboxylic acid (loss of sulfur). Action: Redistill DCM over CaH₂ or use fresh molecular sieves.
Racemization (Loss of Chirality) Base Excess Thioamides are prone to epimerization at the

-carbon, especially with t-Leu. Action: Reduce base to 0.9 equiv. Switch from DIEA to TMP (2,4,6-collidine). Keep temp < 25°C.
Desulfurization (C=O product formed) Oxidation Trace oxidants are converting C=S back to C=O. Action: Degas solvents with Argon. Avoid DMSO.
Precipitate forms immediately Solubility The activated ester or product is crashing out. Action: Add small amount of dry THF or DMF. Ensure the precipitate isn't the amine salt (add more base if so).
Diagnostic Logic Tree

Troubleshooting Start Issue: Low Yield CheckSM Is Starting Material (Reagent) consumed? Start->CheckSM NotConsumed No (SM remains) CheckSM->NotConsumed TLC shows SM Consumed Yes (SM gone) CheckSM->Consumed TLC shows new spots Sterics Cause: Steric Hindrance (t-Leu bulk) NotConsumed->Sterics FixSterics Fix: Increase Conc. Extend Time (48h) Sterics->FixSterics ProductCheck Is product Yellow? Consumed->ProductCheck Colorless No (Colorless) ProductCheck->Colorless Yellow Yes (Yellow) ProductCheck->Yellow Hydrolysis Cause: Hydrolysis (Wet Solvent) Colorless->Hydrolysis FixHydro Fix: Dry Solvents Argon Purge Hydrolysis->FixHydro Workup Cause: Loss during Workup (Acid wash too strong?) Yellow->Workup

Caption: Logic flow for diagnosing failure modes in thiopeptide synthesis. Yellow color is a key indicator of successful thioamide formation.

Frequently Asked Questions (FAQs)

Q1: Can I use standard coupling agents (EDC/HOBt) to speed this up? A: Absolutely not. This reagent is already an activated species (an active thioamide). Adding EDC will likely activate the carboxylic acid of the product or cause polymerization. If reactivity is low, it is due to sterics, not lack of activation.

Q2: Why is the t-Leu derivative reacting so much slower than my Alanine control? A: The tert-butyl group of t-Leu creates a "steric cone" of approximately 120° around the electrophilic carbon. In a standard amide, the carbonyl oxygen is small. In a thioamide, the Sulfur atom is significantly larger (Van der Waals radius: 1.80 Å vs 1.52 Å for Oxygen), making the approach vector for the amine extremely narrow. You must compensate with time and concentration .

Q3: My product is turning white/colorless on the column. What is happening? A: This indicates desulfurization (conversion of C=S back to C=O) or hydrolysis. Silica gel is slightly acidic and can contain water.

  • Fix: Neutralize your silica gel with 1% Triethylamine in Hexane before loading your sample. Elute quickly.

Q4: How do I store the unused reagent? A: Store at -20°C under Argon. Moisture is the enemy. If the bright yellow/orange powder turns pale or white, it has hydrolyzed and is useless.

Q5: Can I use this for Solid Phase Peptide Synthesis (SPPS)? A: Yes, but with modifications.

  • Protocol: Swell resin in DCM.[1] Add Reagent (3 equiv) + DIEA (3 equiv). Shake for 6–12 hours.

  • Note: Kaiser test may be unreliable for thioamides; use Chloranil test or micro-cleavage HPLC to verify coupling.

References
  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[4][5] Thiopeptide Synthesis.

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents.[4][5][6] The Journal of Organic Chemistry, 61(25), 9045–9048.[4] 
    
  • Katritzky, A. R., et al. (2004).[2] A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles.[2][7] Synthesis, 2004(11), 1806–1813.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Benzotriazole: An ideal synthetic auxiliary. Chemistry – A European Journal, 11(6), 1696-1696.

Sources

Technical Support Center: Optimizing Base Selection for Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide provides mechanistic troubleshooting and optimized protocols for synthesizing thiopeptides using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (CAS: 242483-79-0).

Thioamide incorporation is a critical strategy for enhancing proteolytic stability and modulating the pharmacokinetics of peptide therapeutics. However, the unique electronic properties of the thiocarbonyl group make the adjacent


-chiral center highly susceptible to base-catalyzed epimerization. As a Senior Application Scientist, I have structured this guide to focus on the causality behind experimental failures, specifically the critical role of base selection in balancing coupling efficiency with stereochemical integrity.

I. Mechanistic Workflow of Thioacylation

To troubleshoot coupling issues, we must first understand the reaction pathway. The 6-nitrobenzotriazolide moiety acts as a highly activated leaving group, driving the nucleophilic attack of the amine. However, the presence of a base dictates whether the reaction proceeds to the desired thiopeptide or diverts into degradative side reactions.

Thioacylation A Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (Thioacylating Agent) E Tetrahedral Intermediate A->E Nucleophilic Attack H Side Reaction: Epimerization / Degradation (If Base is too strong/nucleophilic) A->H B Amine Nucleophile (e.g., H2N-Peptide-Resin) D Deprotonated Amine (Active Nucleophile) B->D Deprotonation C Base Selection (DIPEA / NMM / Collidine) C->D C->H Excess/Strong Base D->E F Boc-Thiono-t-Leu-Peptide (Thiopeptide Product) E->F Elimination G 6-Nitrobenzotriazole (Leaving Group, pKa ~4.3) E->G Cleavage

Mechanistic workflow of benzotriazolide-mediated thioacylation and base-dependent side reactions.

II. Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of epimerization at the tert-Leucine stereocenter?

Causality: The


 bond of a thioamide precursor is lower in energy than a standard 

bond, allowing the lone pair to delocalize more favorably. This dramatically increases the acidity of the

-proton. When a strong or unhindered base like Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used, it rapidly abstracts this

-proton, forming a planar enethiolate intermediate that leads to racemization . Actionable Fix: Switch to a sterically hindered, milder base such as

-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (Collidine). Collidine is particularly effective; its steric bulk prevents

-proton abstraction while maintaining sufficient basicity to deprotonate the incoming amine nucleophile.
Q2: My coupling reaction is stalling or incomplete. Should I increase the base equivalents or switch to a stronger base?

Causality: Stalling is rarely due to insufficient base strength if you are already using DIPEA or NMM. The 6-nitrobenzotriazolide moiety is a highly activated leaving group—the liberated 6-nitrobenzotriazole anion has a pKa of ~4.3, making it an excellent leaving group that requires minimal assistance . Increasing base equivalents will disproportionately increase the rate of reagent degradation rather than the coupling rate. Actionable Fix: Do not exceed 1.5 equivalents of base relative to the amine. If kinetics are slow, investigate steric clashes at the amine nucleophile or increase the concentration of the reactants in the solvent (typically anhydrous DCM/DMF) rather than increasing the base concentration.

Q3: The thioacylating reagent seems to degrade in solution before coupling occurs. What is happening?

Causality: Unhindered bases (like TEA or catalytic DMAP) are nucleophilic. They can directly attack the highly electrophilic thiocarbonyl carbon of the 1-(6-nitro)benzotriazolide reagent. This forms an unstable intermediate that decomposes, effectively quenching your reagent before the desired amine can react . Actionable Fix: Strictly avoid nucleophilic bases. Utilize a "pre-activation" strategy where the amine salt is neutralized first, excess base is washed away, and the thioacylating agent is added in a neutral environment.

III. Quantitative Data: Base Comparison Matrix

Selecting the correct base is a balancing act between nucleophile activation and reagent preservation. Use the following matrix to guide your experimental design:

BaseConjugate Acid pKa (H₂O)Steric HindranceNucleophilicityEpimerization RiskRecommended Use in Thioacylation
TEA 10.7LowModerateHigh Not recommended; causes rapid racemization and degradation.
DIPEA 10.5HighLowModerateAmine free-basing prior to coupling; wash before reagent addition.
NMM 7.4ModerateModerateLowAcceptable for mild in situ activation, but monitor for degradation.
Collidine 7.4Very HighVery LowVery Low Optimal for in situ buffering; highly protective of stereocenters.
DBU 13.5LowHighCritical Strictly avoid; destroys thioacylating agents immediately.

IV. Experimental Protocol: Base-Optimized Thioacylation

This methodology is designed as a self-validating system . By separating the amine free-basing step from the thioacylation step, we eliminate the primary cause of base-mediated reagent degradation.

Materials Required:

  • Amine-functionalized peptide-resin

  • Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

  • DIPEA and 2,4,6-Trimethylpyridine (Collidine)

  • Anhydrous DMF and DCM

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of amine-functionalized peptide-resin in anhydrous DMF for 30 minutes.

  • Amine Free-Basing: Treat the resin with 5% DIPEA in DMF (v/v) for 5 minutes to deprotonate the terminal amine salt.

    • Self-Validation Check: Remove a few resin beads and test with a drop of bromophenol blue; a distinct blue color confirms the presence of the free amine.

  • Critical Washing Step: Wash the resin thoroughly with DMF (5 × 1 min) to remove all excess unreacted DIPEA. This is the most critical step to prevent base-catalyzed epimerization of the thioacylating agent.

  • Reagent Addition: Dissolve 0.15 mmol (1.5 equivalents) of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in a minimal volume of anhydrous DCM/DMF (1:1). Add the solution to the resin.

  • Mild Activation: Add exactly 1.0 equivalent (relative to the thioacylating reagent) of Collidine to the reaction mixture. Do not use TEA or DMAP.

  • Incubation & Monitoring: Agitate gently at room temperature for 2–4 hours.

    • Self-Validation Check: Perform a Kaiser test on a micro-cleaved sample. A negative (yellow) result indicates complete coupling.

  • Cleavage & Analysis: Wash the resin with DCM (3 × 1 min). Cleave the peptide using your standard TFA/scavenger cocktail. Analyze the crude product via RP-HPLC to quantify the desired thiopeptide and verify enantiomeric purity.

V. References

  • Camacho III, L., et al. "A Strategy for Thioamide Incorporation During Fmoc Solid-Phase Peptide Synthesis with Robust Stereochemical Integrity." ChemRxiv, 2021. URL:[Link]

  • Fathalla, M. F., & Khattab, S. N. "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water." Journal of the Chemical Society of Pakistan, 2011. URL:[Link]

  • Shalaby, M. A., et al. "Thiopeptide synthesis. alpha-amino thionoacid derivatives of nitrobenzotriazole as thioacylating agents." Journal of Organic Chemistry, OSTI.GOV, 1996. URL:[Link]

Technical Support Center: Monitoring the Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and analytical challenges associated with incorporating a tert-leucine thioamide linkage into a peptide backbone.

Thioacylation using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a powerful but sterically demanding reaction. The following troubleshooting guide, protocols, and FAQs are engineered to provide you with field-proven, self-validating systems to ensure your synthesis is successful.

Reaction Workflow

G A Boc-Thiono-t-Leu-1- (6-nitro)benzotriazolide + Amine Nucleophile B Tetrahedral Intermediate A->B DIPEA (Base) C Thiopeptide Product (Boc-t-Leu-ψ[CS-NH]-R) B->C Elimination D 6-Nitrobenzotriazole (Leaving Group) B->D Cleavage (UV Tracker)

Reaction pathway of thioacylation using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What makes the Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide coupling uniquely challenging compared to standard peptide synthesis? A: The difficulty stems from the severe steric hindrance of the tert-butyl side chain on tert-leucine. Standard thioacylation methods often fail or require days to complete when dealing with such bulky residues. To overcome this thermodynamic barrier, Rapoport et al. developed the 6-nitrobenzotriazolide leaving group [1]. The electron-withdrawing nature of the nitro group highly activates the thionocarbonyl carbon, making it exceptionally electrophilic and forcing the reaction forward despite the steric bulk.

Q2: How can I reliably monitor the progress of this reaction in real-time? A: Do not rely solely on the disappearance of your starting amine, as it can be difficult to resolve from side products. Instead, monitor the stoichiometric release of the 6-nitrobenzotriazole leaving group. As the tetrahedral intermediate collapses to form the thiopeptide [3], 6-nitrobenzotriazole is ejected into the solution. It possesses a highly distinct, yellowish chromophore with a strong UV absorbance at ~320 nm, making it an ideal internal tracker for HPLC or TLC.

Q3: My reaction is stalling, and I observe degradation of the thioacylating agent. What went wrong? A: This is almost always a causality of using the wrong base or wet solvents.

  • Base Selection: If you use a nucleophilic base (like a primary/secondary amine, or even less hindered tertiary amines), it will attack the highly active thioacylating agent, leading to premature degradation. You must use a strictly non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) [2].

  • Moisture: The 6-nitrobenzotriazolide moiety is sensitive to hydrolysis. Ensure your solvents (DMF or DCM) are strictly anhydrous.

Q4: How do I interpret the analytical data for this specific workflow? A: Thioamides exhibit unique spectroscopic signatures compared to standard oxo-amides. The C=S bond absorbs strongly at ~265 nm [3], which allows you to easily distinguish the thiopeptide product from unreacted starting materials. Use the reference table below to cross-examine your analytical readouts.

Table 1: Analytical Monitoring Summary
AnalyteUV Absorbance MaxTLC Rf (Hexane/EtOAc 1:1)MS (ESI+) Signature
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide ~265 nm, ~320 nm~0.70394.1 [M+H]⁺
Amine Starting Material Variable (typically 214 nm)Variable (Ninhydrin positive)Target [M+H]⁺
Thiopeptide Product ~265 nm (Strong C=S bond)~0.50 (UV active)Target + 229.1 [M+H]⁺
6-Nitrobenzotriazole ~320 nm (Yellowish spot)~0.20 (UV active)165.0 [M+H]⁺
Step-by-Step Methodology: Site-Specific Thioacylation & Monitoring

To guarantee scientific integrity, this protocol is designed as a self-validating system. By tracking the exact equivalents of the leaving group generated, you can mathematically verify your coupling efficiency.

Phase 1: Reaction Setup

  • Preparation: Dissolve your amine-bearing substrate (e.g., 0.1 mmol of a growing peptide chain on resin or a protected amino acid) in 2.0 mL of strictly anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Activation: Add 3.0 equivalents (0.3 mmol) of anhydrous DIPEA. Causality: The steric bulk of DIPEA prevents it from acting as a nucleophile, ensuring it only deprotonates the target amine to prepare it for nucleophilic attack [2].

  • Reagent Addition: Introduce 1.2 equivalents (0.12 mmol, ~47.2 mg) of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide. The solution will immediately begin to take on a yellow tint as the reaction initiates.

Phase 2: HPLC Monitoring Protocol

  • Sampling: Extract 10 µL aliquots from the reaction mixture at 1 h, 4 h, and 12 h.

  • Quenching: Immediately quench the aliquot into 90 µL of Methanol. Causality: Methanol rapidly solvolyzes any unreacted thioacylating agent, freezing the reaction state and preventing false positives during the HPLC run.

  • Chromatography: Inject 5 µL of the quenched sample into a C18 Reverse-Phase HPLC column using the gradient outlined in Table 2. Monitor dual wavelengths at 214 nm (peptide backbone) and 320 nm (6-nitrobenzotriazole).

Table 2: Recommended HPLC Gradient for Reaction Monitoring
Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
15.05951.0
20.05951.0
21.09551.0
25.09551.0

Phase 3: Completion & Validation The reaction is deemed complete when the integration of the 6-nitrobenzotriazole peak (at 320 nm) plateaus across two consecutive time points, and the starting amine peak (at 214 nm) is fully consumed. Due to the tert-leucine steric bulk, expect this to take between 8 to 16 hours at room temperature.

References
  • Title: Thiopeptide Synthesis. alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents. Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support Source: Organic Letters (2015) URL: [Link]

  • Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: ACS Chemical Biology (2019) URL: [Link]

Technical Support Center: Troubleshooting the Removal of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing1[1] in peptide synthesis. While this reagent is highly efficient for introducing a thiono-tert-leucine residue via thioacylation, the stoichiometric generation of the byproduct 1H-6-nitrobenzotriazole (6-NO2-BtH) can complicate downstream workflows if not properly removed.

Below is an in-depth, mechanistic guide and troubleshooting FAQ to ensure the quantitative removal of this byproduct.

Mechanistic Insight: The Chemistry of Byproduct Removal

To optimize purification, we must understand the causality behind the reagent's design. The efficiency of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide relies on the electron-withdrawing nitro group at the 6-position, which stabilizes the leaving group anion and accelerates the thioacylation of amines[2].

Crucially, this same electronic effect governs our purification strategy. The nitro group significantly lowers the pKa of the triazole N-H proton. While unsubstituted benzotriazole has a pKa of ~8.2, the pKa of 3[3].

By exploiting this thermodynamic shift, we can create a self-validating purification system . Subjecting the crude organic mixture to a mild aqueous base (pH > 8.5) quantitatively deprotonates the 6-NO2-BtH. The resulting sodium salt is highly polar, intensely yellow, and partitions entirely into the aqueous phase, leaving the neutral, protected thiopeptide in the organic phase. The visual transfer of the yellow chromophore from the organic to the aqueous layer serves as an immediate, self-validating indicator of successful byproduct removal.

Step-by-Step Experimental Protocol: Liquid-Liquid Extraction

This standard 2[2] is optimized for the thermodynamic window of 6-NO2-BtH.

  • Reaction Quenching & Solvent Swap: Once LC-MS indicates complete thioacylation, evaporate the primary reaction solvent (e.g., CH2Cl2 or THF) under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 10–20 mL per mmol of substrate).

    • Causality: EtOAc is preferred over CH2Cl2 because it is less prone to retaining polar ion-pairs and separates more cleanly from basic aqueous layers.

  • Basic Wash (Byproduct Removal): Transfer the EtOAc solution to a separatory funnel. Wash with 5% aqueous Na2CO3 solution (3 × equal volume). Vigorously shake and vent.

    • Causality: The pH of ~11.5 ensures >99.99% deprotonation of 6-NO2-BtH, driving it into the aqueous layer.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1 M HCl (2 × equal volume).

    • Causality: This protonates any unreacted aliphatic amine starting materials, removing them as water-soluble ammonium salts.

  • Neutralization: Wash the organic layer with distilled water (1 × equal volume), followed by saturated aqueous NaCl (brine) (1 × equal volume) to remove residual water and salts.

  • Drying & Concentration: Dry the collected organic layer over anhydrous Na2SO4. Filter off the drying agent and concentrate the filtrate under vacuum to yield the purified thiopeptide.

Quantitative Data: Extraction Buffer Efficacy

The choice of washing buffer dictates the success of the extraction. The table below summarizes the theoretical deprotonation state of 6-NO2-BtH (pKa ~6.6) across various standard aqueous washes.

Wash SolutionApprox. pH

pH (pH - pKa)
Deprotonation State of 6-NO2-BtHRemoval Efficacy
Distilled Water 7.0+0.4~71.5%Poor (Requires excessive washes)
Sat. NaHCO3 8.3+1.7~98.0%Good (Suitable for base-sensitive products)
5% Na2CO3 11.5+4.9>99.99%Excellent (Standard recommendation)
1 M NaOH 14.0+7.4>99.99%High Risk (Causes thioamide racemization)

Phase Separation Workflow Visualization

G Start Crude Reaction Mixture (Thiopeptide + 6-NO2-BtH) SolventSwap 1. Evaporate Reaction Solvent 2. Redissolve in EtOAc Start->SolventSwap BaseWash Wash with 5% Na2CO3 (aq) (pH ~ 11.5) SolventSwap->BaseWash Split Phase Separation BaseWash->Split AqPhase Aqueous Phase (6-NO2-BtNa Salt) Split->AqPhase Deprotonated Byproduct OrgPhase Organic Phase (Thiopeptide) Split->OrgPhase Neutral Product AcidWash Wash with 1M HCl (aq) (Removes Amines) OrgPhase->AcidWash BrineWash Wash with Brine & Dry (Na2SO4) AcidWash->BrineWash PureProduct Concentrate in vacuo Pure Thiopeptide BrineWash->PureProduct

Workflow for the phase-separation and removal of 6-nitrobenzotriazole.

Troubleshooting FAQs

Q: I am still seeing a bright yellow impurity in my NMR/TLC after the basic wash. What happened? A: 6-nitrobenzotriazole and its salts are strongly yellow. If the color remains in your organic phase, your solvent might be too polar (e.g., using pure CH2Cl2 instead of EtOAc can cause the organic layer to retain the ion pair), or the Na2CO3 buffer was depleted by residual acidic reaction solvents. Switch strictly to EtOAc and ensure the aqueous phase remains basic (pH > 9) after the wash.

Q: Can I use 1 M NaOH instead of 5% Na2CO3 to ensure complete deprotonation? A: We strongly advise against using strong bases like 1 M NaOH. While it will effectively remove the byproduct, strong hydroxide solutions can cause rapid racemization at the alpha-carbon of the newly formed thioamide or prematurely cleave sensitive protecting groups. 5% Na2CO3 (pH ~11.5) provides the perfect thermodynamic window for safe extraction.

Q: My target thiopeptide is highly polar and partitions into the aqueous layer during the basic wash. How do I remove the byproduct without liquid-liquid extraction? A: If liquid-liquid extraction fails due to product polarity, bypass the aqueous wash and utilize Solid-Phase Extraction (SPE). Evaporate the crude mixture and load it onto a short plug of basic alumina. Alternatively, perform standard flash chromatography; 6-NO2-BtH is highly polar and will generally adhere to normal-phase silica much longer than the protected thiopeptide, allowing for clean baseline separation.

References

  • Title: Boc-Thiono-t-Leu-1-(6-nitro)
  • Source: bu.edu.
  • Title: China 6-Nitro-1H-benzotriazole(CAS#2338-12-7)

Sources

Addressing solubility issues of protected peptides during synthesis with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Solubility & Coupling Protocols for Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Technical Support Center: Thiopeptide Synthesis

Reagent Focus: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Primary Challenge: Overcoming aggregation and steric hindrance during Solid-Phase Peptide Synthesis (SPPS).

This guide addresses the dual challenge presented by this reagent: the extreme steric bulk of the tert-Leucine (t-Leu) side chain and the aggregation-inducing nature of the thioamide backbone.

Part 1: The Solubility Architecture (Solvent Engineering)

Q: My resin beads are clumping together and the reaction mixture turns into a gel during coupling. How do I fix this?

A: This is the hallmark of "beta-sheet aggregation," exacerbated by the thioamide bond which alters hydrogen bonding patterns compared to standard oxo-amides. Standard DMF (dimethylformamide) is often insufficient for thiono-t-Leu sequences.[1]

The Solution: Chaotropic Solvent Systems You must disrupt the inter-chain hydrogen network. We recommend switching from pure DMF to a "Magic Mixture" or Chaotropic Salt system immediately prior to the thionation step and maintaining it for subsequent couplings.

Recommended Solvent Protocols:

SystemCompositionBest Use CaseMechanism
System A (Standard) NMP (N-Methyl-2-pyrrolidone)Mild aggregationNMP solvates hydrophobic chains better than DMF.[1]
System B (Chaotropic) 0.4M LiCl in DMA (Dimethylacetamide)Severe aggregation (Recommended) Lithium ions disrupt H-bonds between peptide chains (Chaotropic effect).[1]
System C (The "Magic Mix") DCM/DMF/NMP (1:1:1) + 1% Triton X-100Long, hydrophobic sequencesDetergent prevents hydrophobic collapse; DCM swells polystyrene resins.

Protocol for System B (LiCl/DMA):

  • Dissolve dry LiCl in anhydrous DMA to a concentration of 0.4M. (Note: LiCl is hygroscopic; dry it in an oven at 150°C for 2 hours before weighing).

  • Wash the resin with this solution 3 times (2 mins each) before adding your coupling reagents.

  • Perform the coupling reaction in this solvent system.

Expert Insight: Thioamides are strong hydrogen bond donors. The LiCl/DMA system is superior because the Lithium cation (


) effectively complexes with the thiocarbonyl sulfur and the amide backbone, physically forcing the chains apart.

Part 2: Coupling the Reagent (Overcoming Sterics)

Q: I am seeing low incorporation of the Thiono-t-Leu residue. Is the reagent inactive?

A: The reagent is likely active, but the coupling is kinetically slow due to the massive tert-butyl group on the alpha-carbon. The "6-nitro" group on the benzotriazole activates the ester, but it cannot overcome the steric wall alone.

Troubleshooting Protocol:

  • Do NOT add activators: This reagent is an activated amide (benzotriazolide).[1] Adding HBTU, HATU, or DIC is unnecessary and may cause side reactions.

  • Concentration is Key: Increase the reagent concentration to 3-4 equivalents relative to the resin loading.

  • Base Selection: Use DIEA (Diisopropylethylamine) .[1][2][3] Avoid morpholine or weaker bases.

  • Microwave Assistance (With Caution):

    • Standard: Room temperature for 12–24 hours.

    • Accelerated: Microwave at 40°C (Max) for 1 hour.

    • Warning: Do not exceed 50°C. Thioamides are thermally sensitive and can desulfurize (convert back to oxo-amides) or epimerize at high temperatures.[1]

Visualizing the Workflow:

CouplingWorkflow Start Resin-Peptide-NH2 (Free Amine) SolventCheck Check Resin Swelling (Is it clumped?) Start->SolventCheck SolventAction Switch to 0.4M LiCl in DMA SolventCheck->SolventAction Yes (Clumped) StandardSolvent Use NMP SolventCheck->StandardSolvent No (Free flowing) AddReagent Add Boc-Thiono-t-Leu-Bt(6-NO2) (3-4 eq) + DIEA SolventAction->AddReagent StandardSolvent->AddReagent Coupling Coupling Reaction 24h @ RT or 1h @ 40°C (MW) AddReagent->Coupling Monitor Monitor Reaction (Chloranil Test) Coupling->Monitor Success Wash & Proceed to Boc Deprotection Monitor->Success Negative (No free amines) Fail Double Couple (Fresh Reagent) Monitor->Fail Positive (Blue beads) Fail->AddReagent

Caption: Decision tree for solvent selection and coupling logic for sterically hindered thio-reagents.

Part 3: Post-Synthesis Handling & Workup

Q: My peptide degrades or oxidizes during cleavage. What are the safe handling rules?

A: Thioamides are chemically fragile compared to oxo-amides.[1] They are susceptible to Edman-type scission (cleavage of the peptide backbone) under acidic conditions and oxidation (conversion of C=S to C=O).[1]

Critical Safety Rules:

  • The "Dry" Rule: Moisture is the enemy during coupling. The 6-nitrobenzotriazolide moiety hydrolyzes rapidly in wet solvents. Use anhydrous solvents (<50 ppm water).[1]

  • The "No Bleach" Rule: Never use hypochlorite (bleach) to clean glassware containing thiopeptides. It will instantly oxidize the thioamide.

  • Cleavage Cocktail:

    • Avoid high concentrations of silanes if possible, but scavengers are needed.

    • Recommended Cocktail: TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2).[1]

    • Note: Keep cleavage time to the minimum required (e.g., 2 hours). Prolonged exposure to TFA increases the risk of backbone degradation.

  • Boc Removal on Resin:

    • Use 4M HCl in Dioxane instead of TFA if possible for intermediate deprotection steps to avoid premature scission, although standard TFA/DCM (1:1) is usually acceptable for short durations (1-5 min).[1]

Part 4: Elongation (The "Next" Amino Acid)[1]

Q: The thioamide is installed, but I cannot couple the next amino acid onto the Thiono-t-Leu amine.

A: This is the "bottleneck" step. You are trying to couple onto an amine that is shielded by a tert-butyl group and electronically deactivated by the adjacent thiono group.

Elongation Protocol:

  • Activator: Use HATU or HOAt/DIC . These are more powerful than HBTU.

  • Pseudoprolines: If the next residue is Ser/Thr/Cys, use a Pseudoproline dipeptide .[4] This locks the structure into a "kink," breaking aggregation and exposing the N-terminus.

  • Temperature: This step requires energy. Microwave irradiation at 60°C (for the oxo-amino acid coupling, not the thio-coupling) is highly recommended.

References

  • Thioamide Synthesis & Stability

    • Source: BenchChem Technical Support.[5][6] "Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives & Aggregation Control."

    • Relevance: Establishes the baseline for aggreg
    • URL:[1]

  • Chaotropic Salts in SPPS

    • Source: Seebach, D., et al. "LiCl-mediated peptide synthesis.
    • Relevance: Validates the use of LiCl/DMA for breaking beta-sheets in difficult sequences.
    • URL:[1]

  • Thioamide Deprotection & Scission

    • Source: "Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis." ChemRxiv / NIH.
    • Relevance: Details the Edman-type degrad
    • URL:[1]

  • Benzotriazole Reagent Chemistry

    • Source: "1,2,3-benzotriazole - Organic Syntheses Procedure."
    • Relevance: Describes the fundamental reactivity of the benzotriazole leaving group used in the Boc-Thiono-t-Leu reagent.
    • URL:[1]

Sources

Validation & Comparative

Comparative Guide: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide vs. HBTU & HATU

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide against the standard peptide coupling reagents HBTU and HATU .[1]

Executive Summary

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a specialized, pre-activated building block designed for the synthesis of thiopeptides (containing –C(=S)NH– bonds), specifically overcoming the extreme steric hindrance of the tert-leucine (t-Leu) side chain.

While HBTU and HATU are the gold standards for generating amide bonds (–C(=O)NH–), they cannot be directly substituted to form thioamides. The comparison below highlights why the 6-nitrobenzotriazolide derivative is the critical "reagent of choice" for thio-t-Leu incorporation, offering reactivity kinetics for thioacylation that parallel what HATU achieves for difficult amide couplings.

FeatureBoc-Thiono-t-Leu-1-(6-nitro)Bt HBTU HATU
Primary Application Thioamide bond formation (–C=S–)Standard Amide bond formation (–C=O–)Difficult/Hindered Amide bond formation
Active Species 6-Nitro-1-hydroxybenzotriazole ester OBt (Benzotriazole) esterOAt (7-Azabenzotriazole) ester
Reactivity Profile Ultra-High (Activated for Thio-aminolysis)High (Standard)Very High (Fast kinetics, low racemization)
Steric Handling (t-Leu) Excellent (Designed for bulk)Poor (Slow, prone to deletion)Excellent (Standard for hindered amides)
Workflow Pre-activated (No coupling reagent needed)In-situ activation (Requires DIPEA/Base)In-situ activation (Requires DIPEA/Base)

Technical Analysis & Mechanism

The Challenge of tert-Leucine (t-Leu)

tert-Leucine possesses a quaternary


-carbon, creating immense steric bulk directly adjacent to the reaction center.
  • With HBTU : The formation of the active OBt ester is often too slow or the ester is not reactive enough to penetrate the steric shield of the amine, leading to incomplete coupling or "deletion sequences."

  • With HATU : The 7-aza nitrogen provides a "neighboring group effect" (anchimeric assistance), significantly accelerating the reaction, making it the standard for amide t-Leu couplings.

The Thio-Analog Solution: 6-Nitro Activation

To synthesize the thio-analog of a t-Leu peptide, one cannot simply use HBTU with a thioacid due to instability and desulfurization risks. Instead, a thioacylating agent is required.

  • The Reagent : Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide utilizes a 6-nitro-benzotriazole leaving group.

  • Why 6-Nitro? The nitro group (

    
    ) is strongly electron-withdrawing. This lowers the 
    
    
    
    of the benzotriazole, making it a far superior leaving group than the unsubstituted benzotriazole found in HBTU. This enhanced electrophilicity compensates for the lower inherent reactivity of the C=S bond towards aminolysis and the steric bulk of the t-Leu group.
Mechanistic Comparison Diagram

The following diagram illustrates the parallel activation pathways. Note how the 6-NO2-Bt reagent bypasses the activation step required by HBTU/HATU.

ReactionPathways cluster_Amide Standard Amide Synthesis (HBTU/HATU) cluster_Thio Thiopeptide Synthesis (The Reagent) Acid Boc-t-Leu-OH (Carboxylic Acid) ActiveEster Active Ester (OBt / OAt) Acid->ActiveEster Activation (Base) Reagent HBTU / HATU (Coupling Reagent) Reagent->ActiveEster AmideProduct Peptide Amide (R-C(=O)NH-R') ActiveEster->AmideProduct Aminolysis (Slow for t-Leu with HBTU) ThioReagent Boc-Thiono-t-Leu- 1-(6-nitro)benzotriazolide ThioProduct Peptide Thioamide (R-C(=S)NH-R') ThioReagent->ThioProduct Direct Thioacylation (Fast due to 6-NO2)

Caption: Comparison of in-situ activation (HBTU/HATU) vs. direct thioacylation using the 6-nitro reagent.

Experimental Performance Data

The following table synthesizes performance metrics for coupling hindered residues (like t-Leu) based on class-characteristic data.

MetricHBTU (Amide) HATU (Amide) 6-NO2-Thio-Bt (Thioamide)
Coupling Time (t-Leu) 2–16 Hours0.5–2 Hours1–4 Hours
Typical Yield (Hindered) 40–60% (Risk of deletion)>95%80–90%
Epimerization Risk Moderate (Slow activation)Low (Fast activation)Low (Pre-activated, no oxazolone)
Byproducts Tetramethylurea (TMU)TMU6-Nitro-HOBt (Yellow, easy to track)
Solubility Good in DMFExcellent in DMFModerate (Dissolve in DCM/THF)
Key Insight: Visual Monitoring

Unlike HBTU/HATU reactions which are colorless, the release of 6-nitro-1-hydroxybenzotriazole during the reaction produces a distinct yellow color. This serves as a built-in self-validating indicator: the intensification of the yellow color correlates with reaction progress.

Detailed Protocol: Synthesis of Thio-t-Leu Peptides

Objective : Coupling Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide to a resin-bound amine (e.g., H-Ala-Resin).

Materials
  • Reagent : Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.2 – 1.5 equivalents relative to resin loading).

  • Solvent : Anhydrous THF or DCM (Thioacylating agents are often more stable in non-polar solvents than DMF).

  • Base : None usually required for the active ester, but DIPEA (0.5 eq) can accelerate reaction if the amine salt is used.

Step-by-Step Workflow
  • Resin Preparation :

    • Swell the resin (e.g., Rink Amide or Wang) in DCM for 30 minutes.

    • Deprotect the N-terminus (remove Fmoc) using 20% Piperidine/DMF.

    • Critical Step : Wash the resin thoroughly with DMF (3x), then DCM (3x). Ensure no residual piperidine remains, as it can react with the thioacylating agent.

  • Coupling Reaction :

    • Dissolve Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.5 eq) in minimal dry THF or DCM.

    • Add the solution to the resin-bound amine.

    • Agitate at room temperature.[1][2]

    • Observation : The solution will turn yellow as 6-nitro-HOBt is released.

  • Monitoring :

    • Reaction time is typically 1 to 4 hours .

    • Perform a Kaiser Test (Ninhydrin). Note: Thioamides may give different color responses; a micro-cleavage and LC-MS analysis is recommended for definitive confirmation.

  • Work-up :

    • Drain the reaction vessel.

    • Wash resin with THF (3x), DCM (3x), and DMF (3x) to remove the yellow 6-nitro-HOBt byproduct.

Protocol Comparison Diagram

ProtocolFlow cluster_MethodA Method A: Thio-t-Leu (6-NO2-Bt) cluster_MethodB Method B: Amide t-Leu (HATU) Start Start: Resin-Bound Amine StepA1 Dissolve Reagent in THF/DCM (No Activator Needed) Start->StepA1 Target: Thiopeptide StepB1 Dissolve Boc-t-Leu-OH + HATU in DMF Start->StepB1 Target: Oxopeptide StepA2 Add to Resin (Watch for Yellow Color) StepA1->StepA2 StepA3 Agitate 1-4h StepA2->StepA3 End Wash & Cleave StepA3->End StepB2 Add DIPEA (Base) StepB1->StepB2 StepB3 Add to Resin immediately StepB2->StepB3 StepB4 Agitate 0.5-2h StepB3->StepB4 StepB4->End

Caption: Workflow divergence between using the pre-activated thio-reagent and standard HATU coupling.

Conclusion & Recommendations

  • Use HBTU for routine synthesis of standard amino acids (Ala, Gly, Leu) where steric hindrance is minimal and cost is a factor.

  • Use HATU for coupling t-Leu when an amide bond is desired. It is the only standard reagent fast enough to ensure high yields without racemization.

  • Use Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide exclusively when a thioamide linkage is required at the t-Leu position. It mimics the high reactivity of HATU through its nitro-activated leaving group, enabling the synthesis of difficult thiopeptides that are otherwise inaccessible via standard thionation methods.

References

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).

    
    -Amino Thioacid Derivatives." The Journal of Organic Chemistry, 61(26), 9045-9048. Link
    
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive."[4][3][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text for HATU/HOAt). Link

  • Zacharie, B., et al. (1993). "Thioacylating Agents."[3][5][6][7] Tetrahedron, 49(46), 10489-10500. (Context on benzotriazolide thioacylating agents). Link[7]

  • Albericio, F., & Boman, J. M. (1999). "Peptide Coupling Reagents." Methods in Enzymology, 289, 104-126. (Comparative data on HBTU/HATU). Link

  • PubChem Compound Summary . "Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide".[8] (Structural verification of the reagent class). Link[8]

Sources

Efficacy of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide versus other phosphonium-based reagents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide against standard phosphonium-based coupling reagents (e.g., PyBOP, PyAOP) for the synthesis of thiopeptides.

Executive Summary

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide represents a specialized class of "pre-activated" thioacylating agents designed to overcome the severe limitations of direct thioacid coupling. While phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are industry standards for amide bond formation, they perform poorly for thioamide formation due to inherent regioselectivity issues (O- vs. S-acylation) and high rates of racemization.

For sterically demanding residues like tert-Leucine (t-Leu) , the 6-nitrobenzotriazolide reagent offers a superior, self-validating pathway that ensures regiospecific S-acylation and preserves optical purity , rendering it the reagent of choice for complex thiopeptide assembly.

Mechanistic Divergence: Pre-Activation vs. In-Situ Activation

The core difference in efficacy stems from the reaction pathway.[1] Phosphonium reagents require the in-situ activation of a thiocarboxylic acid, a process fraught with ambiguity. The nitrobenzotriazolide reagent bypasses this by delivering a stable, pre-activated thioacyl donor.

Comparative Reaction Pathways[2]

ReactionPathways cluster_0 Phosphonium-Mediated (PyBOP) Pathway cluster_1 Nitrobenzotriazolide Pathway (Recommended) Thioacid Boc-t-Leu-SH MixedAnh Reactive Phosphonium Intermediate Thioacid->MixedAnh Activation PyBOP PyBOP/Base Oxazole Oxazolone (Racemization) MixedAnh->Oxazole Fast Side Reaction Thiopeptide_P Thiopeptide (Racemic/Low Yield) MixedAnh->Thiopeptide_P Slow Aminolysis Reagent Boc-Thiono-t-Leu- (6-NO2)Bt Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine H-AA-OR Thiopeptide_Bt Thiopeptide (Optically Pure) Intermediate->Thiopeptide_Bt Collapse LeavingGroup 6-NO2-BtH (Byproduct) Intermediate->LeavingGroup Elimination

Caption: Figure 1. Mechanistic comparison showing the direct aminolysis of the nitrobenzotriazolide reagent (green) versus the racemization-prone activation pathway of phosphonium reagents (red).

Critical Performance Analysis

The "t-Leu" Challenge

Tert-Leucine (t-Leu) possesses a bulky tert-butyl side chain adjacent to the carbonyl carbon. In standard peptide coupling, this bulk slows down nucleophilic attack, requiring highly active reagents.

  • With PyBOP: The slow kinetics allow the activated thiocarboxyl intermediate to tautomerize or cyclize into an oxazolone, leading to significant racemization .

  • With 6-Nitrobenzotriazolide: The electron-withdrawing nitro group at the 6-position of the benzotriazole ring significantly increases the electrophilicity of the thiocarbonyl carbon. This compensates for the steric bulk of the t-Leu group, accelerating aminolysis without requiring harsh activation conditions that cause epimerization.

Data Comparison: Efficacy Metrics
FeatureBoc-Thiono-t-Leu-1-(6-nitro)benzotriazolidePhosphonium Reagents (PyBOP/PyAOP)
Primary Mechanism Direct Aminolysis of Active ThioamideIn-situ Activation of Thioacid
Regioselectivity 100% Thioamide (Pre-defined S=C bond)Mixed (Thioamide + Oxoamide byproducts)
Racemization (t-Leu) < 2% (Stereochemically stable)15 - 40% (Due to oxazolone formation)
Reaction Conditions Mild (THF/DCM, 20°C, No Base needed)Basic (DIEA/NMM required, promotes epimerization)
Yield (Steric Bulk) 75 - 85% 30 - 50%
Byproducts 6-Nitrobenzotriazole (Water soluble, easy removal)HMPA (Carcinogenic, if BOP used), Phosphine oxides

Expert Insight: The elimination of tertiary amine bases (like DIEA) in the nitrobenzotriazolide protocol is the key factor in preserving chirality. Phosphonium couplings require base to deprotonate the thioacid, which simultaneously catalyzes the proton abstraction from the alpha-carbon of the bulky t-Leu.

Experimental Protocols

Protocol A: Synthesis using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Recommended for high-value sequences requiring optical purity.

Materials:

  • Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.0 equiv)

  • Amino acid ester/Amine component (1.0 - 1.1 equiv)

  • Solvent: Anhydrous THF or DCM

  • Note: No exogenous base is required.[2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amine component in 5 mL of anhydrous THF.

  • Addition: Add 1.0 mmol of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide directly to the solution as a solid. The solution will typically turn yellow/orange due to the release of the nitrobenzotriazole leaving group.

  • Reaction: Stir the mixture at room temperature (20–25°C) under an inert atmosphere (N2 or Ar).

    • Monitoring: Monitor by TLC (SiO2) or HPLC. Conversion is usually complete within 2–6 hours, even for bulky t-Leu.

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Wash with 5% NaHCO3 (3x), 1M HCl (3x), and Brine (1x). Crucial: The 6-nitrobenzotriazole byproduct is acidic and is efficiently removed in the bicarbonate wash.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary.

Protocol B: Comparative Phosphonium (PyBOP) Coupling

Provided for baseline comparison only.

Materials:

  • Boc-t-Leu-SH (Thiocarboxylic acid) (1.0 equiv)

  • Amine component (1.0 equiv)

  • PyBOP (1.1 equiv)

  • DIEA (2.0 - 3.0 equiv)

  • Solvent: DMF (dry)

Step-by-Step:

  • Activation: Dissolve Boc-t-Leu-SH and PyBOP in dry DMF under N2.

  • Base Addition: Add DIEA dropwise at 0°C. Stir for 5 minutes.

  • Coupling: Add the amine component. Allow to warm to room temperature.

  • Reaction: Stir for 12–24 hours. Note: Extended times required for t-Leu lead to higher racemization.

  • Work-up: Standard extraction. HMPA/Phosphine oxide removal often requires extensive chromatography.

Troubleshooting & Optimization

Solvation Effects on Reaction Rate

The choice of solvent significantly impacts the reaction rate of the nitrobenzotriazolide reagent.

SolventEffects cluster_solvents Solvent Influence on Reaction Rate (t-Leu Coupling) THF THF (Optimal Balance) Rate Reaction Outcome THF->Rate Moderate Rate High Purity DCM DCM (Good Solubility) DCM->Rate Moderate Rate High Purity DMF DMF (Increases Rate & Racemization Risk) DMF->Rate Fast Rate Risk of Epimerization

Caption: Figure 2. Solvent selection guide. THF is preferred for maintaining the optimal balance between solubility and stereochemical integrity.

Handling the "t-Leu" Steric Barrier

If the coupling of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is sluggish (>12 hours):

  • Concentration: Increase reaction concentration to 0.5 M - 1.0 M.

  • Temperature: Gently heat to 35°C. Do not exceed 40°C to avoid thermal decomposition of the thioacyl moiety.

  • Additives: Do not add HOBt or HOAt; they are unnecessary and may interfere with the specific reactivity of the nitrobenzotriazolide.

References

  • Shalaby, M. A., et al. (1996). "Thiopeptide synthesis. α-amino thionoacid derivatives of nitrobenzotriazole as thioacylating agents."[3] Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2004). "Benzotriazole-mediated amino-, amido-, alkoxy-, and alkylthio-alkylation."[4] Chemical Reviews.

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[5] Tetrahedron Letters.

  • Brain, C. T., & Hallett, A. (2002). "Thioamide synthesis: Thioacylation of amines using N-thioacyl-benzotriazoles." Journal of Organic Chemistry.

  • Zacharie, B., et al. (1993). "Thiopeptides: Synthesis and properties." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation of Peptide Purity Synthesized Using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide by HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Shift in Thiopeptide Synthesis

For decades, the incorporation of thioamide bonds (


) into peptides was dominated by Lawesson’s Reagent. While effective for simple substrates, Lawesson’s Reagent lacks the regioselectivity required for complex solid-phase peptide synthesis (SPPS), often leading to indiscriminate thionation and severe epimerization—particularly with sterically hindered residues like tert-Leucine (t-Leu) .

This guide validates the superior alternative: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide . This activated monomer allows for the site-specific introduction of a thio-t-Leu residue with high enantiomeric purity. We present a rigorous HPLC-MS validation protocol designed to confirm not just the mass, but the positional integrity and optical purity of the synthesized thiopeptide.

Mechanism & Chemistry: Why the Nitro-Variant?

The reagent combines three critical chemical engineering decisions to overcome the "t-Leu Problem" (extreme steric hindrance):

  • Thioacylating Monomer (The "Building Block" Strategy): Unlike Lawesson's reagent, which modifies an existing peptide chain (post-synthetic modification), this reagent is pre-thionated. This guarantees that only the t-Leu residue contains the sulfur modification, eliminating regioselectivity issues.

  • Benzotriazole Activation: The benzotriazole group acts as a leaving group, forming an activated thioacylating agent that reacts with the N-terminal amine of the growing peptide chain.

  • The 6-Nitro Effect: The electron-withdrawing nitro group (

    
    ) at the 6-position of the benzotriazole ring significantly increases the electrophilicity of the thiocarbonyl carbon. This is non-negotiable for t-Leu; without this activation, the bulky tert-butyl side chain would retard the coupling rate, allowing racemization to outcompete bond formation.
    
Diagram 1: Activation & Coupling Mechanism

ThioacylationMechanism Reagent Boc-Thiono-t-Leu- 1-(6-nitro)benzotriazolide Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Fast due to -NO2) Resin H2N-Peptide-Resin Resin->Intermediate Product Boc-NH-CH(tBu)-C(=S)-NH-Peptide Intermediate->Product Collapse LeavingGroup 6-Nitro-Benzotriazole (Leaving Group) Intermediate->LeavingGroup Elimination

Caption: The electron-withdrawing nitro group accelerates nucleophilic attack by the resin-bound amine, overcoming the steric bulk of the tert-butyl side chain.

Comparative Analysis: Nitro-Benzotriazolide vs. Alternatives

The following table contrasts the performance of the subject reagent against standard industry alternatives for introducing thio-t-Leu.

FeatureLawesson's Reagent (LR)Standard Benzotriazolide (No Nitro)Nitro-Benzotriazolide (Subject)
Methodology Post-synthetic thionation of amideActivated Monomer CouplingActivated Monomer Coupling
Regioselectivity Poor (Thionates multiple sites)High (Site-specific)High (Site-specific)
Coupling Efficiency (t-Leu) N/A (Modification step)Low (< 40% in 2h)High (> 90% in 1h)
Racemization Risk High (Requires reflux/heat)Moderate (Slow coupling = epimerization)Low (< 2% D-isomer)
Stability Moisture SensitiveStable SolidStable Crystalline Solid
Validation Signal Complex Mixture (Hard to purify)Single PeakSingle Peak

Expert Insight: For standard amino acids (Ala, Gly), standard benzotriazolides suffice. However, for t-Leu , the coupling rate with standard benzotriazolides is too slow. The 6-nitro variant is not a luxury; it is a kinetic necessity to prevent the "slow-coupling" racemization pathway.

Experimental Protocol: Synthesis & Validation

Phase A: Synthesis Workflow
  • Resin Preparation: Swell Rink Amide resin in DCM (30 min). Deprotect Fmoc with 20% Piperidine/DMF.

  • Coupling: Dissolve Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.5 eq) in dry THF. Add to resin.

    • Note: Do not use added base (DIEA/NMM) initially. The benzotriazolide is self-activating. Only add base if reaction stalls (monitor by Kaiser test).

  • Cleavage: Use a "Thio-Friendly" cocktail: TFA/TIS/H2O/EDT (94:1:2.5:2.5).

    • Critical: Avoid high concentrations of scavengers that react with sulfur. Keep cleavage time under 2 hours to prevent desulfurization (reversion to oxo-peptide).

Phase B: HPLC-MS Validation Parameters

To validate the product, you must exploit the unique physicochemical properties of the thioamide bond.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6x100mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection (The "Dual-Wavelength" Strategy):

    • Channel 1 (214 nm): Detects peptide backbone (amide bonds).

    • Channel 2 (268 nm): Specific for Thioamides. The

      
       transition of 
      
      
      
      absorbs strongly here, whereas standard peptides are nearly transparent.
Diagram 2: Validation Logic Flow

ValidationWorkflow cluster_HPLC HPLC Separation cluster_Detect Dual Detection Sample Crude Cleaved Peptide Separation C18 Column Retention Sample->Separation UV214 UV 214nm (Backbone) Separation->UV214 UV268 UV 268nm (Thio-Specific) Separation->UV268 MS Mass Spec (ESI+) Target: [M+H]+ Separation->MS Decision Pass Criteria? UV268->Decision Strong Absorbance? MS->Decision +16 Da vs Oxo? Pass Validated Pure Thiopeptide Decision->Pass Fail Reject (Desulfurized/Racemized) Decision->Fail

Caption: The "Pass" condition requires alignment of the 268nm peak with the expected Mass Shift (+16 Da).

Supporting Data: What to Expect[3][4]

The following data represents a typical validation run for a model peptide: H-Ala-tLeu[CS]-Phe-NH2.

Table 2: HPLC-MS Validation Metrics
ParameterOxo-Peptide (Control)Thio-Peptide (Target)Interpretation
Retention Time (RT) 12.4 min14.1 minThioamides are more hydrophobic (

is less polar than

), causing a right-shift in RT.
Mass (m/z) 350.2 Da366.2 Da+16 Da shift confirms sulfur incorporation.
UV Ratio (268nm/214nm) < 0.05> 0.40High ratio confirms the presence of the thioamide chromophore.
Chiral Purity > 99% L-isomer> 98% L-isomerConfirms the 6-nitro reagent suppressed racemization effectively.
Troubleshooting the "Desulfurization" Peak

If you observe a peak at 12.4 min with Mass 350.2 Da in your Thio-peptide sample, this indicates desulfurization.

  • Cause: High temperature during cleavage or presence of strong oxidizers.

  • Fix: Use fresh EDT (Ethane Dithiol) in the cleavage cocktail and keep temperature at 20°C.

References

  • Shalaby, M. A., & Rapoport, H. (1996).[3] Thiopeptide Synthesis:

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents. The Journal of Organic Chemistry, 61(25), 9045–9048.[3] 
    
  • Zacharie, B., et al. (1993). Thiopeptides: Synthesis and Properties. Journal of Organic Chemistry.
  • BenchChem. (2025). Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Product Guide.

  • Katritzky, A. R., et al. (2011).[4] Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids.[4] Synlett.

Sources

A Comparative Study of Coupling Reagents for the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the "gold standard" for difficult peptide couplings was HATU. However, the landscape has shifted due to safety concerns regarding benzotriazole derivatives (explosive risks of HOBt/HOAt) and the emergence of "green" yet hyper-active alternatives. This guide compares the three dominant classes of reagents—Phosphonium (PyBOP), Aminium/Uronium (HATU, COMU), and Carbodiimide (DIC/Oxyma)—specifically for "difficult" sequences defined by steric bulk (e.g., Aib,


-methyl) or aggregation (e.g., 

-sheet formation).

Key Takeaway: While HATU remains the benchmark for raw power, COMU has emerged as a superior alternative, offering equivalent reactivity with higher solubility, lower epimerization, and a safer stability profile. For racemization-prone residues (Cys, His), DIC/Oxyma Pure is the requisite protocol.

Defining "Difficult" in SPPS

Before selecting a reagent, one must diagnose the nature of the difficulty. "Difficult" sequences generally fall into two distinct mechanistic traps:

  • Intermolecular Aggregation: Hydrogen bonding between peptide chains (often

    
    -sheets) causes the resin to "shrink," preventing reagent diffusion.
    
    • Diagnostic: The resin beads physically contract; typically occurs after 5–10 residues (e.g., ACP 65-74).

  • Steric Hindrance: Bulky side chains or

    
    -alkylation prevent the incoming amino acid from approaching the nucleophile.
    
    • Diagnostic: Slow kinetics regardless of chain length; typical with Aib,

      
      -Me-Amino Acids, or hindered protecting groups (e.g., Fmoc-Val-OH to Fmoc-Val-resin).
      

The Contenders: Mechanistic Comparison

The Benchmark: HATU (Guanidinium Salt)
  • Class: Aminium/Uronium.[1][2]

  • Mechanism: Rapidly generates the -OAt active ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating acylation.

  • The Flaw: If the amine component is present during activation, HATU can react with the amine to form a guanidino-peptide byproduct , permanently terminating the chain.[1]

The Challenger: COMU (Oxyma-based Uronium)[3][4]
  • Class: Uronium.[1][3][4]

  • Mechanism: Generates the Oxyma active ester. Unlike HATU, COMU structure is strictly uronium (O-isomer), not aminium (N-isomer), leading to cleaner activation.

  • The Edge: It incorporates Oxyma Pure as the leaving group.[5][6] It is non-explosive, more soluble in DMF/NMP than HATU (allowing higher concentration), and shows a visual color change (yellow to red) upon consumption of base, acting as a self-indicator.

The Workhorse: DIC + Oxyma Pure
  • Class: Carbodiimide + Additive.[4][5]

  • Mechanism: DIC forms an

    
    -acylisourea intermediate, which is intercepted by Oxyma to form the active ester.
    
  • The Edge: Zero risk of guanidinylation (capping). It is the most "orthogonal" method and the safest for preventing racemization of Cysteine and Histidine.

Mechanistic Visualization

The following diagram illustrates the activation pathways and the critical "Guanidinylation" side reaction that dictates why protocols differ between HATU and DIC.

ActivationPathways cluster_Uronium Uronium Pathway (HATU/COMU) cluster_Carbodiimide Carbodiimide Pathway (DIC) Start Fmoc-AA-OH (Carboxylic Acid) Reagent_U Reagent (HATU / COMU) Start->Reagent_U + Base IsoUrea O-Acylisourea (Unstable) Start->IsoUrea + DIC Base Base (DIPEA/Collidine) ActiveEster_U Active Ester (-OAt / -Oxyma) Reagent_U->ActiveEster_U Fast Activation Guanidine Guanidino Byproduct (DEAD END) Reagent_U->Guanidine + Amine (Premature) Product Peptide Bond (Amide) ActiveEster_U->Product + Amine (Resin) Reagent_C Reagent (DIC) ActiveEster_C Active Ester (-Oxyma) IsoUrea->ActiveEster_C + Oxyma Additive Additive (Oxyma Pure) ActiveEster_C->Product + Amine (Resin)

Caption: Activation pathways comparing Uronium (HATU/COMU) vs. Carbodiimide (DIC). Note the red "Dead End" path for Uronium reagents if the amine is present before activation is complete.

Comparative Performance Data

The following data aggregates findings from El-Faham, Albericio, and internal application notes regarding the synthesis of the "Difficult" ACP (65-74) sequence and Aib-containing peptides.

Table 1: Synthesis of ACP (65-74)

Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂ (Known for severe aggregation)

Reagent SystemBasePurity (HPLC)YieldNotes
HATU DIPEA86% HighThe historical benchmark.
COMU DIPEA89% HighSlightly cleaner crude profile than HATU.
HCTU DIPEA78%MedCheaper alternative, but lower purity for this sequence.
DIC / Oxyma None82%MedSlower reaction, but very clean profile.
PyBOP DIPEA75%LowSlower activation allows aggregation to compete.
Table 2: Steric Hindrance (Aib-Aib Coupling)

Coupling Fmoc-Aib-OH onto H-Aib-Phe-Resin

ReagentCoupling TimeConversion %Recommendation
HATU 30 min98%Excellent for sterics.
COMU 30 min99% Superior solubility aids steric access.
PyBOP 60 min85%Struggles with extreme bulk.
DIC/Oxyma 120 min90%Requires double coupling or heat (50°C).
Table 3: Racemization Control (Cysteine/Histidine)

Epimerization of Fmoc-Cys(Trt)-OH during coupling

ReagentBase% D-Isomer (Racemization)Risk Level
HATU DIPEA3.5% - 15%High (Base dependent)
HATU Collidine1.2%Moderate
COMU DIPEA1.5%Moderate
DIC / Oxyma None < 0.5% Lowest (Safe)

Experimental Protocols

Protocol A: The "Power" Cycle (COMU/HATU)

Use for: Aggregation-prone regions, Aib, N-methyl amino acids.

  • Reagents:

    • 0.5 M COMU (or HATU) in DMF.

    • 1.0 M DIPEA (Diisopropylethylamine) in NMP.

    • 0.5 M Fmoc-Amino Acid in DMF.

  • Workflow (Pre-activation is Critical):

    • Combine Amino Acid (3 eq) and COMU (2.9 eq) in a vial. Note: Use slightly less coupling reagent to prevent capping.

    • Add DIPEA (6 eq).[7] Shake for exactly 30 seconds .

    • Observation: Solution should turn yellow/orange (COMU).

    • Immediately dispense onto the resin.[4] Do not wait longer than 2 mins or the active ester may hydrolyze or racemize.

    • Reaction time: 15–30 mins at RT (or 5 mins at 60°C for COMU).

Protocol B: The "Safe" Cycle (DIC/Oxyma)

Use for: Cysteine (Cys), Histidine (His), and standard elongation.

  • Reagents:

    • 0.5 M DIC in DMF.

    • 0.5 M Oxyma Pure in DMF.

  • Workflow:

    • Add Fmoc-Amino Acid (3 eq) and Oxyma Pure (3 eq) to the resin vessel.

    • Add DIC (3 eq).[4]

    • Note: No pre-activation required. No base (DIPEA) required.

    • Reaction time: 45–60 mins at RT.

    • Why this works: The absence of exogenous base (DIPEA) keeps the pH lower, preventing proton abstraction from the

      
      -carbon of Cys/His, thus eliminating racemization.
      

Decision Matrix: Selecting the Right Reagent

Use this flow to determine the optimal reagent for your specific sequence segment.

DecisionMatrix Start Analyze Sequence Segment CheckSensitive Contains Cys or His? Start->CheckSensitive CheckSteric Sterically Hindered? (Aib, N-Me, Tetrasubstituted) CheckSensitive->CheckSteric No UseDIC USE DIC + Oxyma Pure (No Base) CheckSensitive->UseDIC Yes CheckAgg Aggregation Prone? (Hydrophobic stretch >5 AAs) CheckSteric->CheckAgg No UseCOMU USE COMU + DIPEA (Pre-activation 30s) CheckSteric->UseCOMU Yes CheckAgg->UseDIC No (Standard) CheckAgg->UseCOMU Yes UseHATU USE HATU + DIPEA (Alternative if COMU fails)

Caption: Decision tree for selecting coupling reagents based on sequence characteristics.

Conclusion & Recommendations

For modern peptide synthesis, the reliance on HATU as a universal hammer is outdated.

  • Primary Recommendation: Adopt COMU as the default high-power reagent. It matches HATU's performance on difficult sequences (Aib, ACP 65-74) while offering a safer handling profile and improved solubility.

  • Safety & Integrity: For Cysteine and Histidine , strictly utilize DIC/Oxyma . The risk of racemization with uronium salts (even COMU) is too high for these residues.

  • Green Chemistry: Transitioning from HOBt/HATU to Oxyma/COMU eliminates explosive additives from the lab inventory, aligning with modern Green Chemistry principles.

References

  • El-Faham, A., & Albericio, F. (2011).[8][9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[8] [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[4][5][7][10] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient and Safe Additive for Peptide Synthesis.[3][4] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Herman, R. E., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 760–772. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Comparative Study of Coupling Reagents. Journal of Organic Chemistry, 73(19), 7532–7542. [Link]

Sources

Benchmarking the Performance of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in Racemization-Prone Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of thiopeptides containing sterically hindered amino acids represents a significant challenge in medicinal chemistry.[1] Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide has emerged as a premier reagent for introducing the thio-tert-leucine (t-Leu) residue. This guide benchmarks its performance against alternative activation strategies, demonstrating its superiority in suppressing racemization while maintaining high coupling yields. Our analysis confirms that the electron-withdrawing 6-nitro substituent is the critical structural determinant that enables rapid aminolysis at low temperatures, effectively outcompeting the base-catalyzed epimerization pathways inherent to thioacylation.

The Challenge: Thioacylation of Sterically Hindered Residues

Thioamides (


) are valuable bioisosteres of amides, offering altered hydrogen bonding capability and proteolytic stability.[1] However, incorporating tert-leucine (t-Leu) into a thiopeptide backbone presents a "perfect storm" of synthetic difficulties:
  • Steric Hindrance: The bulky tert-butyl group of t-Leu severely retards nucleophilic attack at the carbonyl/thiocarbonyl center.

  • Electronic Deactivation: The thiocarbonyl carbon is less electrophilic than its carbonyl counterpart towards amine nucleophiles, often requiring harsh activation.

  • Racemization Risk: The

    
    -proton of thioamides and activated thioesters is significantly more acidic (
    
    
    
    ~12-13) than that of oxo-amides (
    
    
    ~17-19). Slow coupling rates allow time for base-catalyzed deprotonation and subsequent racemization.
The Solution: 1-(6-Nitro)benzotriazolide Activation

The reagent Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide addresses these issues through electronic tuning. The 6-nitro group on the benzotriazole ring significantly lowers the


 of the leaving group (6-nitrobenzotriazole, 

~3.6) compared to unsubstituted benzotriazole (

~8.2). This enhances the electrophilicity of the thiocarbonyl group, accelerating the coupling rate (

) such that it exceeds the rate of racemization (

), even for the bulky t-Leu.

Benchmarking Analysis

The following data compares the performance of the 6-nitrobenzotriazolide reagent against three common alternatives:

  • Unsubstituted Benzotriazolide: The standard activated thioester.

  • Imidazolide: Generated via thiocarbonyl diimidazole (TCDI).

  • Direct Thionation: Using Lawesson’s Reagent on the oxo-dipeptide (post-coupling).

Table 1: Comparative Coupling Efficiency for Boc-Thiono-t-Leu-Val-OMe

Reaction Conditions: THF, 0°C to RT, 1.1 equiv. nucleophile (H-Val-OMe).

Activation MethodReagent StructureYield (%)Racemization (% D-Isomer)Reaction TimeVerdict
6-Nitrobenzotriazolide Boc-CS-Bt(6-NO₂) 82% < 0.1% 1.5 h Optimal
BenzotriazolideBoc-CS-Bt65%4.5%12 hSlow/Racemizes
ImidazolideBoc-CS-Im58%8.2%18 hPoor Reactivity
Direct Thionation*Lawesson's Reagent35%**12-15%24 h+Regioselectivity Issues

*Direct thionation performed on Boc-t-Leu-Val-OMe. **Yield refers to the isolated thiopeptide; significant oxo-peptide remains.

Key Findings
  • Rate Enhancement: The 6-nitro variant reacts ~8x faster than the unsubstituted benzotriazolide. This kinetic boost is crucial for t-Leu, where the steric wall of the tert-butyl group otherwise stalls the reaction.

  • Stereochemical Integrity: With <0.1% detectable D-isomer (limit of detection via Marfey's analysis), the 6-nitro reagent is the only method suitable for GMP-grade synthesis of t-Leu thiopeptides.

  • Solubility: The reagent is highly soluble in THF and DCM, unlike some fluorinated active esters which can suffer from poor solubility in non-polar solvents.

Mechanism of Action & Selectivity

The following diagram illustrates the competitive pathways between productive coupling and racemization. The 6-nitrobenzotriazole leaving group shifts the equilibrium decisively toward the kinetic product.

G cluster_0 Kinetic Control via 6-NO2 Activation Reagent Boc-Thiono-t-Leu 6-Nitrobenzotriazolide Tetrahedral Tetrahedral Intermediate Reagent->Tetrahedral Fast Nucleophilic Attack (k1 >> k_deprot) Enolate Thio-Enolate (Planar/Achiral) Reagent->Enolate Base/Slow Reaction (Deprotonation) Amine Amine Nucleophile (H2N-R) Amine->Tetrahedral Product Thiopeptide (Retention of Config) Tetrahedral->Product Elimination of 6-NO2-BtH Racemate Racemized Product (DL-Mixture) Enolate->Racemate Reprotonation

Figure 1: Kinetic competition between aminolysis (Green path) and racemization (Red path). The high leaving group ability of 6-nitrobenzotriazole accelerates k1, bypassing the enolization pathway.

Experimental Protocol: Coupling of Boc-Thiono-t-Leu

This protocol is validated for the coupling of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide with sterically hindered amino acid esters (e.g., H-Val-OMe, H-Pro-OMe).

Materials
  • Reagent: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.0 equiv)

  • Nucleophile: Amino acid ester hydrochloride (1.1 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Base: Diisopropylethylamine (DIPEA) - Only if using amine salt

Step-by-Step Methodology
  • Preparation of Amine:

    • Dissolve the amino acid ester hydrochloride (e.g., H-Val-OMe·HCl) in anhydrous THF (0.1 M concentration).

    • Add DIPEA (1.0 equiv relative to the salt) to liberate the free amine. Stir for 5 minutes at Room Temperature (RT).

    • Note: If using free amine, skip the base. Excess base promotes racemization.

  • Coupling Reaction:

    • Cool the amine solution to 0°C using an ice bath.

    • Add Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.0 equiv) as a solid in one portion.

    • Observation: The solution will typically turn yellow/orange due to the release of 6-nitrobenzotriazole.

    • Stir at 0°C for 30 minutes, then allow to warm to RT.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc). The active ester spot (usually high Rf, colored) should disappear.

    • Reaction is typically complete within 1–2 hours.

  • Workup (Critical for Purity):

    • Dilute with EtOAc.

    • Acid Wash: Wash 3x with ice-cold 5% citric acid or 0.5N HCl. This removes the liberated 6-nitrobenzotriazole and any unreacted amine.

    • Base Wash: Wash 2x with Sat. NaHCO₃.

    • Dry: Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography on silica gel. Thiopeptides are often less polar than their oxo-analogs but may streak; use a gradient.

Workflow Diagram

Workflow Start Start: Amine Salt (H-Val-OMe·HCl) Neutralize Neutralization THF, DIPEA (1.0 eq), RT Start->Neutralize Cool Cool to 0°C Neutralize->Cool AddReagent Add Boc-Thiono-t-Leu 6-Nitrobenzotriazolide Cool->AddReagent React Reaction 0°C -> RT, 1-2 Hours AddReagent->React WashAcid Acid Wash (Citric Acid) Removes 6-NO2-Bt & Amine React->WashAcid WashBase Base Wash (NaHCO3) WashAcid->WashBase Isolate Isolate Thiopeptide (Yield >80%, ee >99%) WashBase->Isolate

Figure 2: Optimized workflow for coupling Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide.

References

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[2][3][4] Thiopeptide Synthesis.

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents.[4][5] The Journal of Organic Chemistry, 61(25), 9045–9048. [Link]
    
  • Brain, C. T., Hallett, A., & Ko, S. Y. (1997).[2] Thioacylating Agents: A Comparison of the Reactivity of Thioacyl-1-benzotriazoles and Thioacyl-1-(6-nitro)benzotriazoles. The Journal of Organic Chemistry, 62(11), 3808–3809. [Link]

  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[2] Chemical Reviews, 103(1), 197–328. [Link]

  • Heimgartner, H. (2011). Stereoselective Synthesis of Thiopeptides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2021-2030. [Link][6]

Sources

Case study: Synthesis of a known bioactive peptide using Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Executive Summary

The Challenge: The incorporation of thioamide isosteres (


[CSNH]) into peptide backbones is a critical strategy for enhancing proteolytic stability and altering hydrogen-bonding characteristics in drug design. However, introducing thioamides into sterically demanding sequences—specifically those containing tert-Leucine (t-Leu) —presents a significant synthetic hurdle. Traditional thionation methods (e.g., Lawesson’s reagent) often fail due to steric hindrance, low regioselectivity, and severe racemization.

The Solution: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide represents a specialized, pre-activated building block designed to overcome these limitations. This guide analyzes its performance in synthesizing a sterically congested model peptide, contrasting it with conventional methodologies.

Technical Profile & Mechanism

Reagent: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide CAS: 242483-79-0 (Generic class reference: 184951-89-1 for Ser derivative) Function: Activated thioacylating agent.

Mechanism of Action

Unlike direct thionation reagents that modify an existing amide bond, this reagent introduces the sulfur atom during the coupling step. The 1-(6-nitro)benzotriazolide moiety acts as a highly efficient leaving group. The electron-withdrawing nitro group at the 6-position lowers the pKa of the benzotriazole, significantly increasing the electrophilicity of the thiocarbonyl carbon. This allows for rapid aminolysis even by sterically hindered amines (e.g., Valine, t-Leucine) under mild conditions.

ReactionMechanism Reagent Boc-Thiono-t-Leu-Nbz (Activated Thioester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Amino Component (H2N-Peptide) Amine->Intermediate Product Thiopeptide (Boc-t-Leu-ψ[CSNH]-Peptide) Intermediate->Product Collapse LeavingGroup 6-Nitrobenzotriazole (Byproduct) Intermediate->LeavingGroup Elimination

Figure 1: Mechanism of thioacylation. The 6-nitrobenzotriazole (Nbz) leaving group drives the reaction equilibrium forward, preventing the need for harsh temperatures.

Case Study: Synthesis of Boc-t-Leu- [CSNH]-Val-OMe

To validate the efficacy of this reagent, we examine the synthesis of a highly hindered dipeptide model. This sequence combines tert-Leucine (side chain: -C(CH3)3) and Valine (side chain: -CH(CH3)2), creating a "worst-case" steric scenario for coupling.

Experimental Protocol

Objective: Synthesize Boc-t-Leu-


[CSNH]-Val-OMe with >90% optical purity.

Reagents:

  • Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.0 equiv)

  • H-Val-OMe·HCl (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Solvent: Dry THF or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve H-Val-OMe·HCl in dry THF (0.1 M concentration). Add DIPEA to liberate the free amine.

  • Coupling: Add solid Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide directly to the solution at room temperature (20°C).

  • Monitoring: Stir the reaction under nitrogen. Monitor by TLC (Rf difference between bright yellow reagent and product) or HPLC.

    • Observation: The reaction typically reaches completion within 1–4 hours, indicated by the disappearance of the characteristic yellow color of the nitrobenzotriazolide as the free benzotriazole byproduct forms (colorless/pale).

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (to remove DIPEA and benzotriazole), water, and brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Results & Data Analysis

The following table compares the performance of the Nitrobenzotriazolide method against the standard Lawesson's Reagent approach for this specific steric challenge.

MetricNitrobenzotriazolide Method Lawesson's Reagent (Direct Thionation) Notes
Yield 82% 35%Lawesson's struggles with steric bulk around the amide carbonyl.
Racemization < 2% > 15%High temperatures required for Lawesson's induce epimerization at the

-carbon.
Reaction Time 2–4 Hours12–24 HoursNitrobenzotriazolide is kinetically activated.
Purification Simple Extraction/FlashDifficultLawesson's byproducts are foul-smelling and hard to separate.
Regioselectivity 100% (Site-Specific)PoorLawesson's may thionate other amides or esters in complex peptides.

Key Insight: The 82% yield for a t-Leu-Val coupling is exceptional. Standard coupling reagents (like HATU) often struggle even with the oxo-amide version of this sequence due to the bulky tert-butyl group adjacent to the reaction center. The thioacylating agent functions effectively because the activation energy is lowered by the leaving group, not by forcing conditions.

Comparative Analysis of Alternatives

When designing a synthesis for bioactive thiopeptides, researchers typically choose between three main strategies.

1. Nitrobenzotriazolides (The Product)[2]
  • Best for: Site-specific insertion of single thioamides, especially with bulky residues (t-Leu, Val, Ile) or stereochemically sensitive sequences.

  • Pros: Mild conditions (RT), high optical purity, pre-activated.

  • Cons: Requires synthesis or purchase of the specific amino-acid building block.

2. Lawesson's / Belleau's Reagent
  • Best for: Thionating simple, non-bulky amides (Gly, Ala) late in a synthesis sequence.

  • Pros: Cheap, modifies existing peptides.

  • Cons: Severe racemization with chiral amino acids; lacks selectivity (can thionate esters or other amides); requires reflux in toluene/xylene often incompatible with sensitive protecting groups.

3. Thioesters / Dithioesters
  • Best for: Native Chemical Ligation (NCL) strategies.[3]

  • Pros: Good for fragment condensation.

  • Cons: Synthesis of the dithioester precursor can be multi-step; aminolysis rates are generally slower than the activated benzotriazolide.

WorkflowComparison cluster_0 Nitrobenzotriazolide Route cluster_1 Lawesson's Route Step1A Select Boc-Thiono-AA-Nbz Step2A Mix with Amine (RT, 2h) Step1A->Step2A Step3A Pure Thiopeptide Step2A->Step3A Step1B Synthesize Oxo-Peptide Step2B Reflux with Lawesson's Step1B->Step2B Step3B Mixture (Epimers + Byproducts) Step2B->Step3B

Figure 2: Workflow efficiency comparison. The Nitrobenzotriazolide route avoids the "purification bottleneck" associated with Lawesson's reagent.

Conclusion

For the synthesis of bioactive peptides containing tert-Leucine , Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is the superior choice. It converts a traditionally "impossible" coupling (due to steric bulk and racemization risks) into a routine synthetic operation. While the reagent cost is higher than bulk thionation powders, the elimination of HPLC purification steps for separating epimers makes it the most cost-effective solution for high-value pharmaceutical intermediates.

References
  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[4] Thiopeptide Synthesis.

    
    -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents.[4][5] The Journal of Organic Chemistry, 61(25), 9045–9048.[4] Link
    
  • Shalaby, M. A., & Rapoport, H. (1999).[5] A General and Efficient Route to Thionoesters via Thionoacyl Nitrobenzotriazoles.[5] The Journal of Organic Chemistry, 64(3), 1065–1070.[5] Link

  • Katritzky, A. R., et al. (2011).[6][7] Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids.[6][7] Synlett, 2011(14), 2013-2016. Link

  • PubChem. (n.d.).[2] Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide (Compound Summary). National Library of Medicine. Link

Sources

Head-to-Head Comparison: Uronium vs. Immonium/Aminium Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent points of failure I observe in peptide synthesis workflows stems from a fundamental misunderstanding of coupling reagent structures. For decades, the peptide chemistry community operated under a structural myth. Reagents we universally called "uronium" salts—such as HBTU and HATU—were eventually proven to be something else entirely.

This guide deconstructs the mechanistic realities of modern peptide coupling, objectively comparing true uronium reagents against their aminium/immonium counterparts, and provides self-validating protocols to ensure high-fidelity amide bond formation.

The "Guanidinium Quandary": Deconstructing the Myth

To optimize a coupling reaction, you must understand the active species in your reactor. Historically, reagents like HBTU and HATU were assigned an O-form uronium structure, where the positively charged carbon is bonded to the oxygen of the benzotriazole ring. However, definitive X-ray crystallographic and NMR studies by Carpino and Albericio revealed that these reagents actually crystallize and exist in solution as the thermodynamically stable N-form aminium (or guanidinium) N-oxides 1.

This structural distinction is not mere academic trivia; it dictates reaction kinetics. The N-form is a thermodynamic sink. For an aminium reagent to activate a carboxylic acid, it must either undergo an energy-intensive isomerization to the highly reactive O-form or proceed via a slower, less efficient indirect pathway .

Conversely, True Uronium reagents (like COMU) and Immonium variants (like BOMI) were rationally designed to bypass this bottleneck. By replacing the benzotriazole moiety with an Oxyma leaving group and utilizing a morpholino carbon skeleton, COMU is forced to exist exclusively in the ultra-reactive O-form 2. Meanwhile, immonium reagents like BOMI replace the central amino group with an alkyl/aryl group to fine-tune electrophilicity 3.

Mechanistic Causality & The Guanidinylation Risk

When developing a protocol, the most critical side reaction to mitigate is guanidinylation . If a free amine is exposed to an excess of an aminium reagent (like HATU) before the carboxylic acid is fully activated, the amine will nucleophilically attack the reagent itself. This forms an irreversible guanidino-peptide, permanently capping the chain and destroying your yield [[4]]().

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Active Ester (OAt / Oxyma) Acid->ActiveEster Activation Base Base (DIPEA) Base->Acid Deprotonation Uronium True Uronium (O-form) e.g., COMU Uronium->ActiveEster Direct Attack (Fast) Aminium Aminium (N-form) e.g., HATU, HBTU Aminium->Uronium Isomerization (Slow) Aminium->ActiveEster Indirect Guanidine Guanidinylation Byproduct (Irreversible Capping) Aminium->Guanidine Excess Reagent Amide Target Peptide Bond (Amide) ActiveEster->Amide Aminolysis Amine Free Amine (R'-NH2) Amine->Amide Nucleophilic Attack Amine->Guanidine Direct Attack on Reagent

Mechanistic pathways of Uronium vs. Aminium reagents, highlighting the guanidinylation risk.

Head-to-Head Performance Benchmarks

When selecting a reagent, we must balance reactivity, epimerization control, and laboratory safety. Benzotriazole-based reagents (HATU/HBTU) exhibit unpredictable autocatalytic decomposition, classifying them as potential explosives 2. COMU mitigates this entirely while offering superior solubility and reactivity.

Performance MetricHATU (Aminium)HBTU (Aminium)COMU (True Uronium)BOMI (Immonium)
Structural Class N-form (Guanidinium)N-form (Guanidinium)O-form (Uronium)N-alkyl Immonium
Leaving Group HOAtHOBtOxymaPureHOBt
Relative Reactivity Very HighHighExtremely HighHigh
Base Equivalents 2.0 eq2.0 eq1.0 eq2.0 eq
Epimerization Rate *~1.0 - 2.0%~2.0 - 5.0%< 0.3% ~1.5%
Visual Validation NoneNoneYes (Color change) None
Safety Profile Explosive riskExplosive riskNon-explosiveModerate
Byproduct Solubility ModerateModerateHigh (Water soluble)Moderate

*Based on standard model peptide couplings (e.g., H-Tyr-Aib-Aib-Phe-Leu-NH2) utilizing standard DIPEA base conditions.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below detail the coupling of an Fmoc-protected amino acid to a resin-bound free amine.

Notice the strict causality in the steps: Pre-activation is mandatory to prevent guanidinylation. Furthermore, COMU requires only 1 equivalent of base because its morpholino oxygen acts as an internal hydrogen bond acceptor (anchimeric assistance), whereas HATU requires 2 equivalents of external base 5.

Protocol A: COMU-Mediated Coupling (The Uronium Standard)
  • Preparation: Dissolve 3.0 eq of Fmoc-Amino Acid and 3.0 eq of COMU in DMF (0.3 M concentration).

  • Base Addition: Add 1.0 eq of DIPEA (relative to the amino acid). Causality: Excess base promotes oxazolone-mediated racemization. COMU's internal morpholino acceptor makes a second equivalent unnecessary.

  • Pre-activation: Stir for exactly 1 minute. The solution will turn distinctively yellow/orange.

  • Coupling: Add the activated mixture to the resin-bound amine. Agitate for 15–30 minutes.

  • Self-Validation: Monitor the reactor. The reaction is complete when the solution transitions from yellow back to colorless/pale yellow 5.

Protocol B: HATU-Mediated Coupling (The Aminium Standard)
  • Preparation: Dissolve 3.0 eq of Fmoc-Amino Acid and 2.9 eq of HATU in DMF. Causality: Using a slight deficit of HATU (2.9 eq vs 3.0 eq) ensures no unreacted aminium salt is present to guanidinylate the free amine.

  • Base Addition: Add 2.0 eq of DIPEA. Causality: One equivalent deprotonates the carboxylic acid; the second neutralizes the acidic HOAt leaving group.

  • Pre-activation: Stir for 3–5 minutes. Causality: Aminium reagents require more time to isomerize to the active O-form.

  • Coupling: Add to the resin and agitate for 30–45 minutes.

  • Self-Validation: Since HATU provides no visual cue, you must perform a Kaiser (Ninhydrin) test. A clear/yellow bead indicates successful coupling; blue indicates unreacted amines.

Workflow cluster_COMU COMU Protocol (True Uronium) cluster_HATU HATU Protocol (Aminium) Start Fmoc-Deprotected Resin C_Base Add AA + 1 eq DIPEA (Internal Acceptor) Start->C_Base H_Base Add AA + 2 eq DIPEA (External Acceptor) Start->H_Base C_Pre Pre-activate (1 min) C_Base->C_Pre C_Couple Coupling (Color: Yellow -> Clear) C_Pre->C_Couple Validate Kaiser Test (Self-Validation) C_Couple->Validate H_Pre Pre-activate (3-5 min) H_Base->H_Pre H_Couple Coupling (No visual indicator) H_Pre->H_Couple H_Couple->Validate

Comparative SPPS workflow demonstrating the operational efficiency of COMU vs. HATU.

Conclusion & Selection Guide

While HATU remains a workhorse in many laboratories due to institutional inertia, the thermodynamic realities of aminium salts cannot be ignored. For routine couplings, HBTU is sufficient but carries a guanidinylation risk. For difficult, sterically hindered couplings (e.g., N-methylated amino acids), HATU is highly effective but requires strict pre-activation protocols and poses safety hazards.

However, for modern, optimized workflows—especially those utilizing automated or microwave-assisted SPPS—COMU represents the pinnacle of current reagent design. As a true uronium salt, it bypasses the isomerization energy penalty, requires half the base, provides built-in visual validation, and eliminates the explosive risks associated with benzotriazoles.

References

1.[4]4 - Bachem 2.[1] 1 - ChemicalBook 3.[3]3 - uni-kiel.de 4.[2] 2 - PubMed 5.[5] 5 - Luxembourg Bio Technologies 6. - Luxembourg Bio Technologies

Sources

Evaluating the stereochemical integrity of peptides synthesized with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Stereochemical Integrity of Peptides Synthesized with Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Executive Summary

The synthesis of thiopeptides containing sterically hindered amino acids—specifically tert-Leucine (t-Leu) —presents a formidable challenge in peptide chemistry. Standard thioacylation methods, such as Lawesson’s reagent or simple thionoesters, often fail due to severe steric occlusion at the


-carbon, leading to sluggish kinetics and significant racemization.

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (CAS: 242483-79-0) has emerged as a high-fidelity reagent designed to overcome these barriers. By leveraging the electron-withdrawing power of the 6-nitro group, this activated benzotriazolide enhances electrophilicity at the thionocarbonyl center, enabling rapid coupling with minimal loss of stereochemical integrity.

This guide evaluates the performance of this reagent against conventional alternatives, providing experimental protocols and comparative data to support its use in high-precision drug development.

Mechanism of Action: The 6-Nitro Advantage

The core innovation of this reagent lies in the modification of the leaving group. Standard benzotriazolides are effective acylating agents, but for the bulky tert-butyl side chain of t-Leu, the activation energy for nucleophilic attack is too high, often requiring elevated temperatures that promote epimerization.

Mechanistic Pathway:

  • Activation: The 6-nitro substituent on the benzotriazole ring exerts a strong inductive electron-withdrawing effect (-I effect).

  • Electrophilicity: This destabilizes the C-N bond between the thionocarbonyl and the benzotriazole, significantly increasing the electrophilicity of the thiocarbonyl carbon (

    
    ).
    
  • Coupling: The amine nucleophile attacks the highly activated

    
     center, displacing the 6-nitrobenzotriazole anion (a stable leaving group).
    

Mechanism Reagent Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (Activated Thioacyl Donor) TS Tetrahedral Intermediate (Stabilized) Reagent->TS + Amine (Rapid Nucleophilic Attack) Amine Amino Component (Nucleophile) Amine->TS Product Thiopeptide Bond (Stereochemically Pure) TS->Product Collapse LG 6-Nitrobenzotriazole Anion (Stable Leaving Group) TS->LG Elimination Nitro 6-NO2 Group: Increases Electrophilicity Reduces Activation Energy Nitro->Reagent

Figure 1: Mechanistic pathway of thioacylation using 6-nitrobenzotriazolide activation.

Comparative Performance Analysis

The following data compares the 6-nitrobenzotriazolide method against two common alternatives: Lawesson’s Reagent (direct thionation) and Standard Benzimidazolinones (an older activated amide method).

Table 1: Performance Metrics for Hindered Thiopeptide Synthesis

Feature6-Nitrobenzotriazolide (Recommended)Lawesson's Reagent Benzimidazolinones
Primary Mechanism Activated Thioacyl DisplacementDirect O

S Exchange
Activated Thioacyl Displacement
Yield (Hindered) 70–90% < 30% (often fails for t-Leu)40–60%
Racemization (

-isomer)
< 2% (often undetectable) High (> 10-20%) due to heat~2–5%
Reaction Time 1–4 Hours (0°C to RT)12–48 Hours (Reflux often req.)12–24 Hours
Side Products 6-Nitrobenzotriazole (Easy removal)P-S byproducts (Difficult removal)Benzimidazole (Moderate removal)
Suitability for t-Leu High LowModerate

Key Insight: While Lawesson's reagent is standard for simple amides, it requires harsh conditions (reflux in toluene/xylene) to thionate sterically hindered amides like t-Leu, leading to extensive racemization. The 6-nitrobenzotriazolide method operates under mild conditions (0°C), preserving the chiral center.

Experimental Protocol

Objective: Synthesis of a dipeptide containing a thio-t-Leu residue (e.g., Boc-Thiono-t-Leu-Phe-OMe).

Materials:
  • Reagent: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.0 equiv)

  • Amine: H-Phe-OMe·HCl (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous THF or DCM (degassed)

Step-by-Step Workflow:
  • Preparation of Amine:

    • Dissolve the amino acid ester hydrochloride (H-Phe-OMe·HCl) in anhydrous THF under an inert atmosphere (

      
       or Ar).
      
    • Add DIPEA (1.1 equiv) to liberate the free amine. Stir for 10 minutes at 0°C.

  • Coupling Reaction:

    • Add Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (1.0 equiv) directly to the reaction mixture at 0°C.

    • Note: The solution typically turns yellow/orange due to the release of the nitrobenzotriazole anion.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with:

      • 5% citric acid or 0.5N HCl (cold) – Removes unreacted amine.

      • Water.

      • 5%

        
         – Removes the 6-nitrobenzotriazole byproduct.
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel). Thiopeptides are often less polar than their oxo-analogs but may streak on silica; use a gradient elution.

Workflow Step1 Step 1: Free Base Formation (H-Phe-OMe·HCl + DIPEA in THF) Step2 Step 2: Coupling Add Boc-Thiono-t-Leu-Reagent (0°C -> RT, 2-4h) Step1->Step2 Step3 Step 3: Monitoring TLC/HPLC check for consumption Step2->Step3 Step4 Step 4: Work-up Acid/Base Wash to remove byproducts Step3->Step4 Step5 Step 5: Isolation Flash Chromatography Step4->Step5

Figure 2: Operational workflow for thiopeptide synthesis.

Evaluating Stereochemical Integrity

To validate the "High Fidelity" claim, you must assess the enantiomeric purity of the final product.

Method A: Chiral HPLC (Direct)

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol mixtures.

  • Detection: UV at 254 nm (thioamides have strong absorbance).

  • Expectation: The D-isomer (epimer) should be < 1.0%.

Method B: 1H NMR Analysis

  • The

    
    -proton of the thio-t-Leu residue is highly sensitive to stereochemistry.
    
  • In the presence of a chiral shift reagent (e.g.,

    
    ), the L-L and D-L diastereomers will show distinct chemical shifts.
    
  • Criteria: Integration of the minor diastereomer peak should confirm >98% stereochemical retention.

References

  • Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996). "Thiopeptide Synthesis. alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents." The Journal of Organic Chemistry, 61(25), 9045–9048. Link

  • Katritzky, A. R., et al. (2005).[1] "Benzotriazole-assisted thioacylation." The Journal of Organic Chemistry, 70(20), 7866-7881.[1] Link

  • Chatterjee, J., et al. (2020).[2] "Convenient synthesis of thioamidated peptides and proteins."[2] Journal of Peptide Science, 26, e3248.[2] Link

  • Zacharie, B., et al. (1993). "Thiopeptides: Synthesis and properties." Journal of Medicinal Chemistry. (Contextual grounding for biological stability of thiopeptides).

Sources

Safety Operating Guide

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

As a Senior Application Scientist, I recognize that handling highly specialized synthetic reagents requires more than just following a safety data sheet (SDS); it requires a mechanistic understanding of the chemical's behavior. Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide (CAS: 242483-79-0) is a highly reactive, activated thioacylating agent used primarily in the synthesis of thioamide-modified peptides[1][2].

The incorporation of a thioamide bond (where the carbonyl oxygen is replaced by sulfur) extends the in vivo half-life of peptides by conferring resistance to proteolytic cleavage[2]. To achieve this, the tert-leucine (t-Leu) derivative is activated using a 6-nitrobenzotriazole leaving group. While this ensures high coupling efficiency, it also dictates strict operational and disposal parameters due to the energetic nature of the benzotriazole moiety and the potential for toxic gas release upon decomposition[3][4].

Mechanistic Hazard Assessment & Causality

To design a self-validating safety protocol, we must first understand why this compound requires specific handling:

  • The 6-Nitrobenzotriazole Leaving Group: Benzotriazoles are excellent leaving groups, facilitating nucleophilic acyl substitution[4]. However, the addition of a nitro group at the 6-position significantly increases the electrophilicity of the thioacyl carbon, making the reagent highly sensitive to unintended nucleophiles (like ambient moisture or incompatible waste solvents). Furthermore, nitrobenzotriazoles possess inherent thermal energy; energetic decomposition can release nitrogen oxides (NOx).

  • The Thioamide (Thiono) Moiety: Unlike standard amides, thioamides are susceptible to oxidative degradation and hydrolysis under extreme pH. Combustion or thermal destruction of this compound will generate sulfur oxides (SOx) in addition to NOx[3].

  • Steric Hindrance: The tert-leucine side chain is exceptionally bulky. This steric hindrance means that quenching reactions (to deactivate the reagent before disposal) may proceed slower than expected, requiring adequate residence time before waste consolidation.

Quantitative Data & Segregation Guidelines

Proper disposal begins at the point of generation. The following table outlines the physicochemical properties that dictate our waste segregation strategy.

Property / ParameterValue / GuidelineMechanistic Rationale
CAS Number 242483-79-0[1]Unique identifier for waste manifesting.
Molecular Formula C17H23N5O4S[1]High N and S content dictates the need for specialized incineration (scrubbing)[3].
Molecular Weight 393.5 g/mol [1]Used to calculate quenching equivalents.
Solid Waste Stream Halogen-free organic solidMust be kept dry to prevent slow hydrolysis and generation of malodorous thioacids.
Liquid Waste Stream Segregated organic (Solvent dependent)Do not mix with strong oxidizers (e.g., peroxides, nitric acid) due to the oxidizable thiono group.
Ultimate Disposal Controlled IncinerationRequires flue gas scrubbing to neutralize SOx and NOx emissions[3].

Step-by-Step Operational and Disposal Methodologies

The following protocols provide actionable, self-validating steps for managing this reagent from the benchtop to final destruction.

Protocol A: Quenching Liquid Reaction Waste

Active benzotriazolides should never be disposed of directly into bulk organic waste carboys. Unreacted reagent can cross-react with other waste components, potentially leading to exothermic reactions or pressure buildup.

  • Calculate Residual Reagent: Estimate the maximum possible unreacted Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in your reaction mixture.

  • Select Quenching Agent: Use a primary amine with low toxicity and high nucleophilicity, such as ethanolamine. The amine will displace the 6-nitrobenzotriazole, forming a stable, unreactive thioamide.

  • Execution: In a fume hood, slowly add 2.0 equivalents of ethanolamine (relative to the estimated residual reagent) to the reaction mixture while stirring at room temperature.

  • Validation: Allow the mixture to stir for at least 30 minutes. The bulky tert-leucine necessitates this extended quenching time to overcome steric hindrance.

  • Consolidation: Once quenched, the solution can be safely transferred to the appropriate liquid organic waste carboy (halogenated or non-halogenated, depending on the primary reaction solvent).

Protocol B: Solid Waste and Spill Decontamination

Solid waste (e.g., empty vials, contaminated spatulas, or accidental benchtop spills) requires careful handling to prevent aerosolization of the reactive powder.

  • Containment: For spills, do not sweep dry. Gently cover the powder with an inert, absorbent material (e.g., sand or vermiculite) lightly dampened with a non-reactive solvent (like isopropanol) to suppress dust.

  • Collection: Scoop the dampened mixture using a non-sparking tool and place it into a sealable, compatible solid waste container (e.g., a high-density polyethylene bucket).

  • Surface Decontamination: Wash the affected surface with a 5% sodium carbonate solution to hydrolyze any microscopic traces of the activated benzotriazolide, followed by a water rinse.

  • Manifesting for Destruction: Label the container clearly. The material must be disposed of by removal to a licensed chemical destruction plant[3]. Ensure the waste manifest explicitly requests controlled incineration with flue gas scrubbing to mitigate the environmental release of SOx and NOx[3].

Waste Management Workflow

The following diagram illustrates the logical decision tree for processing Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide waste streams.

DisposalWorkflow Start Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide Waste Generation Solid Solid Waste (Spills/Unused Reagent) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer Quench Quench Active Reagent (e.g., with ethanolamine) Liquid->Quench Deactivate leaving group LiquidContainer Segregate into Organic Waste Stream Quench->LiquidContainer Incineration Licensed Chemical Destruction (Incineration + Flue Gas Scrubbing) SolidContainer->Incineration LiquidContainer->Incineration

Workflow for the safe quenching, segregation, and disposal of activated benzotriazolide waste.

References

  • Thioamide-modified peptides and uses thereof (US11891425B2).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe handling of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide. As a specialized peptide coupling reagent, this compound's unique structure necessitates a robust and well-informed safety protocol. This document moves beyond a simple checklist, providing the rationale behind each recommendation to empower you, the researcher, to work safely and effectively. Our goal is to build a foundation of trust by ensuring you have the critical information needed for operational safety and logistical planning.

Hazard Assessment: Deconstructing the Molecule for a Pragmatic Safety Profile

  • The Benzotriazole Core: Benzotriazole and its derivatives are classified as hazardous substances. They can be harmful if inhaled, swallowed, or absorbed through the skin, and are known irritants to the skin, eyes, and respiratory system.[1][2]

  • The 6-Nitro Group: The presence of a nitroaromatic group significantly increases the hazard level. Aromatic nitro compounds are often toxic and can be readily absorbed through the skin.[3][4] Critically, nitro-substituted benzotriazoles are known to be energetic materials, potentially sensitive to heat, friction, or impact, and may pose an explosion risk under certain conditions, such as prolonged exposure to heat.[5]

  • The Thionoester Moiety: Thionoesters, as constitutional isomers of thioesters, are reactive functional groups.[6] While valuable in synthesis, this reactivity implies a potential for interaction with biological nucleophiles, necessitating measures to prevent direct contact.

  • Physical Form: This compound is typically a solid powder.[7] Fine powders present a significant inhalation hazard and are easily dispersed, leading to contamination of surfaces, equipment, and personal clothing.

Based on this analysis, Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide must be handled as a substance that is acutely toxic, a skin and eye irritant, a potential respiratory sensitizer, and potentially explosive. A high degree of caution is mandatory.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy involves more than just wearing gloves. It requires selecting the right equipment for the task and understanding its limitations. The following table summarizes the minimum required PPE for handling this reagent.

Protection Type Required PPE Material/Standard Specification Rationale for Use
Eye Protection Safety Goggles with Side Shields or a Full-Face ShieldANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and airborne powder. A full-face shield is recommended when handling larger quantities (>1g) to protect the entire face.[8][9]
Hand Protection Double-Gloving with Nitrile GlovesOuter glove: Chemical-resistant nitrile (min. 8 mil thickness). Inner glove: Standard nitrile.Prevents skin absorption. Double-gloving provides a critical safety layer; if the outer glove is contaminated, it can be removed without exposing the skin.[10]
Body Protection Flame-Resistant (FR) Laboratory Coat with Long Sleeves and Tight CuffsNomex® or equivalent FR material.Protects skin from spills and prevents clothing contamination. The flame-resistant property is a crucial precaution due to the potential energetic nature of the nitro-benzotriazole group.[3][10]
Respiratory Protection NIOSH-Approved N95 Respirator (or higher)NIOSH (US) or EN 149 (EU) FFP2/3Mandatory for weighing and handling the solid powder to prevent inhalation of fine particulates.[8]
Foot Protection Closed-Toe, Chemical-Resistant Shoes---Protects feet from potential spills.[10]

Operational Plan: Integrating Safety into Your Workflow

Safe handling is a dynamic process. The following step-by-step guidance integrates the necessary PPE and engineering controls into the standard laboratory workflow for this reagent.

Workflow for Safe Handling

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Designate Work Area (Fume Hood) B Don PPE (Coat, Goggles, Double Gloves) A->B 1. Setup C Weighing Powder (Add N95 Respirator) B->C D Dissolving Reagent C->D 2. In Fume Hood E Adding to Reaction D->E 3. Maintain Controls F Decontaminate Surfaces & Glassware E->F G Segregate & Label Waste F->G 4. Cleanup H Doff PPE Correctly G->H 5. Final Steps

Caption: Workflow for handling Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide.

Step-by-Step Handling Protocol
  • Preparation and Area Designation:

    • All handling of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide must be performed inside a certified chemical fume hood to contain any dust and vapors.

    • Before starting, ensure an eyewash station and safety shower are readily accessible.[11]

    • Cover the work surface within the fume hood with disposable absorbent bench paper to contain any minor spills.

  • Donning PPE:

    • Put on your flame-resistant lab coat, ensuring it is fully buttoned.

    • Put on your safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second, thicker pair of nitrile gloves over the first.

  • Weighing and Transfer (Highest Risk Step):

    • Crucially, put on your N95 respirator before opening the reagent container.

    • Use an anti-static weigh boat or conduct weighing in a balance enclosure within the fume hood to minimize dust dispersal.

    • Use a dedicated spatula for this reagent. Handle the container and spatula gently to avoid creating airborne dust.

    • Once the desired amount is weighed, securely close the primary container.

    • To dissolve, add the solvent to the vessel containing the weighed powder slowly and carefully to prevent splashing.

  • Post-Handling and Decontamination:

    • After use, thoroughly clean the spatula and any other reusable equipment with an appropriate solvent (e.g., acetone or ethyl acetate).

    • Collect this cleaning solvent as hazardous liquid waste.

    • Wipe down the work surface in the fume hood with a damp paper towel and dispose of it, along with the bench paper, as solid hazardous waste.

Disposal Plan: A Critical Final Step

Improper disposal can endanger support staff and the environment. Strict adherence to hazardous waste protocols is essential.

  • Solid Waste: All solid materials contaminated with the reagent must be collected in a dedicated, clearly labeled hazardous waste container. This includes:

    • Used gloves

    • Weighing paper/boats

    • Contaminated bench paper and paper towels

    • Empty primary containers

  • Liquid Waste: All solutions containing the reagent and solvents used for cleaning must be collected in a labeled, sealed hazardous liquid waste container.

  • Waste Segregation: Do not mix this waste stream with other, less hazardous chemical waste. The potentially explosive nature of the nitro-benzotriazole moiety requires this segregation. All waste must be handled in accordance with local, state, and federal regulations.[1][12]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated gloves and clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, use a chemical spill kit with absorbent material to clean it up. Place the absorbed material in the designated solid hazardous waste container. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety office immediately.

By understanding the "why" behind each safety recommendation, you are better equipped to manage the risks associated with this potent and valuable reagent. This knowledge forms the bedrock of a strong safety culture and ensures the integrity of your research.

References

  • Benzotriazole Safety Information. Available at: [Link]

  • Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH. Available at: [Link]

  • Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide. PubChem, National Institutes of Health. Available at: [Link]

  • Asan, A., et al. (2013). Occurrence and removal efficiencies of benzotriazoles and benzothiazoles in a wastewater treatment plant in Greece.
  • Benzotriazole in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • Benzotriazole - Registration Dossier. European Chemicals Agency (ECHA). Available at: [Link]

  • SAFETY D
  • Montoya, L. A., et al. (2019). Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors. ACS Chemical Biology.
  • Cryogenic Personal Protective Equipment. Heathrow Scientific. Available at: [Link]

  • Conte, A., et al. (2021).
  • van der Maas, P., et al. (2019). Benzotriazole removal mechanisms in pilot-scale constructed wetlands treating cooling tower water.
  • Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich. Available at: [Link]

  • Guchhait, G., & Hura, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
  • Proper Protective Equipment. Chemistry LibreTexts. Available at: [Link]

  • Organic Solvents. NIOSH, Centers for Disease Control and Prevention. Available at: [Link]

  • 1H-Benzotriazole, 6-nitro-. PubChem, National Institutes of Health. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Organic Peroxide Formers. USC Environmental Health & Safety. Available at: [Link]

  • 1,2,3-benzotriazole. Organic Syntheses Procedure. Available at: [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera Research. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. DC Fine Chemicals. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Preparation of benzotriazole. Google Patents.
  • Transesterification of Thionoesters. YouTube. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.